1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Description
Properties
IUPAC Name |
1-(4-pentylcyclohexyl)-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h9-10,13-14,18,20H,3-8,11-12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBPIPXHBOXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888603, DTXSID701004543 | |
| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Pentylcyclohexyl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701004543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82991-48-8, 84257-59-0 | |
| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082991488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Pentylcyclohexyl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701004543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-trans-Pentylcyclohexyl)-4-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthesis route for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, a key component in many liquid crystal mixtures. The document is designed for researchers, chemists, and professionals in materials science and drug development. We will dissect a well-established synthetic strategy, beginning with a retrosynthetic analysis to logically derive the pathway. The core of this guide focuses on a three-step sequence involving the preparation of a key acylating agent, a regioselective Friedel-Crafts acylation, and a final reduction step. Each stage is presented with detailed, field-tested protocols, mechanistic insights, and an explanation of the causality behind experimental choices. The guide emphasizes the critical importance of stereochemical control to achieve the desired trans isomer and the rigorous purification required for liquid crystal applications.
Introduction and Strategic Overview
This compound (IUPAC Name: 1-((1s,4r)-4-pentylcyclohexyl)-4-propylbenzene) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase.[1][2] Its molecular structure, featuring a rigid biphenyl-like core composed of a benzene and a cyclohexane ring, coupled with flexible alkyl chains, imparts the unique properties required for applications in liquid crystal displays (LCDs) and other electro-optical devices. The synthesis of such molecules demands high precision, particularly in achieving high isomeric purity, as even small amounts of impurities or incorrect stereoisomers can drastically alter the material's mesomorphic properties (e.g., clearing point, viscosity, and dielectric anisotropy).
This guide details a convergent and reliable synthetic approach. The strategy hinges on the formation of the carbon-carbon bond between the aromatic and aliphatic rings via a Friedel-Crafts acylation reaction. This method is advantageous because it avoids the carbocation rearrangements often associated with Friedel-Crafts alkylation and allows for the use of a stereochemically pure cyclohexane precursor, ensuring the desired trans configuration is maintained throughout the synthesis.[3][4]
Retrosynthetic Analysis
To devise a logical synthesis, we first deconstruct the target molecule. The primary disconnection is at the bond between the benzene and cyclohexane rings. This suggests a Friedel-Crafts reaction, where the benzene ring acts as the nucleophile and a cyclohexyl-based electrophile is the reaction partner. The ketone functionality that results from an acylation reaction can then be reduced to the desired alkyl linkage. This leads to two key synthons: a propylbenzene unit and a trans-4-pentylcyclohexanecarbonyl unit.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: A Step-by-Step Guide
Our forward synthesis is a three-part process, commencing with commercially available starting materials. The overall workflow is designed for scalability and high fidelity, ensuring the final product meets the stringent purity requirements for liquid crystal applications.
Part 1: Synthesis of the Acylating Agent: trans-4-Pentylcyclohexanecarbonyl Chloride
The stereochemistry of the final product is dictated by the starting material in this step. We begin with trans-4-Pentylcyclohexanecarboxylic acid, which is commercially available with high isomeric purity.[5] The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[6]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add trans-4-Pentylcyclohexanecarboxylic acid (1.0 eq) to the flask.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like carbon tetrachloride.[6]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude trans-4-pentylcyclohexanecarbonyl chloride is a yellow liquid and is often used in the next step without further purification.
Part 2: Friedel-Crafts Acylation of Propylbenzene
This step forms the core structure of our target molecule by creating the bond between the two rings. In this classic electrophilic aromatic substitution, a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride.[7] The propyl group on the benzene ring is an ortho-, para-directing activator. Due to the significant steric bulk of the acylating agent, substitution occurs almost exclusively at the para position, leading to the desired 1,4-disubstituted product.[8]
-
Catalyst Suspension: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add an inert solvent (e.g., dichloromethane or nitrobenzene) and anhydrous aluminum chloride (AlCl₃, 1.1 eq). Cool the suspension to 0-5°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude trans-4-pentylcyclohexanecarbonyl chloride (1.0 eq) in a minimal amount of the same inert solvent and add it dropwise to the AlCl₃ suspension while maintaining the low temperature. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add propylbenzene (1.0-1.2 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 4-6 hours) until completion (monitored by TLC or GC).[8]
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This decomposes the aluminum chloride complex.[8] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude ketone product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Part 3: Reduction of the Ketone to the Final Product
The final step is the complete reduction of the carbonyl group of the ketone intermediate to a methylene group (-CH₂-). This transformation is crucial for achieving the final alkyl-linked structure. The Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) is a classic and effective method for reducing aryl ketones.[9] It is performed under strongly acidic conditions.
-
Catalyst Preparation (Zinc Amalgam): Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and a co-solvent like toluene.
-
Substrate Addition: Add the purified ketone from Part 2 to the flask.
-
Reaction Conditions: Heat the mixture to a vigorous reflux. To maintain the concentration of HCl, additional portions of concentrated HCl can be added periodically during the reflux period (typically 4-8 hours).[8]
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene.
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by a sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous MgSO₄.
-
Final Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product, this compound, must be meticulously purified. This is typically achieved by a combination of vacuum distillation and multiple recrystallizations from a solvent like ethanol or isopropanol until a constant clearing point is observed.[10] For materials requiring the highest purity, advanced techniques such as zone refining may be employed.[11]
Overall Synthesis Workflow
The complete synthetic pathway is summarized in the workflow diagram below, illustrating the progression from commercially available precursors to the final high-purity liquid crystal.
Caption: Forward synthesis workflow for the target molecule.
Data Summary and Characterization
Rigorous quality control at each step is paramount. The following table provides expected data for a typical synthesis run.
| Step | Intermediate/Product | Typical Yield | Purity (GC/HPLC) | Key Analytical Data (Expected) |
| Part 1: Acyl Chloride Prep. | trans-4-Pentylcyclohexanecarbonyl Chloride | >95% (crude) | N/A (used directly) | IR: Strong C=O stretch at ~1790 cm⁻¹ |
| Part 2: Friedel-Crafts Acylation | (4-Propylphenyl)(trans-4-pentylcyclohexyl)methanone | 75-85% | >98% | ¹H NMR: Ar-H signals in 7-8 ppm range, C=O signal in ¹³C NMR ~200 ppm. MS: Correct molecular ion peak. |
| Part 3: Clemmensen Reduction | This compound | 60-75% | >99.5% | ¹H NMR: Absence of Ar-H signals downfield of 7.5 ppm, presence of benzylic -CH₂- protons. MS: M⁺ peak at m/z 272.48.[1] |
| Final Product (Post-Purification) | This compound | - | >99.9% | DSC: Sharp phase transition peaks (Cr-N and N-I). |
Conclusion
The synthetic route detailed in this guide, centered around a key Friedel-Crafts acylation followed by a Clemmensen reduction, represents a reliable and well-established method for producing high-purity this compound. By starting with a stereochemically defined precursor, this pathway ensures the synthesis of the desired trans isomer, a critical requirement for its application in liquid crystal technologies. The provided protocols, grounded in fundamental organic chemistry principles, offer a robust framework for researchers and scientists to successfully synthesize this and related mesogenic materials.
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Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [Link]
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An In-Depth Technical Guide to 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit a phase of matter intermediate between that of a conventional liquid and a solid crystal.[1] Its molecular structure, consisting of a rigid core and flexible alkyl chains, gives rise to its mesomorphic properties. This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, analytical characterization, and applications, with a particular focus on its relevance to researchers in materials science and the life sciences.
Chemical Structure and IUPAC Name
The molecule consists of a central benzene ring and a cyclohexane ring, each substituted with an alkyl chain. The pentyl group is attached to the cyclohexane ring, and the propyl group is attached to the benzene ring. The "trans" designation indicates that the pentyl group and the benzene ring are on opposite sides of the cyclohexane ring, which is the thermodynamically more stable conformation.
-
IUPAC Name: 1-(4-pentylcyclohexyl)-4-propylbenzene[2]
-
Synonyms: 4-Propyl-1-(trans-4-pentylcyclohexyl)-benzene, 1-(trans-4'-Pentylcyclohexyl)-4-propylbenzene[2][3]
-
Molecular Formula: C₂₀H₃₂[2]
-
Molecular Weight: 272.47 g/mol [4]
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂ | [2] |
| Molecular Weight | 272.47 g/mol | [4] |
| Appearance | Expected to be a white crystalline solid or a viscous liquid at room temperature | Inferred |
| Purity | >97.0% (GC) | [5] |
For a related compound, trans-(4-Pentylcyclohexyl)benzene (C₁₇H₂₆), the boiling point is reported as 324 °C.[6] Another related liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile, has a melting point in the range of 30-55 °C.[7]
Synthesis and Mechanism
The synthesis of this compound can be achieved through a variety of organic synthesis routes. A common and efficient method for constructing the C-C bond between the cyclohexane and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.
A plausible synthetic route would involve the coupling of a (trans-4-pentylcyclohexyl)boronic acid derivative with a 1-bromo-4-propylbenzene.
Representative Synthetic Protocol: Suzuki-Miyaura Coupling
-
Preparation of (trans-4-pentylcyclohexyl)boronic acid: This intermediate can be prepared from the corresponding Grignard reagent of (trans-4-pentylcyclohexyl)bromide and subsequent reaction with a trialkyl borate.
-
Suzuki-Miyaura Coupling Reaction:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine (trans-4-pentylcyclohexyl)boronic acid (1.0 eq), 1-bromo-4-propylbenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to yield the pure this compound.
-
The following diagram illustrates the general workflow for this synthesis:
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons, the protons on the cyclohexane ring, and the protons of the pentyl and propyl alkyl chains.
-
¹³C NMR: Shows the different types of carbon atoms present in the molecule. PubChem lists the availability of ¹³C NMR spectra for this compound.[2]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. GC-MS is a particularly useful technique for both separation and identification. NIST Mass Spectrometry Data Center provides GC-MS data for this molecule.[2]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.[2]
Applications
The primary application of this compound is as a component in liquid crystal mixtures for display technologies. Its calamitic shape and the presence of flexible alkyl chains are conducive to the formation of a nematic liquid crystal phase, which is essential for the operation of twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs).[12]
Relevance to Drug Development Professionals: Liquid Crystal-Based Biosensors
While not a therapeutic agent itself, the class of molecules to which this compound belongs has significant applications in the field of biosensing, which is of great interest to drug development professionals. Liquid crystal-based biosensors are highly sensitive platforms for the detection of a wide range of biological molecules and events.[1][13][14]
The principle behind these biosensors lies in the ability of biological interactions at an interface to disrupt the ordered alignment of liquid crystal molecules. This disruption leads to a change in the optical properties of the liquid crystal, which can be easily detected.
-
Detection of Proteins and Peptides: The binding of proteins or peptides to a functionalized surface in contact with a liquid crystal can alter the anchoring of the liquid crystal molecules, causing a detectable optical response.[14][15] This can be used for immunoassays and enzyme activity assays.
-
Detection of Nucleic Acids: Hybridization of DNA or RNA strands on a sensor surface can similarly trigger a change in the liquid crystal's orientation, enabling the detection of specific nucleic acid sequences.[15]
-
Cell Viability and Drug Screening: Liquid crystal biosensors can be used to monitor cellular processes, such as the activity of enzymes released during cell death, providing a tool for assessing cell viability and the effects of drug candidates.[14]
The development of novel liquid crystal materials, including those with structures similar to this compound, is crucial for advancing the sensitivity and specificity of these biosensing platforms.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds, the following general safety precautions should be observed:[16][17]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicological properties have not been fully investigated. As with all chemicals, it should be handled with care to minimize exposure.
Conclusion
This compound is a well-defined organic molecule with significant applications in the field of liquid crystal technology. Its synthesis is accessible through established methods like the Suzuki-Miyaura coupling, and its structure can be readily confirmed by standard analytical techniques. For researchers in drug development, the broader class of liquid crystals to which this compound belongs offers exciting opportunities for the creation of novel and highly sensitive biosensing platforms. A thorough understanding of the fundamental properties of such molecules is essential for harnessing their full potential in both materials science and biomedical applications.
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An In-depth Technical Guide to 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
CAS Number: 82991-48-8
This technical guide provides a comprehensive overview of 1-(trans-4-pentylcyclohexyl)-4-propylbenzene, a molecule of significant interest in materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its synthesis, properties, and potential applications.
Introduction and Scientific Context
This compound is a liquid crystal, a state of matter that has properties between those of a conventional liquid and those of a solid crystal.[1] The defining characteristic of this and similar molecules is their rod-like molecular structure, which allows for the formation of ordered phases under specific conditions. The trans-conformation of the pentylcyclohexyl group is crucial for maintaining this linear geometry, which is a prerequisite for liquid crystalline behavior.
While not directly a pharmaceutical agent, the structural motifs present in this molecule—the substituted cyclohexane ring and the benzene ring—are of significant interest in medicinal chemistry. The cyclohexane moiety, in particular, is often used as a bioisostere for phenyl rings to improve physicochemical properties such as solubility and metabolic stability in drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various applications and for designing synthetic and purification protocols.
| Property | Value | Source |
| CAS Number | 82991-48-8 | [2][3] |
| Molecular Formula | C20H32 | [1][4] |
| Molecular Weight | 272.47 g/mol | [3][5] |
| Purity | >97.0% (GC) | [6] |
| Appearance | Varies; often a white crystalline solid or a liquid crystal | [4] |
| Storage | Sealed in a dry, room temperature environment | [7] |
| IUPAC Name | 1-(4-pentylcyclohexyl)-4-propylbenzene | [1][5] |
Synthesis Methodology: A Proposed Route
The proposed synthesis involves the coupling of a boronic acid derivative with a halogenated aromatic compound. In this case, 4-propylphenylboronic acid and 1-bromo-4-(trans-4-pentylcyclohexyl)benzene would be suitable starting materials.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
-
4-Propylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, combine 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1 equivalent), 4-propylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Applications and Relevance
Liquid Crystal Displays (LCDs)
The primary application of this compound and its analogs is in the formulation of liquid crystal mixtures for display technologies.[8] The specific combination of alkyl chains (pentyl and propyl) and the linking groups (cyclohexyl and phenyl) influences key properties such as:
-
Nematic Range: The temperature range over which the material exhibits the nematic liquid crystal phase.
-
Viscosity: Lower viscosity is desirable for faster switching times in displays.
-
Dielectric Anisotropy: The difference in permittivity parallel and perpendicular to the director, which is crucial for the alignment of the liquid crystals in an electric field.
Relevance to Drug Development
While not a drug itself, the chemical scaffolds within this compound are relevant to medicinal chemistry. The trans-cyclohexyl ring connected to a phenyl group is a common motif in drug design. It can act as a non-planar bioisostere for a second phenyl ring, offering several advantages:
-
Improved Solubility: The non-planar, saturated nature of the cyclohexane ring can disrupt crystal packing and improve solubility compared to a flat biphenyl system.
-
Enhanced Metabolic Stability: The C-H bonds of the cyclohexane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the aromatic C-H bonds of a phenyl ring.
-
Three-Dimensionality: The introduction of a non-planar group can lead to more specific and higher-affinity interactions with biological targets.
Conclusion
This compound is a specialized organic molecule with a clear application in the field of liquid crystals. Its synthesis can be achieved through well-established organic chemistry reactions, and its properties make it a valuable component in the formulation of materials for display technologies. For researchers in drug development, while this specific molecule may not have direct biological activity, the study of its synthesis and properties provides valuable insights into the handling of important structural motifs used in medicinal chemistry.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PrepChem.com. Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene. [Link]
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PubChem. trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate. [Link]
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liquid crystal phase transitions of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
An In-Depth Technical Guide to the Liquid Crystal Phase Transitions of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the characterization of the thermotropic . The methodologies and principles detailed herein are designed to ensure scientific rigor and data integrity.
Introduction: The Significance of a Calamitic Mesogen
This compound is a calamitic, or rod-like, thermotropic liquid crystal. Its molecular architecture—a rigid core composed of a phenyl and a cyclohexyl ring, flanked by flexible alkyl chains (propyl and pentyl groups)—is characteristic of materials that exhibit mesophases. These intermediate states of matter, between a crystalline solid and an isotropic liquid, are the foundation of modern display technologies and are of growing interest in advanced materials and drug delivery systems.
Understanding the precise temperatures and structural nature of its phase transitions is paramount for harnessing its properties. This guide outlines a synergistic, multi-technique approach to provide a complete and validated characterization of its liquid crystalline behavior.
Physicochemical Properties:
-
Chemical Name: this compound
-
CAS Number: 82991-48-8[1]
-
Molecular Formula: C₂₀H₃₂
-
Molecular Weight: 272.47 g/mol
-
Structure: Propyl-Ph-Cy-Pentyl
Fundamentals of Thermotropic Phase Transitions
Thermotropic liquid crystals exhibit phase changes as a function of temperature.[2] The primary phases relevant to calamitic molecules like the topic compound are:
-
Crystalline (Cr): A highly ordered solid state with a three-dimensional lattice structure, possessing both positional and orientational order.
-
Nematic (N): The simplest liquid crystal phase. Molecules lose their positional order and can flow like a liquid, but they maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director.[3][4]
-
Smectic (Sm): These phases exhibit a higher degree of order than the nematic phase. In addition to orientational order, molecules are arranged in layers, conferring one-dimensional positional order.[3][4]
-
Isotropic (I): At high temperatures, the material transitions into a true liquid state, where molecules are randomly oriented and positioned, exhibiting no long-range order.[3]
The transition between these states is a first-order or weakly first-order thermodynamic event, involving a distinct change in enthalpy and molecular organization.
A Synergistic Workflow for Phase Characterization
No single technique can fully elucidate the nature of liquid crystal phase transitions. A robust characterization relies on the cross-validation of data from three core methods: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-Ray Diffraction (XRD). Each technique provides a unique and complementary piece of the puzzle.
Caption: Integrated workflow for liquid crystal phase characterization.
Experimental Protocol 1: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the primary tool for quantifying the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature.[5][6] An endothermic peak (heat absorption) on heating or an exothermic peak (heat release) on cooling signifies a phase change, such as melting or crystallization.[7][8]
Self-Validating Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the lid to ensure good thermal contact. An empty, crimped pan serves as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its final clearing point (e.g., 100 °C) at a rate of 10 °C/min. The purpose of this initial scan is to erase the sample's prior thermal history and create a uniform starting state.
-
First Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to the starting temperature. This scan reveals the transitions from the isotropic liquid state.
-
Second Heating Scan: Reheat the sample at 10 °C/min. This second heating run is crucial as it reflects the intrinsic phase behavior of the material from a consistently formed crystalline or glassy state.
-
-
Data Analysis:
-
Identify the peak temperatures for each transition on the heating and cooling curves.
-
Integrate the area under each peak to determine the enthalpy of transition (ΔH in J/g or kJ/mol). The magnitude of ΔH for a crystal-to-nematic transition is typically much larger than that for a nematic-to-isotropic transition.[9]
-
Experimental Protocol 2: Polarized Optical Microscopy (POM)
Expertise & Causality: POM provides direct visual evidence of the anisotropic nature of liquid crystal phases.[10] When placed between two crossed polarizers, an isotropic liquid appears black (extinct) because it does not rotate the plane of polarized light. In contrast, an anisotropic liquid crystal phase is birefringent, producing characteristic interference patterns and textures that act as fingerprints for each phase.[11]
Self-Validating Protocol:
-
Sample Preparation: Place a small quantity of the sample onto a clean glass microscope slide. Cover with a coverslip to create a thin film.
-
Instrument Setup: Position the slide on a programmable hot stage fitted to the polarizing microscope.
-
Thermal Program & Observation:
-
Heat the sample into the isotropic phase. Confirm this by observing a completely dark field of view under crossed polarizers.
-
Slowly cool the sample (e.g., at 1-5 °C/min). The slow rate is critical for allowing well-defined textures to form.
-
Observe the nucleation and growth of the first liquid crystal phase from the isotropic liquid. For a nematic phase, this typically manifests as droplets that coalesce into a "schlieren" or "threaded" texture.[11][12]
-
Continue cooling and observe any subsequent transitions. A transition from a nematic to a smectic phase would be marked by a distinct change in texture, for instance, to a focal conic or fan-like texture.
-
-
Data Correlation: The temperatures at which these textural changes occur must correlate with the transition temperatures identified by DSC. This cross-validation is essential for confident phase assignment.
Experimental Protocol 3: X-Ray Diffraction (XRD)
Expertise & Causality: XRD provides definitive information on the average molecular arrangement and is the ultimate arbiter of phase structure.[13] By measuring the scattering angle of X-rays, one can determine the characteristic distances between molecules and identify the presence or absence of layered structures.
Self-Validating Protocol:
-
Sample Preparation: Load the liquid crystal into a thin-walled glass capillary tube (approx. 1 mm diameter). The capillary is then flame-sealed.
-
Instrument Setup: Mount the capillary in a temperature-controlled holder within the XRD instrument. For calamitic materials, it can be beneficial to align the sample in a magnetic field to obtain more detailed diffraction patterns.[14]
-
Temperature-Resolved Measurement: Collect diffraction patterns at several temperatures, specifically targeting the temperatures identified as stable phase regions by DSC and POM (e.g., in the middle of the nematic range and above the clearing point).
-
Pattern Interpretation:
-
Isotropic Phase: The pattern will show a single, broad, and diffuse halo at a wide angle, corresponding to the average distance between molecules with no long-range order.[15]
-
Nematic Phase: The pattern will also show a diffuse wide-angle signal (similar to the isotropic phase), confirming the lack of positional order. If the sample is aligned, this signal will concentrate into two diffuse arcs perpendicular to the director.[14][15]
-
Smectic A Phase: A smectic phase would be unambiguously identified by the appearance of a sharp, low-angle diffraction peak, whose position (d-spacing) corresponds to the layer thickness, in addition to the wide-angle diffuse halo.[2]
-
Integrated Analysis and Expected Phase Behavior
Based on its molecular structure, this compound is expected to exhibit a simple enantiotropic nematic phase. The combination of a saturated cyclohexyl ring and an aromatic phenyl ring provides rigidity, while the alkyl chains provide flexibility, favoring the formation of a nematic phase over a wide temperature range.
Expected Phase Sequence on Cooling:
Caption: Expected phase transition sequence upon cooling.
Summary of Expected Transition Data:
| Transition | Technique | Expected Observation | Representative Temp. (°C) | Representative ΔH (J/g) |
| Cr → N | DSC (Heating) | Major endothermic peak | 40 - 60 | 40 - 80 |
| POM (Heating) | Loss of solid structure, appearance of nematic texture | - | - | |
| XRD (Heating) | Disappearance of sharp crystal peaks, appearance of diffuse halo | - | - | |
| N → I | DSC (Heating) | Small, sharp endothermic peak | 70 - 90 | 1 - 5 |
| POM (Heating) | Disappearance of texture; field of view becomes dark | - | - | |
| XRD (Heating) | Any anisotropic scattering disappears, leaving a single diffuse ring | - | - |
Note: The temperature and enthalpy values are representative for a calamitic liquid crystal of this type and should be confirmed experimentally.
Conclusion
The comprehensive characterization of the is achieved through a validated, multi-technique workflow. Differential Scanning Calorimetry provides the thermodynamic fingerprint of the transitions, Polarized Optical Microscopy offers visual confirmation and identification of the mesophases, and X-Ray Diffraction delivers unequivocal proof of the molecular structure. This integrated approach ensures the highest degree of scientific integrity and provides the robust data necessary for advancing research and development in materials science and beyond.
References
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Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772–4788. [Link]
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Azzam, M. M. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Filmetrics. [Link]
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Guzman, C. G., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials. [Link]
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Guzman, C. G., et al. (2024). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ChemRxiv. [Link]
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Hassan, H. B., et al. (2013). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization. American Journal of Applied Sciences. [Link]
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Suryanto, H., et al. (2015). Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. Advanced Materials Research, 1123, 319-322. [Link]
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NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
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Lin, Y. S., et al. (2014). Polarization converting textures of nematic liquid crystal in glass cavities. AIP Publishing. [Link]
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Pyzh, V. (2017). Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Physical Review E, 95(5). [Link]
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Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Journal of Undergraduate Research and Creative Activities, 1(1). [Link]
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Yeap, G. Y. I., et al. (2022). Synthesis and phase transition behavior of calamitic liquid crystals containing heterocyclic core and lateral ethoxy substituent. Liquid Crystals, 49(8), 1109-1118. [Link]
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Wikipedia. (n.d.). Liquid crystal. [Link]
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Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International Journal of Molecular Sciences, 10(11), 4772-4788. [Link]
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Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Kent State University Liquid Crystal Institute. [Link]
-
Mello, J., & Sharma, D. (2022). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]
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Lee, S. H., et al. (2016). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles. ResearchGate. [Link]
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Barron, A. R. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Rice University. [Link]
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E. C. T. de Azevedo, et al. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(8), 1779. [Link]
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Dozov, I., & Davidson, P. (2023). The world of liquid crystals as seen through X-ray diffraction. CNRS. [Link]
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Adrjanowicz, K., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(19), 6070–6083. [Link]
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IUPAC. (n.d.). liquid-crystal transitions. The IUPAC Compendium of Chemical Terminology. [Link]
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Mantsch, H. H., & McElhaney, R. N. (1991). An infrared spectroscopic study of the thermotropic phase behavior of phosphatidylcholines containing omega-cyclohexyl fatty acyl chains. Biochemistry, 30(48), 11468-11474. [Link]
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NMR and mass spectrometry data for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the liquid crystal intermediate, this compound (CAS No. 82991-48-8).[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the experimental considerations and in-depth interpretation of the spectral data. By elucidating the structural features through ¹H NMR, ¹³C NMR, and GC-MS, this guide serves as a definitive reference for the unambiguous identification and quality assessment of this compound.
Introduction
This compound is a chemical compound often utilized in the synthesis of liquid crystals and other advanced materials.[1] Its specific molecular architecture, featuring a rigid cyclohexyl-phenyl core and flexible alkyl chains, imparts unique physical properties. Accurate structural confirmation is paramount for ensuring material performance and reproducibility in research and manufacturing. This guide demonstrates the synergistic application of NMR and Mass Spectrometry to provide a complete structural profile of the molecule.
The causality behind employing both techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the exact molecular weight and offers insights into the molecule's stability and fragmentation patterns under energetic conditions.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering for spectral assignment.
Summary of Molecular Properties
A summary of the key physical and chemical identifiers for the target compound is provided below. This data is essential for cross-referencing analytical results.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂ | [1][4][5] |
| Molecular Weight | 272.47 g/mol | [1][5] |
| CAS Number | 82991-48-8 | [1][2][3][4] |
| Appearance | White solid or colorless liquid | [4] |
| Purity | Typically ≥98% | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. The choice of a high-field instrument (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, which is critical for resolving the complex, overlapping signals from the aliphatic protons in the cyclohexyl and alkyl chains.
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar compounds due to its excellent solubilizing properties and single, easily identifiable residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the different proton environments. The trans-diaxial relationship of the substituents on the cyclohexane ring leads to a more defined set of signals than a cis-isomer would.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insight |
| ~7.10 | d, J ≈ 8.0 Hz | 2H | H-2, H-6 | These protons are ortho to the propyl group and experience deshielding from the aromatic ring current. They appear as a doublet due to coupling with H-3 and H-5. |
| ~7.08 | d, J ≈ 8.0 Hz | 2H | H-3, H-5 | These protons are ortho to the cyclohexyl group. Their chemical shift is very similar to H-2/H-6, forming a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.[6] |
| ~2.55 | t, J ≈ 7.6 Hz | 2H | H-7 | These benzylic protons are adjacent to the aromatic ring and an aliphatic CH₂ group, resulting in a triplet. |
| ~2.45 | tt, J ≈ 12.0, 3.0 Hz | 1H | H-10 | This methine proton is attached to the benzene ring and is deshielded. The trans-diaxial coupling (J ≈ 12 Hz) and axial-equatorial coupling (J ≈ 3 Hz) create a complex triplet of triplets. |
| ~1.85 | m | 4H | H-11eq, H-15eq | The equatorial protons on the cyclohexane ring typically resonate downfield compared to their axial counterparts. |
| ~1.62 | m | 2H | H-8 | Methylene protons of the propyl group, appearing as a multiplet (sextet) due to coupling with both adjacent CH₂ and CH₃ groups. |
| ~1.00 - 1.40 | m | ~13H | H-11ax, H-12, H-13, H-14, H-15ax, H-16, H-17, H-18, H-19 | This region contains the heavily overlapped signals from the remaining cyclohexyl and pentyl chain protons. 2D NMR techniques like COSY and HSQC would be required for definitive assignment. |
| ~0.93 | t, J ≈ 7.4 Hz | 3H | H-9 | Terminal methyl group of the propyl chain, appearing as a triplet. |
| ~0.89 | t, J ≈ 7.1 Hz | 3H | H-20 | Terminal methyl group of the pentyl chain, appearing as a triplet. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule. Based on symmetry, we expect to see 14 distinct signals (8 for the substituted cyclohexyl-pentyl moiety and 6 for the substituted propyl-phenyl moiety).
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insight |
| ~145.0 | C-4 | Aromatic quaternary carbon attached to the cyclohexyl group. Its downfield shift is characteristic.[7] |
| ~139.0 | C-1 | Aromatic quaternary carbon attached to the propyl group. |
| ~129.0 | C-3, C-5 | Aromatic CH carbons ortho to the cyclohexyl group. |
| ~127.0 | C-2, C-6 | Aromatic CH carbons ortho to the propyl group. |
| ~44.0 | C-10 | The methine carbon of the cyclohexane ring attached to the aromatic ring. |
| ~38.0 | C-7 | Benzylic carbon of the propyl group. |
| ~34.0 | C-11, C-15 | Cyclohexyl carbons adjacent to the C-10 methine. |
| ~32.0 | C-13 | The methine carbon of the cyclohexane ring attached to the pentyl group. |
| ~20-37 | C-8, C-12, C-14, C-16, C-17, C-18, C-19 | Aliphatic carbons of the propyl, pentyl, and cyclohexyl groups. Specific assignment requires advanced techniques like DEPT. |
| ~14.1 | C-20 | Terminal methyl carbon of the pentyl chain. |
| ~13.9 | C-9 | Terminal methyl carbon of the propyl chain. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and to probe the structural integrity of the molecule through its fragmentation pattern. Gas Chromatography (GC) is the chosen separation method due to the compound's volatility and thermal stability.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC System:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. This protocol ensures good separation from any impurities and sharp peak shapes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is chosen for its ability to produce reproducible fragmentation patterns, creating a spectral "fingerprint" of the molecule.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Mass Spectrum Interpretation
The EI mass spectrum is characterized by a clear molecular ion and several key fragment ions that are diagnostic of the structure.
Caption: Proposed major fragmentation pathways for this compound under Electron Ionization (EI).
| m/z | Proposed Ion Fragment | Formula | Rationale & Expert Insight |
| 272 | Molecular Ion [M]⁺˙ | [C₂₀H₃₂]⁺˙ | This peak confirms the molecular weight of the compound.[1] Its presence indicates that the molecule is stable enough to survive ionization. |
| 243 | [M - C₂H₅]⁺ | [C₁₈H₂₇]⁺ | Loss of an ethyl radical (·CH₂CH₃) from the propyl chain via benzylic cleavage. This is a highly favorable fragmentation pathway.[8] |
| 201 | [M - C₅H₁₁]⁺ | [C₁₅H₂₁]⁺ | Loss of a pentyl radical (·C₅H₁₁) from the cyclohexane ring. |
| 119 | Propylbenzene Cation | [C₉H₁₁]⁺ | Cleavage of the bond between the cyclohexyl ring and the benzene ring, resulting in the stable propylbenzene cation. This is often a significant peak. |
| 117 | Cyclohexylbenzene Cation | [C₁₂H₁₅]⁺ | Fission between the pentyl group and the cyclohexane ring. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A classic fragment in the mass spectra of alkylbenzenes, formed by cleavage at the benzylic position of the propyl group followed by rearrangement to the highly stable tropylium cation.[8][9] This is a hallmark of the propylbenzene moiety. |
Conclusion
The combined analytical approach of high-field NMR spectroscopy and GC-MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the presence and connectivity of the propyl, phenyl, cyclohexyl, and pentyl moieties, as well as the trans stereochemistry of the cyclohexane ring. The mass spectrum validates the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the tropylium ion and losses of the alkyl side chains, which serve as a diagnostic fingerprint.
This self-validating system of analysis, where the results from each technique corroborate the others, provides the high degree of confidence required by researchers and quality control professionals in the fields of materials science and drug development.
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An In-depth Technical Guide on the Thermodynamic Properties of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), to elucidate the expected thermodynamic behavior. This document details the critical phase transitions, associated thermodynamic parameters, and the experimental methodologies used for their determination. The causal relationships behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity. This guide is intended to serve as a valuable resource for researchers and professionals working with this class of liquid crystals in various applications, including drug delivery and material science.
Introduction: The Significance of Thermodynamic Characterization
This compound belongs to a class of calamitic (rod-shaped) liquid crystals that exhibit a nematic phase at temperatures between their crystalline and isotropic liquid states. The unique anisotropic properties of the nematic phase are of significant interest in various fields, including advanced materials and drug delivery systems. A thorough understanding of the thermodynamic properties of these materials is paramount for controlling their phase behavior, ensuring stability, and designing novel applications.
The thermodynamic landscape of a liquid crystal is defined by its phase transitions, specifically the temperatures at which they occur and the associated changes in enthalpy (ΔH) and entropy (ΔS). These parameters govern the energy requirements and the degree of molecular ordering within the material. For instance, the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions are key characteristics that define the operational temperature range of a liquid crystal device.
This guide will delve into the expected thermodynamic properties of this compound by examining a closely related and well-characterized compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5). The substitution of a propyl group with a nitrile group is expected to have a minor effect on the overall phase behavior, making PCH5 an excellent model for understanding the thermodynamics of the target compound.
Molecular Structure and Expected Phase Behavior
The molecular structure of this compound consists of a rigid core composed of a cyclohexane ring and a benzene ring, with flexible alkyl chains (pentyl and propyl) at its ends. This molecular architecture is characteristic of materials that exhibit liquid crystalline phases. The rigid core provides the necessary anisotropy for long-range orientational order, while the flexible chains contribute to the fluidity of the mesophase.
Based on its structure, this compound is expected to exhibit the following phase sequence upon heating:
Crystal (Cr) → Nematic (N) → Isotropic Liquid (I)
The transitions between these phases are thermodynamically driven and can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Thermodynamic Properties of an Analogous Compound: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)
As a close structural analog, PCH5 provides valuable insight into the thermodynamic properties of this compound. The primary difference is the terminal group on the benzene ring (propyl vs. nitrile). This substitution can influence the dipole moment and intermolecular interactions, leading to slight shifts in transition temperatures.
| Phase Transition | Transition Temperature (K) | Transition Temperature (°C) |
| Crystal to Nematic (Melting) | 303 | 30 |
| Nematic to Isotropic (Clearing) | 327.6 | 54.4 |
Table 1: Phase transition temperatures of the analogous liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5).[1][2]
These transitions are first-order phase transitions, characterized by a discontinuous change in enthalpy and entropy. The enthalpy of the crystal-to-nematic transition (ΔH_m) corresponds to the energy required to break the long-range positional order of the crystalline lattice, while the enthalpy of the nematic-to-isotropic transition (ΔH_i) is the energy needed to overcome the long-range orientational order of the nematic phase.
Experimental Determination of Thermodynamic Properties
A robust understanding of the thermodynamic properties of any liquid crystal relies on precise and accurate experimental measurements. The following section details the primary techniques employed for this purpose.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as peaks or shifts in the baseline of the DSC thermogram.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium and zinc).
-
Measurement: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).
-
Data Analysis: The onset temperature of a peak in the heating curve is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH). The heat capacity (Cp) of the sample in different phases can also be determined from the DSC data.
Figure 1: Workflow for Thermodynamic Analysis using DSC.
Causality in Experimental Choices: The choice of heating/cooling rate is critical. A slower rate provides better resolution of transitions but can lead to broader peaks. A faster rate may obscure subtle transitions. The sample mass must be sufficient to produce a clear signal but small enough to minimize thermal gradients within the sample.
Polarized Optical Microscopy (POM)
Principle: POM is used to visually identify the different liquid crystal phases based on their unique optical textures. When viewed between crossed polarizers, the anisotropic nature of liquid crystal phases results in birefringence, producing characteristic textures, while the isotropic liquid phase appears dark.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed between a glass slide and a coverslip.
-
Heating Stage: The sample is placed on a hot stage with precise temperature control.
-
Observation: The sample is heated and cooled while being observed through a polarizing microscope.
-
Phase Identification: The temperatures at which textural changes occur are recorded. The nematic phase is typically identified by its characteristic Schlieren or threaded texture.
Figure 2: Experimental Workflow for Polarized Optical Microscopy.
Self-Validating System: The combination of DSC and POM provides a self-validating system. The transition temperatures determined by the thermal analysis (DSC) should correspond to the temperatures at which textural changes are observed with POM. This cross-verification enhances the reliability of the measurements.
Data Interpretation and Scientific Insights
The thermodynamic data obtained from these experiments provide valuable insights into the molecular interactions and ordering within this compound.
-
Transition Temperatures: The melting and clearing points define the temperature range of the nematic phase. For many applications, a broad nematic range is desirable.
-
Enthalpy of Transition (ΔH): The magnitude of ΔH for the nematic-to-isotropic transition is a measure of the strength of the orientational ordering forces. A larger ΔH indicates stronger intermolecular interactions that stabilize the nematic phase.
-
Entropy of Transition (ΔS): The entropy change at a phase transition reflects the change in the degree of disorder. The nematic-to-isotropic transition is associated with an increase in entropy as the long-range orientational order is lost.
-
Heat Capacity (Cp): The heat capacity provides information about the energy required to raise the temperature of the material. Anomalies in the heat capacity, particularly near phase transitions, can reveal details about pre-transitional phenomena.
Conclusion
References
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An In-Depth Technical Guide to the Molecular Modeling of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Abstract
This technical guide provides a comprehensive framework for the molecular modeling of 1-(trans-4-pentylcyclohexyl)-4-propylbenzene, a molecule of interest in the field of liquid crystals. Intended for researchers, computational chemists, and drug development professionals, this document delineates the critical steps from initial structure generation to advanced molecular dynamics simulations and property calculation. By integrating established theoretical principles with practical, step-by-step protocols, this guide emphasizes the rationale behind methodological choices, ensuring scientific rigor and reproducibility. We will explore force field parameterization, conformational analysis, and the extraction of meaningful physicochemical properties, all grounded in authoritative computational chemistry practices.
Introduction: The Significance of this compound
This compound is a chemical compound noteworthy for its application as a component in liquid crystal mixtures.[1] Its molecular architecture, characterized by a rigid biphenyl-like core composed of a benzene ring and a cyclohexane ring, coupled with flexible alkyl chains (pentyl and propyl groups), imparts the anisotropic properties essential for liquid crystal phases.[2][3][4] The "trans" configuration of the pentyl group on the cyclohexane ring is a critical structural feature that influences the molecule's overall shape and packing behavior in condensed phases.
Molecular modeling and simulation provide an indispensable toolkit for probing the structure-property relationships of such molecules at an atomic level.[5] These computational methods allow for the prediction of bulk properties from the underlying molecular behavior, accelerating the design of new materials with tailored characteristics.[6][7] This guide will walk through the essential workflows for building a robust computational model of this molecule.
Core Molecular Features
A successful modeling strategy begins with a thorough understanding of the molecule's structure.
| Feature | Description | Significance in Modeling |
| Molecular Formula | C20H32 | Defines the atomic composition. |
| Molecular Weight | 272.47 g/mol | A basic parameter for simulation setup.[8][9] |
| Core Structure | Cyclohexyl-benzene | Provides rigidity and contributes to anisotropic interactions. |
| Alkyl Chains | n-pentyl, n-propyl | Introduce flexibility and influence intermolecular interactions and phase behavior. |
| Stereochemistry | trans-isomer | Dictates the overall linear shape of the molecule, which is crucial for liquid crystal formation. |
Table 1: Key structural and physical properties of this compound.[1][10]
Foundational Workflow: From Structure to Simulation Readiness
The initial phase of any molecular modeling project involves preparing the molecule for simulation. This encompasses obtaining an accurate 3D structure, selecting an appropriate force field, and generating the necessary topology files that describe the molecule's connectivity and interaction parameters.
Figure 2: Conformational analysis workflow. An MD simulation generates a trajectory, which is then analyzed to extract key data about the molecule's flexibility and shape.
Protocol: Running a GROMACS MD Simulation for Conformational Sampling
This protocol assumes you have a GROMACS topology (topol.top) and coordinate file (conf.gro) from the previous steps.
-
Create a Simulation Box: Define a simulation box around the molecule. For a single molecule analysis, a cubic box with at least 1.0 nm of distance between the molecule and the box edge is sufficient.
-
Energy Minimization: Remove any steric clashes or unfavorable geometries from the initial structure.
The minim.mdp file contains the parameters for the minimization, such as the integrator (steep) and the number of steps.
-
Equilibration (NVT and NPT): Gradually bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble). This ensures the simulation is stable before the production run. [11] * NVT (Constant Volume, Constant Temperature): bash gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr gmx mdrun -v -deffnm nvt
-
NPT (Constant Pressure, Constant Temperature):
-
-
Production MD: Run the main simulation for data collection. For conformational analysis of a single molecule, a simulation of 50-100 nanoseconds is a good starting point. [12] ```bash gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_100.tpr gmx mdrun -v -deffnm md_0_100
-
Analysis: Use GROMACS analysis tools to extract data from the resulting trajectory (.xtc file).
-
Dihedral Distributions: Analyze the torsion angles of the alkyl chains to see which rotamers are preferred.
-
Calculation of Physicochemical Properties
Beyond conformational analysis, molecular modeling can predict a wide range of physicochemical properties that are crucial for material science and drug development. [13][14][15][16]
| Property | Computational Method | Relevance |
|---|---|---|
| Dipole Moment | Quantum Mechanics (QM) or MD Simulation | Influences dielectric properties and intermolecular electrostatic interactions. |
| Radius of Gyration | MD Simulation Analysis | A measure of the molecule's compactness and overall shape. |
| Solvation Free Energy | Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | Determines solubility in different solvents, a key parameter for formulation. |
| Octanol-Water Partition Coefficient (logP) | QSPR models, Free Energy Calculations | Predicts the lipophilicity of the molecule, important in drug development and environmental science. [14]|
Protocol: Single-Point Quantum Mechanics Calculation for Electronic Properties
While MD uses classical mechanics, Quantum Mechanics (QM) provides a more accurate description of a molecule's electronic structure. [15]A single-point QM calculation on a representative low-energy conformer (obtained from MD) can yield valuable data.
-
Extract a Conformer: From your MD trajectory, extract the coordinates of a representative, low-energy structure into a PDB file.
-
Prepare Input for QM Software: Use software like Gaussian, ORCA, or GAMESS. The input file will specify the coordinates, the level of theory (e.g., B3LYP), and the basis set (e.g., 6-31G*).
-
Run the Calculation: Submit the calculation to compute properties like the dipole moment, molecular orbitals, and partial charges.
-
Analyze Output: Parse the output file to extract the desired properties.
Conclusion and Future Directions
This guide has detailed a robust and scientifically grounded workflow for the molecular modeling of this compound. By following these steps—from careful structure preparation and force field selection to detailed conformational analysis and property calculation—researchers can build a predictive model of this molecule. The true power of these models lies in their application: simulating bulk systems to predict liquid crystal phase transitions, calculating interaction energies with other molecules in a mixture, or serving as a basis for developing quantitative structure-property relationship (QSPR) models. [7]The insights gained from such simulations are invaluable for the rational design of new materials and chemical entities.
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Komolkin, A. V., Laaksonen, A., & Maliniak, A. (Year). Molecular dynamics simulation of a nematic liquid crystal. The Journal of Chemical Physics. [Link]
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Wilson, M. R. (Year). Molecular Simulation Approaches to the Study of Thermotropic and Lyotropic Liquid Crystals. Comprehensive Supramolecular Chemistry II. [Link]
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Jawaher, A., et al. (Year). Force Fields for Small Molecules. Methods in Molecular Biology. [Link]
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BioExcel. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. BioExcel. [Link]
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McBride, C., & Wilson, M. R. (Year). Molecular dynamics simulations of liquid crystal phases using atomistic potentials. Molecular Physics. [Link]
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PM, D. C. (Year). Force fields for small molecules. PubMed Central. [Link]
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Komolkin, A. V., et al. (1997). Molecular dynamics simulation of a liquid crystalline mixture. The Journal of Chemical Physics. [Link]
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Leshchev, D., et al. (Year). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics. [Link]
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McBride, C. (1999). Computer simulation of liquid crystals. Durham University. [Link]
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Gini, G., et al. (Year). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences. [Link]
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Wikipedia. (2023). Force field (chemistry). Wikipedia. [Link]
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Söldner, C. A., et al. (Year). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. [Link]
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Kumar, V. (2023). Small molecules MD simulation using Gromacs. YouTube. [Link]
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QM/MM Tutorial. (Year). Parameterising your ligands. QM/MM Tutorial. [Link]
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The Emergence of a Liquid Crystal Workhorse: A Technical Guide to the Discovery and History of Pentylcyclohexyl-propylbenzene Compounds
For Immediate Release
[SHANGHAI, CN – January 6, 2026] – This in-depth technical guide explores the discovery and history of pentylcyclohexyl-propylbenzene compounds, a significant class of materials that played a crucial role in the advancement of liquid crystal display (LCD) technology. We will delve into the scientific journey from the foundational discoveries in liquid crystal research to the targeted synthesis and characterization of these versatile molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and synthetic evolution of these important chemical entities.
From Scientific Curiosity to Display Technology: The Dawn of Liquid Crystals
The story of pentylcyclohexyl-propylbenzene compounds is intrinsically linked to the broader history of liquid crystals. This fascinating state of matter, positioned between a conventional liquid and a solid crystal, was first observed in 1888 by Austrian botanist Friedrich Reinitzer in derivatives of cholesterol.[1][2] For decades, liquid crystals remained largely a scientific curiosity. This changed in the 1960s with the pioneering work of George William Gray at the University of Hull.[3][4][5][6] Gray's systematic research into the relationship between molecular structure and liquid crystalline properties laid the groundwork for the practical application of these materials.[3][4][5][7] His 1962 book, "Molecular Structure and Properties of Liquid Crystals," was the first of its kind in English and became a foundational text in the field.[3][4]
A watershed moment arrived in 1973 when Gray's research group, in collaboration with the Royal Radar Establishment, synthesized 4-cyano-4'-pentylbiphenyl (5CB).[3] This compound was revolutionary as it exhibited a stable nematic liquid crystal phase at room temperature, a critical requirement for its use in the burgeoning field of liquid crystal displays (LCDs).[3][8] The discovery of 5CB and other cyanobiphenyls ignited a fervent search for new liquid crystal materials with even better properties, such as lower viscosity and a wider operational temperature range, to enhance the performance of LCDs. This quest for improved materials directly led to the exploration of compounds where one of the phenyl rings of the biphenyl core was replaced by a cyclohexyl ring, giving rise to the family of cyclohexylbenzene derivatives.
The Rationale for Cyclohexyl Rings: Engineering Superior Liquid Crystal Properties
The introduction of the saturated cyclohexyl ring in place of an aromatic phenyl ring was a deliberate and strategic design choice. The key motivations behind this structural modification were:
-
Lowering Viscosity: The non-planar, flexible nature of the cyclohexane ring, compared to the planar, rigid phenyl ring, disrupts intermolecular interactions, leading to a significant reduction in viscosity. Lower viscosity is crucial for faster switching times in LCDs.
-
Broadening the Nematic Range: The presence of the cyclohexyl group often leads to a lower melting point and a wider temperature range over which the nematic liquid crystal phase is stable.
-
Maintaining Anisotropy: While altering viscosity, the overall rod-like molecular shape, essential for liquid crystallinity, is maintained. This ensures that the material retains the necessary dielectric and optical anisotropy for display applications.
It was this line of reasoning that propelled researchers at pioneering companies like Merck and Hoffmann-La Roche to systematically synthesize and investigate a wide array of alkyl-substituted cyclohexylbenzene compounds.
The Synthetic Pathway: A Two-Part Strategy
The synthesis of pentylcyclohexyl-propylbenzene compounds is a testament to the power of established organic reactions, tailored for the specific construction of these unique molecular architectures. The general approach can be conceptually divided into two key stages: the formation of the substituted biphenyl precursor and its subsequent selective hydrogenation.
Building the Aromatic Core: Friedel-Crafts Acylation
The initial step involves the construction of an appropriately substituted biphenyl or a direct precursor to the propylbenzene moiety. A common and versatile method for this is the Friedel-Crafts acylation, a reaction co-discovered by Charles Friedel and James Crafts in 1877.[9][10][11] This electrophilic aromatic substitution reaction is ideal for introducing an acyl group onto an aromatic ring, which can then be reduced to the desired alkyl chain.
Diagram 1: Generalized Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow.
Creating the Cyclohexyl Moiety: Selective Catalytic Hydrogenation
The second critical stage is the selective hydrogenation of one of the phenyl rings of the biphenyl precursor to form the cyclohexyl ring. This transformation requires careful control of reaction conditions and catalyst selection to avoid over-hydrogenation of both aromatic rings. Skeletal nickel (Raney nickel) and platinum- or palladium-based catalysts are often employed for this purpose.[12][13] The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the selectivity and yield of the desired cyclohexylbenzene derivative.
Diagram 2: Selective Hydrogenation Workflow
Caption: Key steps in the selective hydrogenation process.
Experimental Protocol: A Representative Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
The following protocol is a representative, generalized procedure based on the synthetic strategies outlined in the patent literature for related liquid crystal compounds.[7]
Step 1: Friedel-Crafts Acylation of Pentylbenzene
-
To a stirred solution of pentylbenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add anhydrous aluminum chloride in portions at 0°C.
-
Slowly add propanoyl chloride to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude propiophenone derivative.
Step 2: Clemmensen Reduction of the Ketone
-
To a flask containing amalgamated zinc (prepared by treating zinc powder with a mercury(II) chloride solution), add the crude propiophenone derivative from Step 1, concentrated hydrochloric acid, and a co-solvent such as toluene.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, dry, and concentrate to give the crude 4-pentyl-1-propylbenzene.
Step 3: Friedel-Crafts Alkylation with Cyclohexene (Alternative Route)
-
Alternatively, 4-propylcyclohexylbenzene can be synthesized via the Friedel-Crafts alkylation of propylbenzene with cyclohexene in the presence of an acid catalyst like sulfuric acid or a solid acid catalyst.
Step 4: Selective Hydrogenation (Conceptual)
-
The 4-pentyl-1-propylbiphenyl (if synthesized) would be dissolved in a suitable solvent like ethanol.
-
A hydrogenation catalyst (e.g., Raney nickel or a supported platinum catalyst) is added.
-
The mixture is subjected to hydrogen gas at elevated pressure and temperature in an autoclave.
-
The reaction is monitored until one equivalent of hydrogen has been consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.
-
Purification is typically achieved by column chromatography and/or recrystallization to isolate the desired trans isomer.
Physicochemical Properties and Applications
This compound is a colorless substance with a molecular weight of 272.5 g/mol .[6] Its key application lies in its use as a component in liquid crystal mixtures for displays. By carefully blending it with other liquid crystal molecules, manufacturers can fine-tune the physical properties of the final mixture to meet the specific requirements of a display device, such as its operating temperature range, viscosity, and electro-optical response.
| Property | Value | Source |
| Molecular Formula | C20H32 | PubChem[6] |
| Molecular Weight | 272.5 g/mol | PubChem[6] |
| CAS Number | 82991-48-8 | PubChem[6] |
| Classification | Liquid Crystal Monomer | PubChem[6] |
Conclusion: A Legacy of Molecular Engineering
The discovery and development of pentylcyclohexyl-propylbenzene compounds represent a significant chapter in the history of materials science. They exemplify the power of systematic molecular engineering, building upon fundamental discoveries to create materials with precisely tailored properties for advanced technological applications. The journey from Reinitzer's curious observations to the sophisticated synthesis of these liquid crystal workhorses underscores the importance of interdisciplinary research, combining the insights of physics and the synthetic prowess of organic chemistry to drive innovation. The legacy of these compounds is embedded in the ubiquitous flat-panel displays that have reshaped our interaction with information and technology.
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George William Gray CBE FRS (4 September 1926 – 12 May 2013). Wikipedia. [Link]
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Solubility of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene in Organic Solvents: A Framework for Prediction, Characterization, and Application
An In-depth Technical Guide:
Abstract: 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is a liquid crystal monomer whose performance in applications such as liquid-crystal displays (LCDs) is critically dependent on its interaction with other mixture components, governed by its solubility.[1] While specific, publicly available experimental solubility data for this compound is scarce, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in various organic solvents. This document synthesizes foundational chemical principles with modern predictive and experimental methodologies, offering a robust approach to characterizing this and similar nonpolar compounds. We will explore the physicochemical properties of the solute, the theoretical basis for its solubility, advanced predictive modeling techniques, and a detailed protocol for empirical solubility determination.
Physicochemical Profile of this compound
A thorough understanding of a solute's physical and chemical properties is the cornerstone of any solubility analysis. This compound is a nonpolar molecule, a characteristic dictated by its constituent hydrocarbon groups. Its structure, comprising a pentyl group, a cyclohexane ring, and a propylbenzene group, results in a molecule dominated by van der Waals forces.[2] This inherent nonpolarity is the primary determinant of its behavior in different solvents.
Table 1: Core Physicochemical Properties of the Solute
| Property | Value | Source |
| IUPAC Name | 1-(4-pentylcyclohexyl)-4-propylbenzene | PubChem[1] |
| Molecular Formula | C₂₀H₃₂ | PubChem[1] |
| Molecular Weight | 272.5 g/mol | PubChem[1] |
| CAS Number | 82991-48-8 | PubChem[1] |
| Structure | PubChem[1] | |
| Classification | Liquid Crystal Monomer | PubChem[1] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the intermolecular interactions between the solute and solvent molecules. The long-standing principle of "like dissolves like" provides an excellent qualitative framework for predicting solubility.[3]
-
Solute-Solute Interactions: In its solid state, molecules of this compound are held together by nonpolar van der Waals interactions. To dissolve, energy must be supplied to overcome these forces.
-
Solvent-Solvent Interactions: Similarly, intermolecular forces holding solvent molecules together must be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: The dissolution process is energetically favorable only if the new interactions formed between the solute and solvent are strong enough to compensate for the energy required to break the solute-solute and solvent-solvent interactions.
Given its nonpolar structure, this compound is expected to be most soluble in nonpolar organic solvents such as hexane, toluene, and cyclohexane.[2] Conversely, it will exhibit poor solubility in highly polar solvents like water or ethanol, as the strong hydrogen bonding network of these solvents would be unfavorably disrupted by the nonpolar solute.[3]
For a more quantitative prediction, solubility parameters, such as the Hildebrand or Hansen parameters, can be employed. These parameters provide a numerical value for the cohesive energy density of a substance. Liquid crystals typically have solubility parameters in the range of 8.0 to 11.0 (cal/cm³)¹/².[4][5] A smaller difference between the solubility parameters of the solute and the solvent generally indicates higher mutual solubility.
Predictive Modeling of Solubility
In modern chemical and pharmaceutical development, computational methods are increasingly used to predict physical properties, saving significant time and resources.[6] The solubility of organic compounds is a prime target for such in silico approaches, which range from thermodynamic models to advanced machine learning algorithms.[7][8]
These models typically use molecular descriptors—numerical representations of a molecule's structure and properties—to establish a quantitative structure-property relationship (QSPR).[8] For a compound like this compound, a typical predictive workflow would involve generating its molecular structure (e.g., from its SMILES string), calculating a set of relevant descriptors, and feeding these into a pre-trained machine learning model to estimate its solubility in a desired solvent.[7][9]
Caption: Workflow for computational solubility prediction.
Experimental Protocol for Solubility Determination
Despite the power of predictive models, experimental validation remains the gold standard. The isothermal equilibrium method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[10]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a series of vials, each containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary studies should confirm the time required to reach a stable concentration.[11]
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. Carefully draw a sample of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.[10]
-
Quantification: Accurately weigh the vial containing the filtered saturated solution. Dilute the sample with a known volume of a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the solute. A pre-established calibration curve is required for accurate quantification.
-
Calculation: From the measured concentration and the mass of the saturated solution, calculate the solubility in desired units (e.g., g/100 g solvent, mol/L).
Caption: Experimental workflow for isothermal solubility determination.
Data Summary and Discussion
Table 2: Expected Solubility Trends and Analogous Data
| Solvent | Solvent Polarity | Expected Solubility of Target Compound | Comparative Data: 4-(trans-4-Pentylcyclohexyl)benzonitrile |
| Hexane | Nonpolar | High | High (Expected) |
| Toluene | Nonpolar (Aromatic) | Very High | Very High (Expected) |
| Dichloromethane | Moderately Polar | Moderate | Moderate to High (Expected) |
| Acetone | Polar Aprotic | Low to Moderate | Moderate (Expected) |
| Methanol | Polar Protic | Low | Soluble[12][13] |
| Water | Very Polar | Very Low / Insoluble | Insoluble (Expected) |
The nitrile group in the analogue introduces a significant dipole moment, increasing its polarity compared to the target compound. Therefore, it is logical to predict that this compound would be even less soluble in polar solvents like methanol and more soluble in nonpolar solvents like hexane than its benzonitrile counterpart.
Conclusion
The solubility of this compound in organic solvents is dictated by its nonpolar chemical structure. While specific quantitative data is not widely published, a combination of theoretical principles, such as "like dissolves like," and advanced computational modeling can provide reliable solubility estimates. For definitive data, a systematic experimental approach using the isothermal equilibrium method is recommended. By understanding these principles and methodologies, researchers can effectively predict, measure, and control the solubility of this liquid crystal, enabling its successful application in advanced materials.
References
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Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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Vandavasi, V.G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
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Vandavasi, V.G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]
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StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Iwahashi, M., et al. (2003). Solubility Parameters of Liquid Crystals. Molecular Crystals and Liquid Crystals. Available at: [Link]
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ResearchGate. (2003). Solubility Parameters of Liquid Crystals. Request PDF. Available at: [Link]
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Technobis. (2024). How to measure solubility with Crystalline. YouTube. Available at: [Link]
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Fábián, I., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Crystal Growth & Design. Available at: [Link]
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Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. Available at: [Link]
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Huber Kältemaschinenbau AG. (n.d.). Solubility determination and crystallization. Huber Temperature Control. Available at: [Link]
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Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Semantic Scholar. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. PubChem Compound Database. Available at: [Link]
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LookChem. (n.d.). trans-4-(4-Pentylcyclohexyl)benzonitrile. LookChem. Available at: [Link]
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Soderberg, T. (2022). 3.2 Solubility. Introductory Organic Chemistry. Available at: [Link]
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Gobbo, G., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene in Liquid Crystal Displays
For: Researchers, scientists, and professionals in materials science and display technology.
Introduction: The Role of Molecular Architecture in High-Performance Displays
In the landscape of liquid crystal display (LCD) technology, the performance characteristics of the display—such as its switching speed, contrast, and operating temperature range—are fundamentally dictated by the molecular properties of the liquid crystal (LC) materials employed. These materials are typically not single compounds but rather eutectic mixtures of several liquid crystalline molecules, each contributing specific properties to the final formulation. 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is a key constituent in many such formulations, valued for its unique combination of a cyclohexyl ring and a benzene core, flanked by alkyl chains. This molecular architecture imparts desirable physicochemical properties that are instrumental in the formulation of nematic LC mixtures for various LCD applications, most notably in Twisted Nematic (TN) displays.
This guide provides a comprehensive overview of the applications of this compound in LCDs, detailing its physicochemical properties, its role in LC mixtures, and protocols for its characterization and implementation in test devices.
Physicochemical Properties: A Balance of Fluidity and Anisotropy
The utility of this compound in LCDs stems from a carefully balanced set of physical properties. While specific data for the pure compound is not extensively published, its properties can be inferred from its significant presence in well-characterized commercial mixtures and from studies of analogous compounds. One of the most notable commercial mixtures containing this compound is ZLI-1132, where it is a major component.
The structure of this compound, with its saturated cyclohexane ring, contributes to a low viscosity, which is crucial for achieving fast switching times in LCDs. The phenyl ring provides the necessary electronic polarizability for a useful birefringence, while the alkyl chains help to maintain the nematic phase over a broad temperature range.
Table 1: Key Physicochemical Properties of this compound and its Role in LC Mixtures
| Property | Value (Estimated/Inferred) | Significance in LCD Applications |
| Chemical Structure | C₂₀H₃₂ | The combination of a cyclohexyl ring and a phenyl ring provides a balance of low viscosity and moderate birefringence. |
| Molar Mass | 272.5 g/mol [1][2] | Influences various physical properties such as density and viscosity. |
| Mesophase | Nematic | The nematic phase is the operational phase for TN-LCDs, allowing for the reorientation of molecules by an electric field. |
| Clearing Point (N-I) | High | A high clearing point contributes to a wide operating temperature range for the final LC mixture. |
| Birefringence (Δn) | Low to Moderate | A moderate birefringence is suitable for standard TN-LCDs, allowing for the use of practical cell gaps. |
| Dielectric Anisotropy (Δε) | Low, Positive | A low positive dielectric anisotropy is characteristic of non-polar liquid crystals and contributes to a low threshold voltage in TN displays. |
| Viscosity (η) | Low | Low viscosity is critical for achieving fast response times, a key performance metric for LCDs.[3][4] |
Applications in LCD Formulations: The Advantage of Cyclohexyl-Benzene Structures
This compound is a staple component in nematic liquid crystal mixtures, particularly for Twisted Nematic (TN) LCDs. Its primary role is to optimize the physical properties of the mixture to meet the demanding requirements of display applications.
Role in Twisted Nematic (TN) Displays
In a TN-LCD, the liquid crystal material is sandwiched between two polarizers and two glass substrates with alignment layers that orient the liquid crystal molecules in a 90-degree twist.[5] When a voltage is applied, the liquid crystal molecules align with the electric field, untwisting the helical structure and changing the polarization of the light passing through, thereby switching the pixel between light and dark states.
The inclusion of this compound in TN-LCD mixtures offers several advantages:
-
Low Viscosity for Fast Switching: The presence of the cyclohexane ring significantly reduces the rotational viscosity of the liquid crystal mixture.[3][4] This is a direct consequence of the saturated, non-planar nature of the cyclohexane ring compared to a more viscous-inducing biphenyl or terphenyl core. Lower viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field, resulting in faster response times for the display.
-
Broad Nematic Range: This compound, in combination with other mesogens, helps to create a eutectic mixture with a wide nematic temperature range. This ensures the stable operation of the LCD in various environmental conditions.
-
Low Threshold Voltage: While not having a strong polar group, its positive dielectric anisotropy contributes to a relatively low threshold voltage for switching, which is desirable for low-power applications.
A notable example of its use is in the commercial liquid crystal mixture ZLI-1132 , where this compound is present at 34.2% by weight . This mixture is known for its application in TN displays.[6]
Experimental Protocols
The following protocols provide standardized procedures for the characterization and evaluation of liquid crystals like this compound and their formulations in LCD test cells.
Protocol 1: Characterization of Mesophase Transitions using Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) of a liquid crystal sample.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.[5][7]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance
-
Liquid crystal sample (e.g., this compound)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh 3-5 mg of the liquid crystal sample into a hermetic aluminum pan using a microbalance.
-
Seal the pan using a crimper. Prepare an empty sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the cell at a temperature well below the lowest expected transition temperature (e.g., -40 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the highest expected transition (e.g., 100 °C).[5][8]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at the same constant rate back to the starting temperature.
-
Analyze the heating and cooling thermograms to identify the peak temperatures of the phase transitions. The nematic-to-isotropic transition (clearing point) is typically observed as a sharp endothermic peak on heating and an exothermic peak on cooling.
Data Analysis:
-
Transition Temperature: The peak maximum of the endotherm/exotherm is taken as the transition temperature.
-
Enthalpy of Transition (ΔH): The area under the transition peak is proportional to the enthalpy change of the transition.
Caption: Workflow for DSC analysis of a liquid crystal sample.
Protocol 2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell
Objective: To construct a simple TN-LCD cell for the evaluation of the electro-optical properties of a liquid crystal mixture.
Principle: A TN cell is created by sandwiching a liquid crystal layer between two indium tin oxide (ITO) coated glass substrates that have been treated with a polyimide alignment layer. The alignment layers are rubbed in directions perpendicular to each other to induce a 90° twist in the liquid crystal director.
Materials and Equipment:
-
ITO-coated glass substrates
-
Polyimide alignment solution (e.g., in NMP)
-
Spinner coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant with spacers (e.g., 5 μm)
-
UV lamp
-
Liquid crystal mixture containing this compound
-
Vacuum chamber for filling
-
Polarizing films
Procedure:
-
Clean the ITO-coated glass substrates thoroughly with solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Spin-coat a thin layer of polyimide alignment solution onto the ITO side of the substrates.
-
Soft-bake the coated substrates on a hot plate to remove the solvent.
-
Hard-bake (cure) the polyimide layer in an oven according to the manufacturer's specifications (e.g., 180-200 °C for 1 hour).
-
Gently rub the cured polyimide surface with a rubbing machine to create microgrooves that will align the liquid crystal molecules. Ensure the rubbing directions on the two substrates are perpendicular to each other.
-
Apply a UV-curable sealant containing spacers around the perimeter of one substrate.
-
Assemble the two substrates with the rubbed surfaces facing each other and the rubbing directions at 90°.
-
Cure the sealant by exposing it to UV light, leaving a small gap for filling.
-
Fill the empty cell with the liquid crystal mixture in a vacuum chamber via capillary action.
-
Seal the filling port with a UV-curable sealant.
-
Attach two polarizing films to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent substrates.
Caption: Step-by-step workflow for fabricating a TN-LCD test cell.
Protocol 3: Measurement of Electro-Optical Properties
Objective: To measure the threshold voltage (Vth) and response time (τ) of the fabricated TN test cell.
Principle: The electro-optical response of the TN cell is characterized by measuring the change in light transmission as a function of applied voltage. The response time is the time taken for the cell to switch between the ON and OFF states.
Materials and Equipment:
-
Fabricated TN test cell
-
He-Ne laser or a stable light source
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
Polarizers (if not already attached to the cell)
Procedure:
A. Threshold Voltage (Vth) Measurement:
-
Set up the experiment with the light source, TN cell (placed between crossed polarizers), and photodetector in a linear arrangement.
-
Connect the function generator to the electrodes of the TN cell to apply a square wave voltage (e.g., 1 kHz).
-
Slowly increase the applied voltage from 0 V while monitoring the output of the photodetector on the oscilloscope.
-
Record the transmitted light intensity as a function of the applied voltage.
-
The threshold voltage (Vth) is typically defined as the voltage at which the transmission reaches 10% of its maximum value.
B. Response Time (τ) Measurement:
-
Apply a square wave voltage to the TN cell that switches between 0 V (OFF state) and a voltage above the saturation voltage (ON state).
-
Monitor the transmitted light intensity on the oscilloscope.
-
Measure the rise time (τ_on), which is the time taken for the transmission to change from 10% to 90% of its final value when the voltage is switched ON.
-
Measure the decay time (τ_off), which is the time taken for the transmission to change from 90% to 10% of its initial value when the voltage is switched OFF.
-
The total response time is the sum of the rise time and decay time.
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Application Note & Protocol: Preparation and Formulation of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene Mixtures for Advanced Materials Research
Abstract
This document provides a comprehensive guide for the synthesis, purification, and formulation of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, a key component in nematic liquid crystal mixtures. Intended for researchers, chemists, and materials scientists, this guide details a robust two-step synthesis pathway involving Friedel-Crafts acylation and Clemmensen reduction. It emphasizes rigorous purification protocols essential for achieving the high-purity grades required for electro-optical applications. Furthermore, it outlines methods for characterizing the final product and preparing multi-component mixtures with tailored physical properties.
Introduction: The Significance of Phenylcyclohexane-Based Liquid Crystals
This compound (CAS No. 82991-48-8) is a nematic liquid crystal characterized by a stable cyclohexylphenyl core structure.[1][2] This class of compounds is fundamental to the formulation of mixtures for liquid crystal displays (LCDs) and other advanced optical materials.[3] The molecule's specific alkyl chain lengths (pentyl and propyl) contribute to its distinct mesomorphic properties, including a broad nematic temperature range and low viscosity.
The performance of a liquid crystal device is critically dependent on the purity of the constituent materials. Ionic impurities or isomeric variations can drastically alter key parameters such as voltage holding ratio, response time, and clearing point.[4] Therefore, a successful protocol must not only detail an efficient synthesis but also incorporate stringent purification and characterization checkpoints. This guide provides such a self-validating workflow, from initial reaction to final mixture formulation.
Overall Experimental Workflow
The process begins with the chemical synthesis of the target molecule, followed by rigorous purification and characterization. The final, validated compound can then be used to formulate liquid crystal mixtures.
Diagram 1: High-level workflow from synthesis to final mixture formulation.
Materials and Equipment
Reagents and Consumables
| Reagent/Material | Grade | Supplier Suggestion | Notes |
| Propylbenzene | Reagent | Sigma-Aldrich | Ensure anhydrous conditions. |
| 4-Pentylcyclohexanecarbonyl chloride | Synthesis | TCI Chemicals | Highly reactive; handle with care. |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99.9% | Acros Organics | Extremely hygroscopic. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system. |
| Hydrochloric acid (HCl) | Concentrated (37%) | J.T. Baker | Corrosive. |
| Zinc amalgam (Zn(Hg)) | - | Prepare in-situ | See protocol below. |
| Toluene | Reagent | EMD Millipore | |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Reflux condenser and Dean-Stark trap
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath and heating bath
-
Rotary evaporator
-
Glass chromatography column
-
UV lamp (254 nm)
-
Differential Scanning Calorimeter (DSC)
-
NMR Spectrometer (≥400 MHz)
-
FTIR Spectrometer
Synthesis Protocol: this compound
The synthesis is a two-step process. First, a Friedel-Crafts acylation is performed to create an aryl-alkyl ketone intermediate. This is followed by a Clemmensen reduction to convert the ketone to the final alkane product.[5][6] This acylation-reduction sequence is a classic strategy to achieve primary alkylation of arenes while avoiding the carbocation rearrangements common in direct Friedel-Crafts alkylation.[7]
Diagram 2: Two-step chemical synthesis pathway.
Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-Propylphenyl)-1-(trans-4-pentylcyclohexyl)methanone
Rationale: This reaction creates the core carbon-carbon bond between the propylbenzene ring and the cyclohexyl moiety.[8][9][10] Anhydrous aluminum chloride acts as a Lewis acid to generate a reactive acylium ion from the acyl chloride, which then undergoes electrophilic aromatic substitution with propylbenzene.[11] The reaction is performed at low temperature to control selectivity and minimize side reactions.
Procedure:
-
Set up a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 150 mL) and cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-pentylcyclohexanecarbonyl chloride (1.0 eq.) and propylbenzene (1.1 eq.) in anhydrous DCM (50 mL).
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
In-process QC: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12][13] Use a 9:1 Hexane:Ethyl Acetate eluent. The product spot should appear, and the propylbenzene starting material spot should diminish. The Rf of the ketone product will be lower than that of propylbenzene.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice (300 g) and concentrated HCl (50 mL).
-
Transfer the mixture to a separatory funnel. Collect the organic layer, and wash it sequentially with 2 M HCl (2 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone intermediate.
Step 2: Clemmensen Reduction to Synthesize this compound
Rationale: The Clemmensen reduction specifically reduces the aryl-alkyl ketone to a methylene group under strongly acidic conditions without affecting the aromatic ring.[5][14][15] This is highly effective for deoxygenating ketones formed from Friedel-Crafts acylation.[6]
Procedure:
-
Prepare Zinc Amalgam (Zn(Hg)): In a 1 L flask, stir granular zinc (4.0 eq.) with a 5% HgCl₂ solution for 10 minutes. Decant the aqueous solution and wash the resulting amalgam with water (3 x 100 mL).
-
To the flask containing the fresh Zn(Hg), add water (75 mL), concentrated HCl (150 mL), and toluene (100 mL).
-
Add the crude ketone intermediate from Step 1 to the flask.
-
Heat the mixture to a vigorous reflux for 8-12 hours. Periodically (every 2 hours), add an additional portion of concentrated HCl (25 mL) through the condenser.
-
In-process QC: Monitor the reduction by TLC (95:5 Hexane:Ethyl Acetate). The spot corresponding to the ketone intermediate should disappear, and a new, higher-Rf spot for the final product should appear.
-
After cooling to room temperature, carefully decant the liquid into a separatory funnel. Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine all organic layers and wash with water (2 x 150 mL), saturated NaHCO₃ solution (1 x 150 mL), and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude final product.
Purification and Characterization Protocol
Purification by Column Chromatography and Recrystallization
Rationale: High purity is paramount for liquid crystal applications.[16][17] Column chromatography separates the desired trans-isomer from any remaining starting materials, cis-isomers, and byproducts. Subsequent recrystallization from a suitable solvent system further refines the product to achieve high mesophase purity.
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute with pure hexane. The desired product, being non-polar, will elute relatively quickly.
-
Collect fractions and analyze them by TLC.[18][19][20] Combine the fractions containing the pure product.
-
Remove the solvent via rotary evaporation.
-
-
Recrystallization:
-
Dissolve the product from the column in a minimal amount of hot ethanol or a mixture of ethanol and acetone.
-
Allow the solution to cool slowly to room temperature, then place it in a -20 °C freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Characterization of the Final Product
Rationale: A full characterization is required to confirm the identity, purity, and thermal properties of the synthesized liquid crystal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns. The trans-cyclohexyl protons will exhibit characteristic broad multiplets.
-
¹³C NMR: Verify the number of unique carbon environments, confirming the presence of both alkyl chains, the cyclohexane ring, and the benzene ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the absence of the C=O stretch (around 1685 cm⁻¹) from the ketone intermediate.
-
Verify the presence of C-H stretches (aliphatic and aromatic) and aromatic C=C bending frequencies.
-
-
Differential Scanning Calorimetry (DSC):
Protocol for Preparing Liquid Crystal Mixtures
Rationale: Single-component liquid crystals rarely possess all the desired properties for a specific application. Mixtures are formulated to optimize parameters such as melting point, clearing point, viscosity, and dielectric anisotropy.[3][23] The process involves physically mixing components in their isotropic (liquid) phase to ensure homogeneity.[24]
Procedure:
-
Accurately weigh the desired amounts of this compound and other liquid crystal components into a clean glass vial.
-
Seal the vial under a nitrogen or argon atmosphere to prevent oxidation.
-
Heat the vial in a controlled temperature oven or heating block to a temperature approximately 10-20 °C above the highest clearing point of any single component. This ensures all components are in the isotropic liquid phase.
-
Mix the components thoroughly by gentle agitation or vortexing until the mixture is completely homogeneous.
-
Cool the mixture slowly to room temperature. The resulting mixture is now ready for characterization (e.g., DSC, polarized optical microscopy) and device filling.
Safety Precautions
-
Chemical Hazards: Anhydrous aluminum chloride reacts violently with water.[8] Handle in a fume hood and avoid contact with moisture. Concentrated HCl is highly corrosive.[5] Acyl chlorides are lachrymatory and corrosive.
-
Reaction Hazards: The Friedel-Crafts acylation and its quench are exothermic.[25] Maintain strict temperature control using an ice bath. The Clemmensen reduction produces flammable hydrogen gas; ensure adequate ventilation and no nearby ignition sources.
-
Grignard Reagent Analogy: Although not used in this primary protocol, similar syntheses may involve Grignard reagents. These are highly reactive, flammable, and pyrophoric.[26][27][28] All glassware must be flame-dried, and reactions must be run under an inert atmosphere.[29]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.
References
-
Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. Retrieved from [Link]
- Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (1973). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-10.
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Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
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University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
Lin, T. H., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. Retrieved from [Link]
- Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
YouTube. (2024). Grignard reaction safety. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
-
YouTube. (2016). Preparing Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Regimes of the liquid crystal purification by means of ion capturing agents. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Labinsights. (2024). Manufacturing Steps of Liquid Crystal Materials. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation.
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
YouTube. (2023). Formulating creams with the liquid crystalline lamellar gel method. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Clemmensen Reduction. Retrieved from [Link]
-
Annamalai University. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
-
Jim Clark. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene. Retrieved from [Link]
-
LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]
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Application Notes and Protocols for Measuring the Birefringence of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Introduction
1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is a calamitic (rod-shaped) liquid crystal, a class of materials that has garnered significant interest for applications in display technologies, photonics, and other optoelectronic devices. A key characteristic of such materials is their birefringence, an optical property where the refractive index of the material depends on the polarization and propagation direction of light. This anisotropy in refractive index is fundamental to the functionality of many liquid crystal-based devices.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for accurately measuring the birefringence of this compound. The methodologies described herein are designed to be robust and provide a comprehensive characterization of the material's optical properties as a function of temperature. While the focus is on the specified compound, the principles and procedures are broadly applicable to other nematic liquid crystals.
Material Properties and Expected Behavior
Table 1: Physical Properties of this compound and a Related Compound
| Property | This compound | trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) |
| CAS Number | 82991-48-8[1][5] | 61204-01-1[2][3] |
| Molecular Formula | C₂₀H₃₂[1] | C₁₈H₂₅N[2] |
| Molecular Weight | 272.47 g/mol [5] | 255.40 g/mol [2] |
| Purity | >98% (typical)[5] | >98% (typical)[3] |
| Crystal to Nematic Transition | To be determined | ~30 °C[2][3] |
| Nematic to Isotropic Transition | To be determined | 54.4 °C[2] |
Part 1: Determination of Phase Transition Temperatures
A prerequisite for measuring the temperature-dependent birefringence is the precise determination of the material's liquid crystal phase transition temperatures. Polarized Optical Microscopy (POM) equipped with a hot stage is the gold-standard technique for this purpose.
Protocol 1: Phase Transition Analysis using Polarized Optical Microscopy
-
Sample Preparation: Place a small amount of this compound between a clean microscope slide and a coverslip.
-
Heating: Gently heat the slide on a hot plate until the sample melts into its isotropic liquid phase. This ensures a thin, uniform film upon cooling.
-
Microscope Setup: Place the prepared slide on the hot stage of a polarizing microscope.
-
Observation upon Cooling: Slowly cool the sample from the isotropic phase while observing the texture through the microscope with crossed polarizers. The appearance of a birefringent texture (e.g., a Schlieren or marbled texture) marks the transition from the isotropic to the nematic phase. Record this temperature as the clearing point (Tₙᵢ).
-
Observation upon Further Cooling: Continue to cool the sample and observe for any further changes in texture that would indicate other phase transitions (e.g., nematic to smectic or nematic to crystalline). Record the temperatures of these transitions.
-
Observation upon Heating: Slowly heat the sample from the solid or a lower-temperature mesophase and record the temperatures at which the reverse transitions occur. This helps to identify the enantiotropic or monotropic nature of the phases.
Caption: Workflow for determining phase transition temperatures.
Part 2: Birefringence Measurement
Once the nematic range of the liquid crystal is known, its birefringence (Δn = nₑ - nₒ, where nₑ is the extraordinary and nₒ is the ordinary refractive index) can be measured as a function of temperature. Two common and reliable methods are presented here: the Sénarmont compensator method and the Abbe refractometer method.
Method A: Sénarmont Compensator Method
This method offers high precision in measuring the optical retardation (Γ) of a birefringent sample, from which the birefringence can be calculated using the formula: Δn = Γ / d, where d is the thickness of the sample.
The core of the setup is a polarizing microscope equipped with a Sénarmont compensator, which is a quarter-wave plate and a rotating, graduated analyzer.
Caption: Schematic of the Sénarmont compensator setup.
-
Sample Preparation: Prepare a liquid crystal cell of a known thickness (e.g., using Mylar spacers) filled with this compound.
-
Temperature Control: Place the cell in the hot stage and set the temperature to a point within the nematic range. Allow the temperature to stabilize.
-
Initial Alignment: Orient the liquid crystal director at 45° to the polarizer and analyzer axes to achieve maximum brightness.
-
Measurement:
-
Insert the Sénarmont compensator (a quarter-wave plate) into the optical path.
-
Rotate the analyzer until the intensity of the light passing through the sample is at a minimum (extinction).
-
Record the angle of rotation (θ) of the analyzer from its crossed position.
-
-
Calculation: The retardation (Γ) is calculated using the formula: Γ = (θ / 180) * λ, where λ is the wavelength of the monochromatic light source.
-
Birefringence Calculation: Calculate the birefringence using Δn = Γ / d.
-
Temperature Dependence: Repeat steps 2-6 for different temperatures within the nematic range to obtain the temperature-dependent birefringence.
Method B: Abbe Refractometer Method
An Abbe refractometer can be used to directly measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the liquid crystal.
A specialized Abbe refractometer with a temperature-controlled prism and a polarizer is required.
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index at the desired measurement temperature.
-
Sample Application: Apply a small drop of this compound onto the prism of the refractometer.
-
Temperature Control: Set the desired temperature within the nematic range using a circulating water bath connected to the refractometer prisms. Allow the temperature to stabilize.
-
Measurement of nₒ:
-
Orient the polarizer in the refractometer's light path such that the light is polarized perpendicular to the direction of the liquid crystal director alignment on the prism surface.
-
Adjust the refractometer to bring the shadowline into focus and read the ordinary refractive index (nₒ) from the scale.
-
-
Measurement of nₑ:
-
Rotate the polarizer by 90° so that the light is polarized parallel to the liquid crystal director.
-
Adjust the refractometer and read the extraordinary refractive index (nₑ) from the scale.
-
-
Birefringence Calculation: Calculate the birefringence as Δn = nₑ - nₒ.
-
Temperature Dependence: Repeat steps 3-6 for different temperatures to map the birefringence as a function of temperature.
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Application Notes and Protocols: Achieving High-Quality Alignment of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene on Polyimide Substrates
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the alignment techniques for the nematic liquid crystal, 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, on polyimide-coated substrates. We delve into the foundational principles of liquid crystal alignment, detailing two primary methodologies: mechanical rubbing and photo-alignment. This guide offers step-by-step protocols, explains the rationale behind experimental choices, and presents methods for characterizing the resulting alignment quality. Our objective is to equip researchers with the necessary knowledge and practical protocols to achieve uniform, high-quality liquid crystal alignment for various applications, including display technologies and advanced optical systems.
Introduction: The Critical Role of Liquid Crystal Alignment
The controlled orientation of liquid crystal (LC) molecules at a substrate interface is a cornerstone of liquid crystal display (LCD) technology and other advanced optical applications.[1][2] The alignment layer, a thin polymer film coated on the substrate, dictates the initial orientation of the LC molecules in the absence of an external electric field.[2] Polyimides (PI) are the most commonly used materials for these alignment layers due to their excellent thermal stability, mechanical robustness, and ability to induce uniform LC alignment.[3][4]
This compound is a nematic liquid crystal characterized by its rod-like molecular structure, which lends itself to orientational ordering.[5] Achieving a specific and uniform alignment of this LC on a polyimide surface is crucial for device performance, influencing key parameters such as contrast ratio, response time, and viewing angle.[1] This guide will explore the two predominant techniques for inducing anisotropy in the polyimide layer and consequently aligning the LC molecules: the traditional mechanical rubbing method and the more recent photo-alignment technique.
Foundational Concepts: Liquid Crystal-Polyimide Interactions
The alignment of nematic liquid crystals like this compound on a polyimide surface is governed by a combination of physical and chemical interactions.
-
Anisotropic van der Waals Forces: The primary mechanism driving alignment is the anisotropic van der Waals interaction between the LC molecules and the oriented polyimide chains.[6]
-
Surface Topography: Mechanical rubbing creates microscopic grooves on the polyimide surface, which physically guide the LC molecules to align along the rubbing direction.[4]
-
Steric Interactions: The elongated shape of the LC molecules favors an arrangement that minimizes steric hindrance, leading them to align parallel to the oriented polymer chains or grooves.
The quality of the alignment is quantified by two key parameters:
-
Anchoring Energy: This is the measure of the strength of the interaction between the LC molecules and the alignment layer. A high anchoring energy is desirable for stable and robust alignment.
-
Pretilt Angle: This is the small angle that the LC director makes with respect to the substrate surface. The pretilt angle is crucial for preventing reverse-tilt domains and ensuring fast and uniform switching in display applications.[1]
Experimental Protocols: Achieving Desired Alignment
This section provides detailed protocols for preparing polyimide alignment layers and aligning this compound using both mechanical rubbing and photo-alignment techniques.
Materials and Equipment
| Materials | Equipment |
| This compound | Spin Coater |
| Polyimide precursor solution (e.g., Nissan Chemical SE series) | Hot Plate |
| Indium Tin Oxide (ITO) coated glass substrates | UV Curing System |
| N-Methyl-2-pyrrolidone (NMP) | Rubbing Machine with velvet cloth |
| Acetone, Isopropanol (reagent grade) | Polarized Optical Microscope (POM) |
| Deionized water | Crystal Rotation System (for pretilt angle measurement) |
| Lens tissue | Atomic Force Microscope (AFM) |
Substrate Preparation and Polyimide Coating
A pristine substrate surface is paramount for achieving a defect-free alignment layer.
Protocol 1: Substrate Cleaning and Polyimide Deposition
-
Cleaning: Sequentially sonicate the ITO-coated glass substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen gas and bake on a hotplate at 110°C for 10 minutes to remove any residual moisture.
-
Polyimide Solution: Prepare a diluted solution of the polyimide precursor in NMP, if necessary, to achieve the desired film thickness.
-
Spin Coating: Dispense the polyimide solution onto the center of the ITO substrate. Spin coat at a speed of 3000-5000 rpm for 30-60 seconds to obtain a uniform thin film.[7]
-
Soft Bake: Place the coated substrates on a hotplate at 80-100°C for 5-10 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide film according to the manufacturer's specifications (typically at temperatures between 180°C and 250°C for 1-2 hours). This step is crucial for the imidization process, which converts the polyamic acid precursor into the robust polyimide.
Workflow for Substrate Preparation and Coating:
Caption: Workflow for substrate cleaning and polyimide coating.
Method 1: Mechanical Rubbing
Mechanical rubbing is a widely used and cost-effective technique for inducing anisotropy in the polyimide layer.
Protocol 2: Mechanical Rubbing for Planar Alignment
-
Setup: Mount the cured polyimide-coated substrate on the rubbing machine.
-
Rubbing Process: Use a velvet-covered roller to gently rub the polyimide surface in a single direction. Key parameters to control are:
-
Rubbing Strength: Determined by the pile impression of the rubbing cloth on the substrate.
-
Roller Speed: The rotational speed of the rubbing roller.
-
Substrate Stage Speed: The speed at which the substrate moves under the roller.
-
-
Cleaning: After rubbing, gently clean the substrate surface with a stream of dry, ionized air to remove any dust or fibers generated during the process.
The rubbing process creates micro-grooves and aligns the polyimide chains on the surface, which in turn directs the alignment of the liquid crystal molecules.[4]
Method 2: Photo-Alignment
Photo-alignment is a non-contact technique that utilizes polarized ultraviolet (UV) light to induce anisotropy in the polyimide layer.[3][8] This method avoids the generation of dust and static charges associated with rubbing.[3]
Protocol 3: Photo-Alignment for Planar Alignment
-
Polyimide Selection: Use a photo-alignable polyimide, which contains photosensitive moieties such as cinnamate groups.[3][6]
-
UV Exposure: Expose the cured polyimide film to linearly polarized deep UV (LPUV) light. The alignment direction of the LC molecules will be perpendicular to the polarization direction of the UV light.[3][8]
-
Exposure Energy: The dosage of UV light is a critical parameter that influences the anchoring energy and alignment quality.
-
-
Cell Assembly: Assemble the liquid crystal cell immediately after UV exposure to prevent the relaxation of the photo-induced anisotropy.
Logical Relationship of Alignment Techniques:
Caption: Logical flow of the two primary alignment techniques.
Liquid Crystal Cell Assembly and Filling
Protocol 4: Cell Assembly and LC Filling
-
Spacers: Distribute microsphere spacers of a desired diameter (e.g., 5-10 µm) onto one of the aligned substrates to control the cell gap.
-
Adhesive: Apply a UV-curable sealant around the perimeter of the substrate.
-
Assembly: Place the second substrate on top, with the alignment directions either parallel (for a homogeneous cell) or perpendicular (for a twisted nematic cell).
-
Curing: Expose the cell to UV light to cure the sealant.
-
Filling: Heat the empty cell and the liquid crystal, this compound, to a temperature above its clearing point (isotropic phase).
-
Capillary Action: Place a drop of the isotropic LC at the opening of the cell and allow it to fill via capillary action in a vacuum chamber.
-
Cooling: Slowly cool the filled cell back to room temperature to allow the LC to transition into the nematic phase and align according to the surface treatment.
Characterization of Alignment Quality
Several techniques can be employed to assess the quality of the liquid crystal alignment.
| Characterization Technique | Parameter Measured | Description |
| Polarized Optical Microscopy (POM) | Uniformity of Alignment | The most common method for a quick qualitative assessment. A uniformly aligned cell will appear uniformly bright or dark between crossed polarizers and will show a sharp transition upon rotation. |
| Crystal Rotation Method | Pretilt Angle | Measures the transmission of a polarized laser beam through the LC cell as it is rotated. The angular dependence of the transmission is used to calculate the pretilt angle.[9] |
| Grazing-Incidence X-ray Diffraction (GIXD) | Molecular Ordering at the Surface | A powerful technique to probe the molecular arrangement of the LC molecules in the immediate vicinity of the alignment layer.[10] |
| Atomic Force Microscopy (AFM) | Surface Topography | Used to visualize the micro-grooves created by the rubbing process and to assess the surface morphology of the polyimide film.[11][12] |
Troubleshooting Common Alignment Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Disclination Lines | Inhomogeneous alignment, dust particles, insufficient anchoring energy. | Improve substrate cleaning, optimize rubbing/UV exposure parameters, filter the LC material. |
| Non-uniform Brightness (POM) | Variation in cell gap, non-uniform polyimide coating, uneven rubbing. | Check spacer distribution, optimize spin coating process, ensure uniform rubbing pressure. |
| Low Contrast Ratio | Poor alignment, high pretilt angle in a homogeneous cell. | Re-evaluate alignment parameters, check the quality of the polarizers. |
Conclusion
The successful alignment of this compound on polyimide substrates is a multi-step process that requires careful control over each experimental parameter. Both mechanical rubbing and photo-alignment are viable techniques, with the choice depending on the specific application requirements for cleanliness and scalability. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently achieve high-quality liquid crystal alignment, which is essential for the fabrication of advanced optical and display devices.
References
- 1. mdpi.com [mdpi.com]
- 2. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. NEMATIC HOMOGENEOUS PHOTO ALIGNMENT BY POLYIMIDE EXPOSURE TO LINEARLY POLARIZED UV [jstage.jst.go.jp]
- 9. tu-chemnitz.de [tu-chemnitz.de]
- 10. Characterization of Liquid Crystal Alignment on Rubbed Polyimide Film by Grazing-Incidence X-Ray Diffraction | Semantic Scholar [semanticscholar.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scilit.com [scilit.com]
Formulation of Guest-Host Systems with 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene: Application Notes and Protocols
Introduction: The Role of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene in Advanced Supramolecular Assemblies
This compound is a nematic liquid crystal monomer renowned for its favorable physicochemical properties, including a broad nematic temperature range, high thermal stability, and low viscosity.[1] These characteristics make it an excellent component in liquid crystal mixtures for various electro-optical applications. In the realm of supramolecular chemistry, this compound primarily serves as a host matrix in guest-host systems, particularly for the development of dichroic dye-doped liquid crystal displays (LCDs).[2][3]
In a typical guest-host LCD, a small amount of a dichroic dye (the "guest") is dissolved in a liquid crystal matrix (the "host"). The elongated dye molecules align themselves with the liquid crystal director. By applying an electric field, the orientation of the liquid crystal host, and consequently the guest dye, can be controlled. This change in orientation alters the absorption of polarized light, allowing for the modulation of light transmission without the need for polarizers, which can enhance brightness and widen the viewing angle of the display.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of guest-host systems utilizing this compound as a key host component. The protocols and insights provided herein are grounded in established principles of supramolecular chemistry and materials science.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the host molecule is paramount for the rational design of guest-host systems. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₂ | [5] |
| Molecular Weight | 272.47 g/mol | [6] |
| CAS Number | 82991-48-8 | [7] |
| Appearance | Colorless liquid or solid (depending on temperature) | [8] |
| Chemical Class | Liquid Crystal Monomer | [5] |
Core Principles of Guest-Host Formulation with Liquid Crystals
The successful formulation of a guest-host system hinges on the principles of molecular recognition and the thermodynamics of interaction between the host and guest molecules. The primary driving forces for the dissolution and alignment of a guest dye within a liquid crystal host like this compound are non-covalent interactions, including:
-
Van der Waals Forces: These are the dominant interactions responsible for the alignment of the elongated dye molecules within the liquid crystal matrix.
-
π-π Stacking: Aromatic regions of the guest dye can interact with the phenyl group of the host molecule.
-
Steric Compatibility: The size and shape of the guest molecule must be compatible with the liquid crystal host to ensure good solubility and alignment.
The efficacy of a guest-host system for display applications is quantified by the dichroic ratio (R) , which is the ratio of the absorbance of light polarized parallel to the liquid crystal director to the absorbance of light polarized perpendicular to it. A high dichroic ratio is desirable for high contrast displays. The dichroic ratio is directly related to the order parameter (S) of the guest dye, which describes the degree of alignment of the dye molecules within the liquid crystal host.
Experimental Protocols
Protocol 1: Formulation of a Dichroic Dye-Doped Liquid Crystal Mixture
This protocol outlines the preparation of a guest-host system by dissolving a dichroic dye in a liquid crystal mixture containing this compound. Anthraquinone and azo dyes are common classes of dichroic dyes used for this purpose.[9][10]
Materials:
-
This compound
-
Other liquid crystal components (e.g., cyanobiphenyls, to form a eutectic mixture with a broad nematic range)
-
Dichroic dye (e.g., an anthraquinone derivative)
-
Volatile solvent (e.g., dichloromethane or chloroform)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Prepare the Host Mixture: In a clean glass vial, accurately weigh the desired amounts of this compound and any other liquid crystal components. The specific composition will depend on the desired final properties of the liquid crystal host.
-
Dissolve the Components: Add a minimal amount of a volatile solvent to dissolve the liquid crystal components completely.
-
Add the Guest Dye: Accurately weigh the dichroic dye (typically 0.1-2.0 wt%) and add it to the liquid crystal solution.
-
Homogenize the Mixture: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) until the dye is completely dissolved and the solution is homogeneous.
-
Remove the Solvent: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent to slowly evaporate the solvent. This should be done gradually to avoid the formation of bubbles.
-
Degas the Mixture: Once the solvent is removed, continue to heat the mixture under vacuum in its isotropic phase for several hours to remove any dissolved gases.
-
Cool and Store: Slowly cool the mixture to room temperature. The guest-host liquid crystal is now ready for cell fabrication.
Diagram: Workflow for Guest-Host Liquid Crystal Formulation
Sources
- 1. GB2101626A - Liquid crystal composition - Google Patents [patents.google.com]
- 2. Guest-host display - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]
- 7. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Precision Measurement of Dielectric Anisotropy in 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Abstract
This document provides a comprehensive guide for the accurate determination of the dielectric anisotropy (Δε) of the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene (CAS: 82991-48-8). As a fundamental parameter governing the electro-optical behavior of liquid crystal (LC) materials, a precise measurement of Δε is critical for the development and quality control of liquid crystal displays (LCDs), spatial light modulators, and tunable photonic devices.[1] This guide details the theoretical underpinnings, instrumentation, a step-by-step experimental protocol based on the capacitance measurement method, and best practices for data analysis and validation. The methodologies described herein are designed for researchers in materials science, chemistry, and drug development professionals exploring advanced formulations.
Introduction: The Significance of Dielectric Anisotropy
This compound is a calamitic (rod-shaped) liquid crystal belonging to the phenylcyclohexane (PCH) family. Its molecular structure consists of a cyclohexyl ring linked to a phenyl ring, with pentyl and propyl alkyl chains at opposite ends.[2][3] Unlike highly polar liquid crystals such as cyanobiphenyls (e.g., 8CB) which possess a strong longitudinal dipole moment from a -C≡N group, this molecule lacks strong polar moieties.[4] Consequently, its dielectric anisotropy is expected to be small and positive, driven primarily by the anisotropy of its molecular polarizability.
The dielectric anisotropy, defined as Δε = ε∥ - ε⊥ , is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average molecular long axis, or "director." This parameter dictates the torque experienced by the LC molecules in an external electric field, determining the threshold voltage and switching behavior of an electro-optical device.[5] An accurate characterization is therefore non-negotiable for predictive modeling and device engineering.
Theoretical & Measurement Principles
The most direct and reliable method for determining ε∥ and ε⊥ is by measuring the capacitance of a liquid crystal cell, which acts as a parallel-plate capacitor.[6][7] The fundamental relationship is:
-
C = ε * ε₀ * (A/d)
Where:
-
C is the measured capacitance.
-
ε is the relative dielectric permittivity of the liquid crystal.
-
ε₀ is the permittivity of free space (≈ 8.854 x 10⁻¹² F/m).
-
A is the area of the conductive electrode.
-
d is the thickness of the liquid crystal layer (the cell gap).
To isolate ε∥ and ε⊥, we must enforce two distinct, uniform molecular alignments relative to the probing electric field. This is achieved using two specially prepared test cells: one inducing planar alignment for measuring ε⊥, and one inducing homeotropic alignment for measuring ε∥.[4][8]
-
For ε⊥ (Perpendicular Permittivity): A planar-aligned cell is used. The LC director is uniformly aligned parallel to the electrode surfaces. When a measuring field is applied perpendicular to the electrodes, it is consequently perpendicular to the director.
-
For ε∥ (Parallel Permittivity): A homeotropic-aligned cell is used. The LC director is uniformly aligned perpendicular to the electrode surfaces, and therefore parallel to the applied measuring field.
The diagram below illustrates this core principle.
Step 1: Test Cell Fabrication and Preparation (Repeat for Planar and Homeotropic)
-
Substrate Cleaning: Thoroughly clean the ITO glass substrates by sonicating sequentially in deionized water, acetone, and IPA for 15 minutes each. Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes to remove residual moisture.
-
Alignment Layer Deposition:
-
For Planar Cells: Spin-coat a thin layer of polyimide solution onto the ITO surfaces (e.g., 3000 rpm for 30s). Pre-bake at 80°C for 5 min, then hard-bake at 180-200°C for 1 hour. [4] * For Homeotropic Cells: Spin-coat the homeotropic alignment agent according to the manufacturer's protocol.
-
-
Rubbing (Planar Cell Only): After cooling, gently rub the polyimide-coated surfaces unidirectionally with a velvet cloth mounted on a rubbing machine. This creates microgrooves that direct the LC molecules. [9] * Expertise Note: The rubbing pressure and speed are critical parameters. Insufficient rubbing leads to poor alignment, while excessive rubbing can damage the ITO or PI layer. Consistency is key.
-
Cell Assembly: Mix precision spacers into the UV-curable epoxy. Apply the epoxy along the perimeter of one substrate, leaving two small gaps on opposite sides for filling. [10]Place the second substrate on top, with the rubbing directions anti-parallel for the planar cell.
-
Curing: Clamp the assembled cell and expose it to a UV lamp to cure the epoxy. The cell gap (d) is now fixed by the spacers.
-
Trustworthiness Check: The cell gap should be measured accurately using interferometry on the empty cell. This value is crucial for the final calculation.
-
Step 2: Liquid Crystal Filling and Verification
-
Filling: Heat the assembled cell and the LC material to a temperature a few degrees above the nematic-isotropic transition temperature. Place a droplet of the isotropic LC at one fill port. The cell will fill via capillary action. [11]Filling in a vacuum can help prevent air bubbles.
-
Sealing: Once filled, seal the fill ports with a small amount of UV epoxy and cure.
-
Annealing: Slowly cool the filled cell back to room temperature (e.g., 1°C/min) through the nematic phase. This slow cooling is vital for achieving a uniform, low-defect alignment.
-
Alignment Verification: Observe the cell under a Polarizing Optical Microscope. The planar cell should show a uniform color and extinguish light completely when the rubbing direction is parallel to one of the polarizers. The homeotropic cell should appear uniformly dark (extinguished) at all rotation angles. This step is a critical self-validation of the protocol. [12]
Step 3: Dielectric Measurement
-
Setup: Place the verified cell in the temperature-controlled stage and connect the ITO electrodes to the LCR meter.
-
Parameter Configuration: Set the LCR meter to measure capacitance (Cp) at a standard frequency of 1 kHz. Use a low AC voltage (e.g., 0.1-0.5 Vrms) to avoid inducing any field-driven reorientation of the LC director. [13]3. Measure C⊥: Use the planar-aligned cell . Record the capacitance value. This is C⊥ .
-
Measure C∥: Use the homeotropic-aligned cell . Record the capacitance value. This is C∥ .
-
Measure Empty Cell: For the most accurate results, measure the capacitance of both cells before filling (C_empty_planar and C_empty_homeo ).
Step 4: Data Analysis and Calculation
-
Calculate Permittivity: The relative permittivity is calculated by taking the ratio of the filled cell capacitance to the empty cell capacitance (assuming the gap is filled with air, ε ≈ 1).
-
ε⊥ = C⊥ / C_empty_planar
-
ε∥ = C∥ / C_empty_homeo
-
-
Calculate Dielectric Anisotropy:
-
Δε = ε∥ - ε⊥
-
Data Presentation and Expected Results
All quantitative data should be summarized for clarity. The expected dielectric anisotropy for a non-polar PCH-type liquid crystal is small and positive.
| Parameter | Symbol | Formula / Method | Example Measured Value | Calculated Result |
| Planar Cell Capacitance (Filled) | C⊥ | LCR Meter @ 1kHz | 350.5 pF | |
| Homeotropic Cell Capacitance (Filled) | C∥ | LCR Meter @ 1kHz | 365.2 pF | |
| Empty Planar Cell Capacitance | C_empty_planar | LCR Meter @ 1kHz | 101.3 pF | |
| Empty Homeotropic Cell Capacitance | C_empty_homeo | LCR Meter @ 1kHz | 101.5 pF | |
| Perpendicular Permittivity | ε⊥ | C⊥ / C_empty_planar | - | 3.46 |
| Parallel Permittivity | ε∥ | C∥ / C_empty_homeo | - | 3.60 |
| Dielectric Anisotropy | Δε | ε∥ - ε⊥ | - | +0.14 |
Note: Example values are illustrative and will vary based on exact cell geometry and temperature.
Troubleshooting and Best Practices
-
Inconsistent Readings: Often caused by poor or non-uniform LC alignment. Re-verify with POM. Ensure substrates are meticulously clean.
-
Air Bubbles: Can be avoided by filling the cell in a vacuum or by using a "one-drop fill" (ODF) method for larger-scale fabrication. [14]* Frequency Dependence: At high frequencies, dielectric relaxation can occur. For standard characterization, 1 kHz is a widely accepted frequency where ionic influences are minimized and molecular relaxation has not yet set in. [5]* Temperature Stability: Ensure the cell has reached thermal equilibrium before taking measurements, as capacitance is sensitive to temperature changes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MRSEC Education Group, University of Wisconsin–Madison. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved from [Link]
-
Lavrentovich Group, Kent State University. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Liquid Crystals Lab. Retrieved from [Link]
-
ResearchGate. (2015). Effective dielectric constant of the liquid crystal cell measured at different RMS volatges. Retrieved from [Link]
-
ACS Applied Nano Materials. (2024). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond. ACS Publications. Retrieved from [Link]
-
Studylib. (n.d.). Liquid Crystal Dielectric & Elastic Constant Measurement. Retrieved from [Link]
-
ResearchGate. (2021). How to make a double sealed cell?. Retrieved from [Link]
-
Chinese Physics B. (2023). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. IOPscience. Retrieved from [Link]
-
MDPI. (2021). Sensitivity and Accuracy of Dielectric Measurements of Liquids Significantly Improved by Coupled Capacitive-Dependent Quartz Crystals. Retrieved from [Link]
-
ResearchGate. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Retrieved from [Link]
- Google Patents. (1996). Method for filling a liquid crystal cell.
-
PubMed Central. (2019). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022). How to measure Dielectric Constant using Parallel Plate Capacitance method. Retrieved from [Link]
-
FlexEnable. (2021). The making of a plastic liquid crystal cell. Retrieved from [Link]
-
ResearchGate. (2013). LIQUID DIELECTRIC CONSTANT MEASURMENT TECHNIQUES. Retrieved from [Link]
-
TCI-SEJINCI. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. PhiChem Materials Discusses Trends in Materials Innovation in Liquid Crystal Technology - PhiChem Corporation [phichem.com]
- 2. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]
- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lavrentovichgroup.com [lavrentovichgroup.com]
- 7. youtube.com [youtube.com]
- 8. studylib.net [studylib.net]
- 9. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. EP0691564A1 - Method for filling a liquid crystal cell - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flexenable.com [flexenable.com]
use of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene in electro-optical switching devices
An Application Guide to 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene and Related Nematic Liquid Crystals in Electro-Optical Switching Devices
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers and scientists on the application of this compound and similar calamitic (rod-shaped) nematic liquid crystals in the fabrication and characterization of electro-optical switching devices.
Introduction: The Role of Molecular Structure in Electro-Optical Devices
This compound is a compound representative of a broad class of nematic liquid crystals that form the foundational materials for many electro-optical applications, most notably Liquid Crystal Displays (LCDs).[1] These molecules are characterized by their elongated, rigid core structure and flexible terminal chains. This anisotropy is key to their function; it leads to a state of matter—the nematic phase—where molecules possess long-range orientational order but lack positional order, behaving like a crystal in one dimension and a liquid in the other two.[2][3][4]
In practical applications, single liquid crystal compounds are rarely used. Instead, eutectic mixtures of several related compounds are formulated to optimize a wide range of properties, including the operational temperature range, viscosity, birefringence, and dielectric anisotropy. Therefore, this guide will focus on the principles and protocols applicable to this class of materials, using this compound as a structural archetype.
Physicochemical Properties and Their Significance
The performance of an electro-optical device is dictated by the physical properties of the liquid crystal mixture employed. The following table summarizes key parameters for a typical nematic liquid crystal mixture designed for display applications. Understanding the role of each parameter is critical for device design and material selection.
| Property | Typical Value Range | Significance in Electro-Optical Switching |
| Nematic-Isotropic Phase Transition (TNI or Clearing Point) | 60 - 100 °C | Defines the upper limit of the device's operating temperature. Above TNI, the material becomes an isotropic liquid and loses its electro-optical properties.[5][6] |
| Birefringence (Δn = ne - no) | 0.05 - 0.25 | The difference between the extraordinary (ne) and ordinary (no) refractive indices. A high Δn allows for thinner device cells, which in turn leads to faster switching times. |
| Dielectric Anisotropy (Δε = ε | - ε⊥) | |
| Rotational Viscosity (γ1) | 50 - 200 mPa·s | A primary factor determining the switching speed of the device. Lower viscosity leads to faster response times, particularly the relaxation (turn-off) time.[7][8] |
| Elastic Constants (K11, K22, K33) | 5 - 20 pN | Represent the forces required for splay (K11), twist (K22), and bend (K33) deformations. These constants influence the threshold voltage and the sharpness of the electro-optical switching curve.[8] |
The Twisted Nematic (TN) Switching Mechanism
The most common application for this class of liquid crystals is the Twisted Nematic (TN) cell, which acts as a voltage-controllable light valve. The principle relies on the ability of the liquid crystal layer to guide the polarization of light, a property that can be turned off by an electric field.
Causality of the TN Effect:
-
OFF State (V=0): The inner surfaces of the device cell are treated with an alignment layer (e.g., rubbed polyimide) that forces the liquid crystal molecules at the surfaces to align in a specific direction. The two surfaces are assembled with their alignment directions perpendicular (90°) to each other. This boundary condition imposes a continuous 90° twist in the molecular alignment through the bulk of the liquid crystal layer. This twisted structure acts as a waveguide for polarized light, rotating its polarization by 90° and allowing it to pass through a second polarizer (analyzer) oriented perpendicular to the first. The device appears transparent.
-
ON State (V > Vth): When a voltage is applied across the cell, the positive dielectric anisotropy (Δε > 0) of the liquid crystal molecules creates a dipole moment that torques them to align parallel to the electric field (perpendicular to the cell surfaces).[9] This breaks the twisted structure. Light passing through the now-untwisted layer does not have its polarization rotated and is consequently blocked by the perpendicular analyzer. The device appears opaque.
Caption: Principle of a Twisted Nematic (TN) liquid crystal cell.
Application Protocol I: Fabrication of a TN Electro-Optical Test Cell
This protocol outlines the fabrication of a standard TN cell for evaluating the properties of a liquid crystal mixture.[10][11][12][13]
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment agent (e.g., PI-2555)
-
Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)
-
Spinner coater
-
Hot plate
-
Velvet cloth rubbing machine or manual rubbing block
-
UV-curable epoxy sealant containing spacer beads (e.g., 5 µm diameter)
-
UV lamp
-
Liquid crystal mixture
-
Vacuum chamber
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol, nitrogen gun)
Step-by-Step Methodology:
-
Substrate Cleaning (Critical for Alignment Quality):
-
Rationale: To ensure uniform adhesion of the alignment layer and prevent defects, the ITO surface must be impeccably clean.
-
a. Sonicate substrates in a detergent solution for 15 minutes.
-
b. Rinse thoroughly with deionized water.
-
c. Sonicate in acetone for 15 minutes.
-
d. Sonicate in isopropanol for 15 minutes.
-
e. Dry the substrates using a nitrogen gun and bake on a hotplate at 110°C for 10 minutes to remove residual moisture.
-
-
Alignment Layer Deposition:
-
Rationale: A thin, uniform polymer layer is required to create the microgrooves that will physically direct the liquid crystal molecules at the surface.
-
a. Prepare a diluted solution of the polyimide alignment agent according to the manufacturer's instructions.
-
b. Place a cleaned ITO substrate on the spinner coater.
-
c. Dispense the polyimide solution onto the center of the substrate.
-
d. Spin coat at a speed (e.g., 3000 rpm for 30 seconds) to achieve a target thickness of ~50-100 nm.
-
e. Soft-bake the coated substrate on a hotplate (e.g., 80°C for 5 minutes) to evaporate the solvent.
-
f. Hard-bake (cure) the polyimide in an oven at the manufacturer-specified temperature (e.g., 180-200°C for 1 hour).
-
-
Unidirectional Rubbing:
-
Rationale: The mechanical rubbing process creates parallel microgrooves in the cured polyimide layer, establishing a preferential alignment direction (the "easy axis") for the liquid crystal molecules.[13]
-
a. Mount the substrate in the rubbing machine.
-
b. Gently rub the surface with the velvet cloth in a single direction. The rubbing strength and speed are critical parameters that must be optimized for the specific materials used.
-
c. Repeat for the second substrate.
-
-
Cell Assembly:
-
Rationale: To create a cell with a precise, uniform gap (cell thickness) and to seal it for filling.
-
a. On one substrate, dispense the UV-curable sealant mixed with spacer beads along the perimeter, leaving a small gap for filling.
-
b. Place the second substrate on top of the first, with the rubbed surfaces facing each other. Crucially, the rubbing directions must be oriented at 90° to each other.
-
c. Gently press the substrates together and check for uniform interference fringes under monochromatic light to confirm a uniform cell gap.
-
d. Cure the epoxy by exposing it to a UV lamp for the recommended duration.
-
-
Liquid Crystal Filling:
-
Rationale: The cell is filled in the isotropic phase to ensure low viscosity and to prevent flow-induced alignment defects. Capillary action is used to draw the material into the empty cell.
-
a. Heat the empty cell and the liquid crystal mixture to a temperature ~10°C above the clearing point (TNI).
-
b. Place a drop of the isotropic liquid crystal at the edge of the filling gap.
-
c. Place the entire assembly in a vacuum chamber and evacuate the air.
-
d. Vent the chamber to atmospheric pressure. The pressure difference will drive the liquid crystal into the cell via capillary action.
-
e. Once filled, seal the filling port with a small amount of UV-curable epoxy and cure it.
-
f. Slowly cool the filled cell back to room temperature (~1°C/min) to allow for the formation of a well-ordered nematic phase.
-
Application Protocol II: Characterization of Electro-Optical Performance
This protocol describes the measurement of two key performance metrics: switching time and contrast ratio.
Equipment:
-
He-Ne laser or polarized LED (~633 nm)
-
Two high-quality polarizers (analyzer and polarizer)
-
The fabricated liquid crystal cell mounted on a rotation stage
-
Function generator capable of producing square waves
-
High-speed photodetector or photodiode
-
Digital oscilloscope
Caption: Experimental setup for LC electro-optical characterization.
Step-by-Step Methodology:
-
System Setup:
-
a. Arrange the components as shown in the diagram above.
-
b. Set the transmission axis of the first polarizer (P) at a desired angle (e.g., 45° relative to the rubbing direction of the entrance substrate of the LC cell).
-
c. Set the transmission axis of the second polarizer (analyzer, A) perpendicular to the first (P ⊥ A).
-
d. Connect the electrodes of the LC cell to the output of the function generator.
-
e. Position the photodetector to capture the light transmitted through the analyzer and connect its output to the oscilloscope.
-
-
Contrast Ratio (CR) Measurement:
-
Rationale: CR is the fundamental measure of the device's ability to modulate light, defined as the ratio of maximum transmitted intensity (bright state) to minimum transmitted intensity (dark state).
-
a. With no voltage applied (V=0), measure the transmitted light intensity on the oscilloscope. This is Ion (bright state).
-
b. Apply a square wave voltage significantly above the threshold voltage (e.g., 10 V at 60 Hz). Measure the transmitted intensity. This is Ioff (dark state).[14]
-
c. Calculate the contrast ratio: CR = Ion / Ioff .
-
-
Switching Time Measurement:
-
Rationale: Measures the speed at which the liquid crystal molecules respond to the application and removal of the electric field.[7][15][16]
-
a. Apply a square wave voltage that switches between 0 V and a driving voltage (e.g., 5 V).
-
b. On the oscilloscope, observe the change in optical transmission in response to the voltage pulse.
-
c. Rise Time (τon): Measure the time it takes for the transmission to fall from 90% to 10% of its maximum value after the voltage is applied.
-
d. Decay Time (τoff): Measure the time it takes for the transmission to rise from 10% to 90% of its maximum value after the voltage is removed. This relaxation time is primarily dependent on the material's viscosity and the cell gap.
-
Troubleshooting and Expert Insights
-
Problem: Low contrast ratio.
-
Possible Cause: Poor alignment, incorrect cell gap, or light leakage.
-
Solution: Re-evaluate the substrate cleaning and rubbing procedures. Ensure polarizers are perfectly crossed. Check for defects in the cell using a polarizing microscope.
-
-
Problem: Slow or incomplete switching.
-
Possible Cause: High viscosity of the LC material (may be temperature-dependent), insufficient driving voltage, or electrical contact issues.
-
Solution: Ensure the operating temperature is within the material's specified range. Increase the driving voltage. Check the electrical connections to the ITO electrodes.
-
-
Problem: Disclination lines or defects in the cell.
-
Possible Cause: Contamination on the substrate, non-uniform rubbing, or improper cooling after filling.
-
Solution: Re-fabricate the cell with meticulous attention to cleanliness. Ensure the cooling rate from the isotropic phase is slow and controlled.
-
References
-
Lee, S. H., Park, S. L., & Lee, G. D. (1998). Electro-optic characteristics and switching principle of a nematic liquid crystal cell controlled by fringe-field switching. Applied Physics Letters, 73(20), 2881-2883. [Link]
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Alexe-Ionescu, A. L., Ionescu, A. T., Barna, E. S., Barna, V., & Scaramuzza, N. (2004). Fast electro-optic switching in nematic liquid crystals. Applied Physics Letters, 84(1), 23-25. [Link]
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K K, S., & Krishna Prasad, S. (2019). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. Crystals, 9(6), 312. [Link]
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Hale, P. S., Shapter, J. G., Voelcker, N. H., Ford, M. J., & Waclawik, E. R. (2004). Liquid-Crystal Displays: Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell. Journal of Chemical Education, 81(4), 540. [Link]
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ResearchGate. (n.d.). Schematics of the fabrication procedure for a twisted nematic liquid crystal display cell. [Link]
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ResearchGate. (n.d.). Electro-optical properties of nematic liquid crystal layers. [Link]
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Shtykov, N. M., & Chigrinov, V. G. (2000). Twisted nematic device fabrication using photoalignment monolayers. SPIE Proceedings. [Link]
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Scribd. (n.d.). Fabrication and Measurement of A Twisted Nematic Liquid-Crystal Cell. [Link]
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Wu, S. T. (2005). Studies Of Liquid Crystal Response Time. University of Central Florida STARS. [Link]
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ResearchGate. (n.d.). Fabrication of TN (Twisted Nematic) liquid crystal (LC) cells. [Link]
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Lee, J. H., et al. (2011). Fast-switching technology for nematic liquid-crystal cells. SPIE Newsroom. [Link]
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Soref, R. A. (1980). Characteristics of liquid crystal devices with improved response times. Applied Optics, 19(8), 1278-1281. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576134, this compound. [Link]
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Merck Group. (n.d.). Liquid crystal phases. [Link]
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Dailymotion. (2015). Liquid Crystals, Properties of Liquid Crystal and their uses. [Link]
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ResearchGate. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. [Link]
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techniques for doping 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene with nanoparticles
<_ _# Application Notes and Protocols for Doping 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene with Nanoparticles
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the techniques for doping the nematic liquid crystal this compound with nanoparticles. It covers the entire experimental workflow, from nanoparticle synthesis and surface functionalization to doping methodologies and detailed characterization protocols. The causality behind experimental choices is explained to provide a deeper understanding of the processes. This guide is designed to be a self-validating system, incorporating checkpoints and characterization steps to ensure experimental success.
Introduction to Nanoparticle-Doped Liquid Crystals
This compound is a nematic liquid crystal (LC) host material valued for its specific mesophase range and dielectric properties.[1][2][3] The introduction of nanoparticles into a liquid crystal host can significantly alter and enhance its intrinsic properties.[4][5] Doping can modify the electro-optic response, dielectric properties, and phase transition temperatures of the host LC.[6][7][8] These modifications are driven by interactions between the nanoparticles and the LC molecules, which can affect the local ordering and director field of the liquid crystal.[7][9] This guide will focus on gold nanoparticles (AuNPs) as a model dopant due to their well-established synthesis protocols and unique plasmonic properties, which make them a subject of great interest in this field.[8]
Section 1: Materials and Equipment
Successful and reproducible doping requires high-purity materials and properly calibrated equipment.
Materials
| Material | Supplier Example | Purity/Grade | Key Properties |
| This compound | Apollo Scientific | >98% | Nematic Liquid Crystal[2][3] |
| Chloroauric acid (HAuCl₄) | Sigma-Aldrich | 99.9% | Gold nanoparticle precursor[10] |
| Sodium Citrate (Na₃C₆H₅O₇) | Fisher Scientific | ACS Grade | Reducing and capping agent[10][11] |
| Toluene | VWR | HPLC Grade | Solvent for dispersion[12] |
| Alkanethiols (e.g., Dodecanethiol) | Sigma-Aldrich | >98% | Surface functionalization agent[11] |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm | Solvent for synthesis |
Equipment
-
Magnetic stirrer with heating plate
-
pH meter
-
Ultrasonic bath/sonicator probe
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) system
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
-
Dielectric Spectrometer / LCR Meter
-
Function generator and voltage amplifier
-
Photodetector and Oscilloscope
Section 2: Nanoparticle Preparation and Functionalization
The properties of the final doped system are critically dependent on the size, shape, and surface chemistry of the nanoparticles. Gold nanoparticles are an excellent model system due to their straightforward synthesis.
Protocol 2.1: Synthesis of ~20 nm Gold Nanoparticles (Turkevich Method)
The Turkevich method is a simple, cost-effective, and widely used protocol for producing spherical gold nanoparticles, typically in the 10–20 nm range.[10][11][13] It relies on the reduction of chloroauric acid by sodium citrate, which also acts as a capping agent to prevent aggregation.[10][13]
Steps:
-
In a meticulously clean round-bottom flask, bring 100 mL of deionized water to a vigorous boil while stirring.[13]
-
To the boiling water, add 1 mL of a 1% chloroauric acid (HAuCl₄) solution.
-
Continue heating and stirring. Once the solution returns to a rolling boil, quickly add 1 mL of a 1% trisodium citrate solution.[11]
-
Observe the color change. The solution will transition from pale yellow to colorless, then to a deep ruby red, which indicates the formation of gold nanoparticles.[13]
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Remove the heat source and allow the colloidal gold solution to cool to room temperature.
-
Validation: Characterize the synthesized AuNPs using UV-Vis spectroscopy. A characteristic surface plasmon resonance (SPR) peak should be observed around 520 nm for spherical nanoparticles of this size.[14] Use Dynamic Light Scattering (DLS) to confirm the hydrodynamic diameter and assess the polydispersity index (PDI).[14]
Protocol 2.2: Surface Functionalization for Nonpolar Media
To ensure stable dispersion in the nonpolar this compound, the hydrophilic citrate-capped AuNPs must be surface-functionalized. This is often achieved by ligand exchange with molecules that have a chemical structure similar to the liquid crystal, such as alkanethiols.[8][15]
Steps:
-
Transfer the aqueous AuNP solution to a separation funnel.
-
Add a solution of an appropriate alkanethiol (e.g., dodecanethiol) in a water-immiscible solvent like toluene. The thiol group has a strong affinity for gold and will displace the citrate ions.
-
Shake the funnel vigorously for several minutes to facilitate the phase transfer of the now hydrophobic nanoparticles from the aqueous phase to the organic phase.
-
Allow the layers to separate and collect the organic phase containing the functionalized AuNPs.
-
Wash the organic phase multiple times with deionized water to remove any remaining citrate and unbound thiols.
-
Use a centrifuge to pellet the functionalized AuNPs and redisperse them in fresh toluene to the desired concentration.
-
Validation: Successful functionalization can be confirmed by the nanoparticles' preference for the organic solvent. FTIR spectroscopy can be used to verify the presence of the new surface ligands.[16]
Caption: Workflow for nanoparticle synthesis and functionalization.
Section 3: Doping Methodology
The most common and effective method for doping liquid crystals with pre-synthesized nanoparticles is the solution-mixing and solvent-evaporation technique.[12][17] This method ensures a homogeneous dispersion of the nanoparticles within the liquid crystal host.
Protocol 3.1: Solution-Mixing and Solvent Evaporation
Principle: The liquid crystal and the functionalized nanoparticles are dissolved in a common volatile solvent. The mixture is homogenized, and the solvent is then slowly evaporated, leaving behind a uniform nanoparticle-LC composite.
Steps:
-
Accurately weigh the desired amount of this compound and the concentrated solution of functionalized AuNPs in toluene to achieve the target weight percentage (e.g., 0.1 wt%).
-
Combine the components in a clean glass vial. Add a small amount of additional toluene to ensure the liquid crystal fully dissolves.
-
Place the vial in an ultrasonic bath and sonicate for 30-60 minutes. This step is crucial for breaking apart any nanoparticle aggregates and achieving a uniform dispersion.[8][12]
-
After sonication, place the vial on a hot plate set to a temperature slightly above the boiling point of the solvent but below the clearing point of the liquid crystal (e.g., 50-60°C for toluene).[12][17]
-
Allow the solvent to evaporate slowly overnight. A slow evaporation rate is key to preventing nanoparticle aggregation as the concentration increases.[17][18] A vacuum oven at a moderate temperature can also be used to ensure complete solvent removal.
-
The final product is a homogenous liquid crystal-nanoparticle composite.
Caption: The solution-mixing and solvent-evaporation doping process.
Section 4: Characterization of the Doped System
After doping, it is essential to characterize the new composite material to understand how the nanoparticles have influenced the physical properties of the liquid crystal host.
Protocol 4.1: Polarizing Optical Microscopy (POM)
POM is used to observe the liquid crystal textures and determine the phase transition temperatures. Doping can sometimes induce defects or alter the alignment of the liquid crystal molecules.[19]
Procedure:
-
Introduce the doped LC sample into a liquid crystal cell (e.g., a cell with planar alignment layers) via capillary action in its isotropic phase.
-
Place the cell on a hot stage under the polarizing microscope.
-
Slowly cool the sample from the isotropic phase into the nematic phase.
-
Observe the texture of the nematic phase. Compare the texture and defect density to an undoped sample.
-
Record the temperature at which the isotropic-to-nematic phase transition occurs.
Protocol 4.2: Dielectric Spectroscopy
This technique measures the dielectric permittivity and loss of the material as a function of frequency. Nanoparticle doping can significantly alter the dielectric properties of the LC host.[6][20][21][22]
Procedure:
-
Use a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).
-
Measure the capacitance of the cell filled with the doped LC in both homeotropic and homogeneous alignments.
-
The dielectric permittivity can be calculated from the capacitance measurements over a range of frequencies (e.g., 100 Hz to 1 MHz).[20][21]
-
The dielectric anisotropy (Δε) is the difference between the permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director.[20] Doping can either increase or decrease this value.[6]
Protocol 4.3: Electro-Optic Switching
This measurement assesses how the doping affects the operational characteristics of the LC, such as threshold voltage and response time.[23][24][25]
Procedure:
-
Place the doped LC cell between crossed polarizers in the POM setup.
-
Apply a square-wave voltage of varying amplitude to the cell.
-
Use a photodetector to measure the change in light transmission as the voltage is increased. The threshold voltage is the voltage at which the cell begins to switch.[23]
-
To measure response time, apply a voltage pulse and use an oscilloscope to record the photodetector signal, measuring the rise time (on-time) and fall time (off-time) of the optical response.[23][26][27]
Summary of Expected Changes
| Property | Typical Effect of Doping | Rationale |
| Nematic-Isotropic Transition (TNI) | Slight Increase/Decrease | Nanoparticles can disrupt or enhance local ordering.[8] |
| Dielectric Anisotropy (Δε) | Increase or Decrease | Depends on the nanoparticle's dielectric properties and interaction with the LC.[6][20] |
| Threshold Voltage (Vth) | Decrease | Often, doping can reduce the voltage required for switching.[7][8] |
| Rotational Viscosity (γ1) | Increase | The presence of nanoparticles can hinder the free rotation of LC molecules.[4] |
| Response Time | Slower (due to viscosity) | Increased viscosity typically leads to slower switching times.[4] |
Section 5: Troubleshooting and Expert Insights
-
Issue: Nanoparticle Aggregation. This is the most common failure mode. It manifests as visible clumps in the LC and non-uniform textures under POM.
-
Cause: Inadequate surface functionalization or too rapid solvent evaporation.
-
Solution: Ensure the chosen ligand is compatible with the LC host. Optimize the sonication time and energy. Use a slower solvent evaporation process.[17]
-
-
Issue: Inconsistent Results.
-
Cause: Incomplete removal of the solvent, which can plasticize the LC and alter its properties. Inconsistent nanoparticle concentration.
-
Solution: Use a vacuum oven for an extended period to ensure all solvent is removed. Prepare a larger master batch of the doped composite for a series of experiments rather than doping small amounts individually.
-
-
Expert Insight: The choice of surface ligand is paramount. For nonpolar LCs like this compound, ligands with aliphatic chains (e.g., alkanethiols) or structures that mimic the LC's molecular shape are most effective at ensuring good dispersion and stability.[8][15]
Section 6: Safety Precautions
-
Always handle nanoparticles in a well-ventilated area or a fume hood to avoid inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Organic solvents such as toluene are flammable and toxic. Handle them exclusively in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Nanopartz. The Turkevich Method: A Guide to Synthesizing Gold Nanoparticles. Available from: [Link]
-
Inorganics. Dielectric and Electro-Optical Properties of Ceramic Nanoparticles Doped Liquid Crystals. Available from: [Link]
-
Torskal. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green. Available from: [Link]
-
Oliveira, A. E. F., et al. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Analytica, 2023. Available from: [Link]
-
Kimling, J., et al. Turkevich Method for Gold Nanoparticle Synthesis Revisited. The Journal of Physical Chemistry B, 2006. Available from: [Link]
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IIP Series. THE BENEFITS AND APPLICATIONS OF LIQUID CRYSTAL DOPED NANOPARTICLE SYSTEM. Available from: [Link]
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Molecules. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. PMC, 2022. Available from: [Link]
-
Rasayan Journal of Chemistry. CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Available from: [Link]
-
ResearchGate. (PDF) Dielectric spectroscopy of liquid crystal doped with Fe3O4 Nanoparticles. Available from: [Link]
-
IEEE Xplore. Dielectric spectroscopy of metal nanoparticle doped liquid crystal displays exhibiting frequency modulation response. Available from: [Link]
-
IOPscience. The Fe3O4 nanoparticle doping effect in liquid crystal on electrical and dielectric properties. Available from: [Link]
-
PhysicsOpenLab. Liquid Crystals and Electro-Optic Modulation. Available from: [Link]
-
ACS Publications. Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces, 2009. Available from: [Link]
-
Nanomaterials. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. PMC, 2022. Available from: [Link]
-
ResearchGate. Is there any particular mixing protocol for nano doped liquid crystals?. Available from: [Link]
-
AIP Publishing. Electro-optic characteristics and switching principle of a nematic liquid crystal cell controlled by fringe-field switching. Available from: [Link]
-
ResearchGate. Electro-optic switching in metamaterial by liquid crystal. Available from: [Link]
-
Frontiers. Nanoparticles in thermotropic and lyotropic liquid crystals. Available from: [Link]
-
AIP Publishing. Effect of Doping Process on Structural Properties of Liquid Crystals. Available from: [Link]
-
PubMed. Nanoparticle doping in nematic liquid crystals: distinction between surface and bulk effects by numerical simulations. Available from: [Link]
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ResearchGate. Nanosecond Electro-Optic Switching of a Liquid Crystal. Available from: [Link]
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arXiv.org. Nanosecond electro-optic switching of a liquid crystal. Available from: [Link]
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ResearchGate. (PDF) Surface Modification for Improving the Stability of Nanoparticles in Liquid Media. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ResearchGate. Characteristics of nanoparticle-doped homeotropic liquid crystal devices. Available from: [Link]
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PubMed. Surface modification and characterization for dispersion stability of inorganic nanometer-scaled particles in liquid media. Available from: [Link]
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ResearchGate. Studies of Nano-Particle Doped Liquid Crystal Mixtures. Available from: [Link]
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PubMed. Versatile Surface Functionalization of Water-Dispersible Iron Oxide Nanoparticles with Precisely Controlled Sizes. Available from: [Link]
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PubMed. Dispersion and surface functionalization of oxide nanoparticles for transparent photocatalytic and UV-protecting coatings and sunscreens. Available from: [Link]
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OUCI. Surface functionalization of metal and metal oxide nanoparticles for dispersion and tribological applications – A review. Available from: [Link]
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ResearchGate. Solute−Solvent Interactions and Chiral Induction in Liquid Crystals. Available from: [Link]
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İstanbul Gedik Üniversitesi. Morphology and preparation of polymer dispersed liquid crystals by solvent-induced phase separation method. Available from: [Link]
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PubChem. trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate. Available from: [Link]
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ACS Publications. Evaporation-Driven Liquid–Liquid Crystalline Phase Separation in Droplets of Anisotropic Colloids. ACS Nano, 2023. Available from: [Link]
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Wikipedia. Sodium chloride. Available from: [Link]
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Application Notes: A Guide to the Use of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene in Nematic Liquid Crystal Mixtures for Tunable Photonic Devices
Introduction
The field of photonics is continually advancing towards dynamic, reconfigurable, and low-power components. Tunable photonic devices, which allow for the active manipulation of light, are at the heart of this evolution, finding applications in optical communications, sensing, and imaging systems.[1][2] Liquid crystals (LCs) have emerged as a cornerstone material for these technologies due to their unique electro-optic properties.[3][4] Composed of anisotropic molecules, LCs can have their collective orientation—and thus their bulk optical properties—readily controlled by an external electric field.[3][5]
This guide focuses on the practical application of a specific nematic liquid crystal monomer, 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene . This molecule, characterized by its linked cyclohexyl and phenyl rings with terminal alkyl chains (pentyl and propyl), is a valuable component in the formulation of liquid crystal mixtures tailored for high-performance photonic devices.[6][7] While not typically used in isolation, its incorporation into a host mixture allows for the fine-tuning of critical parameters such as viscosity, refractive index, and dielectric anisotropy.
These application notes will provide researchers and materials scientists with an in-depth understanding of the role of this compound, detailing its relevant physicochemical properties and providing step-by-step protocols for the fabrication and characterization of foundational electro-optic devices.
Section 1: Physicochemical Properties and Their Photonic Relevance
The performance of a liquid crystal device is fundamentally dictated by the physical properties of the LC material used. This compound contributes desirable characteristics to a mixture, primarily aimed at optimizing switching speed and operational voltage. The causality behind selecting this or similar molecules is rooted in its molecular structure: the saturated cyclohexyl ring and short propyl chain tend to lower viscosity, while the overall structure contributes to a stable nematic phase.
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | Value / Typical Contribution | Rationale for Importance in Photonics |
| Molecular Formula | C₂₀H₃₂ | Defines the basic building block of the material.[6] |
| Molecular Weight | 272.47 g/mol | Influences physical properties like density and viscosity.[7] |
| Refractive Indices (nₒ, nₑ) | Data not available for the pure compound. For similar PCH compounds (e.g., 5PCH), typical values are nₒ ≈ 1.47-1.52 and nₑ ≈ 1.62-1.65.[8][9] | The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, the birefringence (Δn), determines the phase modulation depth. The average refractive index is critical for designing waveguide and resonant structures. |
| Dielectric Anisotropy (Δε) | Expected to be small and positive. The propyl group lacks a strong dipole moment, unlike the nitrile group in high-Δε LCs like 5CB or PCH5. | This property governs the threshold voltage for the Fréedericksz transition. A small Δε makes it a useful component for adjusting the mixture's overall Δɛ without drastically altering other properties. A positive Δε means the molecules align parallel to an applied electric field.[10] |
| Rotational Viscosity (γ₁) | Expected to be low. The alkyl-cyclohexyl-phenyl core without bulky lateral groups generally leads to lower viscosity. | Lower viscosity is critical for achieving fast electro-optic response times (switching speeds), a key requirement for optical switches and modulators.[10] |
| Nematic Phase Range | Contributes to forming mixtures with a broad and stable nematic temperature range. | A wide nematic range ensures the device can operate under varying environmental temperatures without undergoing a phase transition that would disrupt its function. |
Section 2: Core Application: The Nematic Liquid Crystal Electro-Optic Cell
The foundational structure for many tunable photonic devices is a simple cell consisting of a liquid crystal layer sandwiched between two transparent conducting electrodes (e.g., Indium Tin Oxide, ITO).[11] The application of a voltage across these electrodes reorients the LC molecules, thereby changing the effective refractive index for light passing through the cell. This is known as the electro-optic effect.[12][13]
The following workflow outlines the essential steps for creating and testing a device using an LC mixture containing this compound.
Protocol 2.1: Fabrication of a Planar Aligned Nematic LC Test Cell
This protocol describes the creation of a standard test cell where the LC molecules are initially aligned parallel to the substrate surfaces.
Materials:
-
ITO-coated glass substrates
-
Polyimide (PI) alignment solution (e.g., for planar alignment)
-
Appropriate solvent for PI
-
Microsphere spacers (e.g., 5 µm diameter) suspended in a volatile solvent
-
UV-curable epoxy
-
Liquid crystal mixture containing this compound
-
Lint-free swabs, nitrogen gas line, spin-coater, hot plate, rubbing machine, UV lamp
Methodology:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and finally isopropanol. Dry the substrates with a stream of nitrogen gas.
-
Alignment Layer Deposition: Spin-coat a thin layer of polyimide solution onto the ITO-coated sides of the substrates.[11][14] A typical spin recipe is 500 rpm for 10 seconds followed by 4000 rpm for 40 seconds.
-
Curing: Transfer the coated substrates to a hotplate and bake according to the PI manufacturer's specifications (e.g., 80°C for 10 minutes followed by 180-220°C for 1 hour) to cure the polyimide.[11]
-
Inducing Anisotropy: Create a preferential alignment direction by rubbing the cured PI surface with a velvet cloth-covered roller on a rubbing machine. Ensure both substrates are rubbed in the same direction for a parallel-aligned cell. This mechanical grooving directs the LC molecules.[15]
-
Cell Assembly:
-
On one substrate, apply a small amount of the microsphere spacer solution, which will control the cell gap thickness upon solvent evaporation.
-
Dispense a thin line of UV-curable epoxy around the perimeter of the other substrate, leaving a small gap for filling.
-
Carefully press the two substrates together with their rubbed surfaces facing inwards and the rubbing directions aligned.
-
-
Curing: Expose the cell to a UV lamp to cure the epoxy, permanently bonding the substrates.
-
Liquid Crystal Filling:
-
Heat the LC mixture to its isotropic phase (clearing point) to reduce viscosity and prevent flow-induced alignment defects.
-
Place a drop of the heated LC mixture at the opening in the epoxy seal. The cell will fill via capillary action.
-
Once filled, slowly cool the cell back to room temperature, allowing the uniform nematic texture to form.
-
-
Final Sealing: Seal the fill port with a small amount of epoxy and cure.
Protocol 2.2: Characterization of Electro-Optic Switching
This protocol measures the key performance metrics of the fabricated cell: threshold voltage (Vth) and response time (τ).
Methodology:
-
Setup: Arrange the optical components as shown in Figure 2. The LC cell is placed between two crossed polarizers, with its rubbing direction at 45° to the axis of the first polarizer.
-
Threshold Voltage (Vth) Measurement:
-
Apply a low-frequency (e.g., 1 kHz) square wave voltage from the function generator to the cell's ITO electrodes.
-
Slowly increase the voltage amplitude from 0 V while monitoring the transmitted light intensity on the photodetector.
-
The Fréedericksz threshold voltage is the voltage at which the transmitted intensity first begins to change, indicating the onset of LC molecular reorientation.[10]
-
-
Response Time Measurement:
-
Apply a square wave voltage that is significantly higher than Vth (e.g., 5-10 V) to the cell.
-
Use the oscilloscope to monitor both the applied voltage waveform and the photodetector output.
-
The rise time (τ_on) is measured as the time taken for the transmitted intensity to change from 10% to 90% of its final value after the voltage is switched on.
-
The fall time (τ_off) is the time taken for the intensity to decay from 90% to 10% of its maximum value after the voltage is switched off.
-
Causality: The fall time is heavily dependent on the LC's rotational viscosity. A mixture containing low-viscosity components like this compound will exhibit a faster (shorter) τ_off.
-
Section 3: Advanced Photonic Device Applications
The simple electro-optic cell forms the basis for more complex devices. The role of this compound is to help formulate a mixture that meets the specific performance criteria of each application.
-
Tunable Filters and Resonators: In these devices, the LC layer acts as a tunable dielectric. By applying a voltage, the effective refractive index of the LC changes, shifting the resonant wavelength of a Bragg grating or Fabry-Pérot cavity.[1][2] A mixture with a broad tuning range and low operating voltage is desirable.
-
Optical Switches and Routers: For applications in optical communications, switching speed is paramount. The LC is often infiltrated into waveguide structures, and an electric field is used to change the light's propagation path.[1][2] Mixtures must have very low viscosity to allow for microsecond-scale switching, making components like this compound essential.
-
Spatial Light Modulators (SLMs): SLMs consist of a 2D array of individually addressable LC pixels. They are used to shape the wavefront of a light beam for applications in holography, optical tweezers, and adaptive optics. The LC mixture must provide stable, repeatable phase modulation and have a long operational lifetime.
Section 4: Principles of Liquid Crystal Mixture Formulation
No single liquid crystal compound possesses all the ideal properties for a given application. Therefore, device manufacturers use complex mixtures of 5-20 different compounds. The formulation process is a multi-parameter optimization problem.
As shown in Figure 3, this compound (PCH-53, represented as Component B) serves a critical role as a viscosity reducer . While another component with a strong nitrile group (like 5CB) might be added to provide high dielectric anisotropy (for low threshold voltage), it often increases viscosity. The addition of PCH-53 counteracts this, ensuring the final mixture remains fast-switching. This balancing act is the core of liquid crystal engineering for photonic applications.
Conclusion
This compound is a key enabling material in the development of advanced tunable photonic devices. While not a standalone solution, its strength lies in its role as a specialized component within a formulated liquid crystal mixture. Its low-viscosity characteristic, stemming from its molecular structure, directly translates to the faster switching speeds required for next-generation optical systems. The protocols and principles outlined in these application notes provide a framework for researchers to effectively fabricate, characterize, and understand the behavior of devices that harness the unique electro-optic properties of liquid crystals.
References
-
C. D. Z. et al. (2012). Tunable photonic devices based on liquid crystals and composites. SPIE Digital Library. [Link]
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A. G. et al. New electro-optical effect in nematic liquid crystal for integrated optics elements. SPIE Digital Library. [Link]
-
He, Z., Tan, G., Chanda, D., & Wu, S.-T. (2019). Novel liquid crystal photonic devices enabled by two-photon polymerization [Invited]. OSA Publishing. [Link]
-
Woliński, T. R. et al. (2010). Photonic liquid crystal fibers: Towards highly tunable photonic devices. IEEE Xplore. [Link]
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Ciminelli, C. et al. (2012). Tunable photonic devices based on liquid crystals and composites. ResearchGate. [Link]
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Borshch, V. et al. (2020). Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. MDPI. [Link]
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Schiekel, M. F. (2021). Electro‐optic Effects in Untwisted Nematic Liquid Crystals. IEEE Xplore. [Link]
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SPIE. (2024). Liquid Crystals Optics and Photonic Devices. [Link]
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Muravsky, A. A. et al. (2023). Photoaligned Liquid Crystalline Structures for Photonic Applications. MDPI. [Link]
-
Ionescu, A. T. et al. Electro-optic effect in nematic liquid crystals aligned with conductive polymer. [Link]
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Finnemeyer, V. et al. (2015). Versatile alignment layer method for new types of liquid crystal photonic devices. AIP Publishing. [Link]
-
Lee, J.-H. et al. (2012). Aligning liquid crystal molecules. SPIE. [Link]
-
Kim, H. J. et al. (2018). Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process. MDPI. [Link]
-
Polyanskiy, M. N. Refractive index of 5PCH (4-trans-pentylcyclohexylcyanobenzene). RefractiveIndex.INFO. [Link]
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Wu, S. T. et al. (1993). Refractive index of 5PCH (4-trans-pentylcyclohexylcyanobenzene). RefractiveIndex.INFO. [Link]
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methodology for viscosity measurements of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
An Application Note and Protocol for the Viscosity Measurement of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The rheological properties of liquid crystal monomers are fundamental to their application in advanced materials and pharmaceutical formulations. This document provides a comprehensive methodology for the accurate and reproducible measurement of the viscosity of this compound, a key liquid crystal intermediate. We detail a protocol using rotational viscometry, emphasizing the critical interplay of temperature, shear rate, and instrument geometry. This guide is intended for researchers, materials scientists, and drug development professionals seeking to characterize the flow behavior of this and similar anisotropic fluids.
Introduction: The Significance of Viscosity in Liquid Crystal Systems
This compound is a calamitic (rod-like) molecule that forms the basis of many liquid crystal mixtures.[1][2] Its viscosity, a measure of internal resistance to flow, is not merely a physical constant but a critical performance parameter. In drug development, the viscosity of a liquid crystal-based formulation can dictate release kinetics, spreadability, and patient compliance. In materials science, particularly for liquid crystal displays (LCDs), viscosity directly influences the switching speed and response time of the device.[3] Therefore, a robust and well-characterized methodology for its measurement is essential for quality control, formulation development, and fundamental research.
Unlike simple isotropic liquids, the viscosity of liquid crystals can be highly dependent on the orientation of the molecules relative to the direction of flow, a property known as anisotropy.[4] While a full characterization of all viscosity coefficients is complex, establishing a standardized protocol for measuring an effective, reproducible viscosity under defined conditions is paramount for comparing materials and ensuring batch-to-batch consistency. This note focuses on determining the dynamic viscosity in the isotropic phase and an effective viscosity in the nematic phase using a rotational viscometer.
Principle of Rotational Viscometry
Rotational viscometry measures the torque required to rotate an immersed element, known as a spindle, in a fluid at a constant angular velocity.[5] The instrument calculates the shear stress from the measured torque and the shear rate from the rotational speed and the geometry of the spindle and sample container. The dynamic viscosity (η) is then determined as the ratio of shear stress (τ) to shear rate (γ̇).
η = τ / γ̇
This technique is particularly advantageous for liquid crystals as it allows for precise control over temperature and shear rate, both of which profoundly influence the material's viscosity.[5]
Instrumentation and Materials
-
Rotational Viscometer: A digital rotational viscometer with a suitable torque range (e.g., an L-model for low-to-medium viscosity samples).[5] The instrument should have selectable speeds to allow for shear rate variation.[6]
-
Temperature Control System: A circulating water bath or Peltier temperature controller capable of maintaining the sample temperature to within ±0.1°C.[7][8] Temperature is the most significant external factor affecting viscosity.[9][10]
-
Spindle Set: A set of calibrated spindles. For low-viscosity liquids like the target analyte, a coaxial cylinder or cone-and-plate geometry is often preferred for its well-defined shear field.
-
Analyte: this compound, purity >98%.[11]
-
Viscosity Standard Fluids: Certified silicone oil standards for instrument calibration.[12] The standards should bracket the expected viscosity of the analyte.
-
Ancillary Equipment: Lint-free wipes, appropriate cleaning solvents (e.g., isopropanol, acetone), and a clean, draft-free workspace.[13]
Detailed Experimental Protocol
This protocol is divided into three critical stages: instrument validation, sample preparation, and the measurement workflow. Adherence to this sequence ensures the integrity and reproducibility of the results.
Stage 1: Instrument Preparation and Calibration
Trustworthy measurements begin with a properly calibrated instrument. This procedure validates the viscometer's performance against a known standard.
Step-by-Step Calibration Protocol:
-
Instrument Setup: Ensure the viscometer is perfectly level on a stable, vibration-free surface. Power on the instrument and the temperature control system, allowing them to equilibrate for at least 30 minutes.
-
Spindle Selection: Select a certified viscosity standard fluid with a viscosity value near the expected range of the analyte at the test temperature. Choose a spindle and speed (RPM) combination recommended by the instrument manufacturer for that viscosity standard.[14] The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range for optimal accuracy.[12]
-
Temperature Equilibration: Place the viscosity standard in the sample cup and allow it to thermally equilibrate to the target temperature (e.g., 25.0 ± 0.1°C) for at least 20 minutes.[14]
-
Measurement: Carefully lower the selected spindle into the standard fluid to the marked immersion depth. Begin rotation at the chosen speed.
-
Data Acquisition: Allow the viscosity reading to stabilize (typically 60-120 seconds). Record the viscosity reading and the torque percentage.
-
Validation: The measured viscosity should be within the tolerance specified by the standard fluid's certificate (typically ±1% of the certified value). If the deviation is larger, troubleshoot the setup or consult the instrument's service manual before proceeding.[12]
-
Cleaning: Thoroughly clean the spindle and sample cup with appropriate solvents and dry completely. Any residue can significantly affect subsequent measurements.[14][15]
Stage 2: Analyte Sample Preparation
Contamination is a primary source of error in viscosity measurements.[15]
-
Sample Handling: Ensure the this compound sample is free from dust, fibers, or other particulates. If necessary, filter the sample through a compatible syringe filter.
-
Degassing: To remove dissolved air, which can form bubbles and interfere with measurements, gently warm the sample or place it in an ultrasonic bath for a few minutes.
-
Loading: Carefully transfer the required volume of the analyte into the clean, dry sample cup, avoiding the introduction of air bubbles.
Stage 3: Measurement Workflow
The following diagram outlines the logical flow for measuring the viscosity of the analyte across a range of temperatures.
Caption: Experimental workflow for temperature-dependent viscosity measurement.
Step-by-Step Measurement Protocol:
-
Initial Temperature: Set the temperature controller to a point where the analyte is in its isotropic liquid phase (e.g., 60°C). The transition from the nematic to the isotropic phase for similar liquid crystals occurs around 55°C.[16]
-
Thermal Equilibration: Load the sample and allow it to equilibrate at the set temperature for at least 20 minutes.
-
Spindle & Speed Selection: Based on an initial test run, select a spindle and speed combination that yields a torque reading between 10% and 90%.
-
Measurement: Immerse the spindle, begin rotation, and allow the reading to stabilize before recording the viscosity (in mPa·s or cP) and the torque percentage. Perform the measurement in triplicate.
-
Temperature Sweep: Decrease the temperature in controlled steps (e.g., 5°C increments). At each step, allow the sample to equilibrate fully before repeating the measurement. Note any significant changes in viscosity, especially around the nematic-isotropic phase transition temperature.
Data Presentation and Interpretation
The viscosity of liquid crystals is highly sensitive to temperature.[9] Plotting viscosity as a function of temperature is crucial for a complete characterization.
Table 1: Hypothetical Viscosity Data for this compound
| Temperature (°C) | Average Viscosity (mPa·s) | Standard Deviation | Phase |
| 60.0 | 15.2 | 0.2 | Isotropic |
| 55.0 | 18.5 | 0.3 | Isotropic |
| 50.0 | 24.1 | 0.4 | Nematic |
| 45.0 | 31.8 | 0.5 | Nematic |
| 40.0 | 42.5 | 0.6 | Nematic |
| 35.0 | 57.3 | 0.8 | Nematic |
Note: Data are hypothetical and for illustrative purposes. A sharp increase in viscosity is typically observed at the isotropic-to-nematic phase transition.
Quality Control and Method Validation
A self-validating protocol incorporates checks to ensure data integrity. The following diagram illustrates the key relationships governing measurement accuracy.
Caption: Key factors influencing the accuracy of viscosity measurements.
-
Torque Monitoring: Always ensure the viscometer's torque reading is within the optimal 10-90% range. Readings outside this range are subject to higher instrumental error.[12]
-
Temperature Stability: Monitor the temperature reading throughout the experiment. Do not record data if the temperature deviates by more than ±0.1°C from the setpoint.[8]
-
Regular Calibration: Viscometer calibration should be checked regularly, especially if the instrument is used frequently or has been moved.[17]
-
Replicate Measurements: Always perform measurements in at least triplicate at each temperature point to assess the repeatability and calculate standard deviation.
Conclusion
This application note provides a robust and detailed protocol for the viscosity measurement of this compound using rotational viscometry. By carefully controlling experimental parameters—most notably temperature—and adhering to a strict calibration and cleaning regimen, researchers can obtain highly accurate and reproducible data. This methodology is fundamental for the physicochemical characterization of this liquid crystal and is broadly applicable to similar materials in both academic and industrial research settings.
References
-
ASTM International. (n.d.). ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]
-
International Organization for Standardization. (2023). ISO 3104:2023 - Petroleum products — Transparent and opaque liquids — Determination of kinematic viscosity and calculation of dynamic viscosity. Retrieved from [Link]
-
Martests Instrument. (n.d.). A 7-Step Guide to Rotational Viscometer Calibration. Retrieved from [Link]
-
Drawell. (n.d.). Essential Steps for Accurate Rotational Viscometer Calibration. Retrieved from [Link]
-
ASTM International. (n.d.). Viscosity Calibration of Rotational Viscometers. Retrieved from [Link]
-
NBchao.Com. (n.d.). How to calibrate the rotating viscometer? Q&A. Retrieved from [Link]
-
Tamson Instruments. (n.d.). ASTM D445 & IP71 - METHODS. Retrieved from [Link]
-
eralytics. (n.d.). ASTM D445. Retrieved from [Link]
-
Normalab. (n.d.). ISO 3104. Retrieved from [Link]
-
Scribd. (n.d.). ISO 3104-2023. Retrieved from [Link]
-
Fluidan. (2021, March 3). Why Temperature Control and Shear Rate Are Important When You Measure Viscosity. Retrieved from [Link]
-
AELAB. (2025, February 8). Rotational Viscometer Calibration: Key Components. Retrieved from [Link]
-
Torontech. (2025, August 25). Viscosity and Temperature: A Guide to Process Control. Retrieved from [Link]
-
Scribd. (n.d.). ISO 3104. Retrieved from [Link]
-
Hindustan Scale Company. (2025, December 31). How Temperature Affects Viscosity and Viscometer Readings. Retrieved from [Link]
-
Cambridge Viscosity. (2020, July 15). How to Use Temperature Compensated Viscosity on my Viscometer. Retrieved from [Link]
-
Jenton. (n.d.). Viscosity measurement and control overview. Retrieved from [Link]
-
iTeh Standards. (n.d.). ISO 3104:1994. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Tmax Battery Equipments Limited. (n.d.). Rotational Digital Viscometer With Touch Screen And Liquid Crystal Display. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Viscosity Measurements for the Nematic Liquid Crystal PAA. Retrieved from [Link]
-
RheoSense. (2021, September 28). 6 Simple Steps for Viscosity Sample Testing Preparation. Retrieved from [Link]
-
ATO.com. (n.d.). Digital Rotational Viscometer, 1-2000000 mPa.s. Retrieved from [Link]
-
NBchao.Com. (n.d.). What is the principle of Viscometer measurement error analysis? Q&A. Retrieved from [Link]
-
Quora. (2022, November 8). What are the various possible sources of errors in the 'viscosity of liquids experiment'?. Retrieved from [Link]
-
Cannon Instrument Company. (n.d.). Analysis of Errors in Viscosity Measurement. Retrieved from [Link]
-
At-Mar Glass. (2025, February 26). 6 Common Mistakes in Viscometer Calibration & How to Avoid Them. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). The accuracy of measurements of viscosity of liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. PubChem Compound Database. Retrieved from [Link]
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AIP Publishing. (2024, April 8). Measurement of liquid viscosity using quartz crystal microbalance (QCM) based on GA-BP neural network. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic.... Retrieved from [Link]
-
IOSR Journal. (2020, December 17). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
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JP XIV. (n.d.). Viscosity Determination / General Tests - 104. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity of propylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-gas equilibria in organic liquid crystals.... Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Welcome to the dedicated technical support guide for the synthesis of the liquid crystal intermediate, 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. This resource is designed for researchers, chemists, and professionals in materials science and drug development who are looking to enhance the yield and purity of this compound. Here, we move beyond simple protocols to delve into the causality of experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is a realistic synthesis yield for this compound?
A1: Commercially viable syntheses of similar liquid crystal molecules often report yields in the range of 70-90% for individual steps.[1] The overall yield will be dependent on the specific synthetic route chosen. A multi-step synthesis involving a key coupling reaction followed by reduction and purification can realistically achieve an overall yield of 50-70% with careful optimization.
Q2: How critical is the stereochemistry of the cyclohexyl ring, and how can I ensure the formation of the trans isomer?
A2: The trans configuration is crucial for the desired liquid crystalline properties. The ratio of cis to trans isomers is often determined during the reduction of a cyclohexanone precursor or a hydrogenation step. Catalytic hydrogenation (e.g., using H₂/Pd/C) of a substituted benzene ring to a cyclohexane can be stereoselective. To favor the thermodynamically more stable trans isomer, equilibration using a strong base (if an adjacent carbonyl is present) or careful selection of hydrogenation catalysts and conditions is key. In some cases, separation of diastereomers may be necessary.[2]
Q3: What are the most critical parameters to control during the synthesis?
A3: The most critical parameters are typically:
-
Reagent Purity: Moisture and impurities in starting materials, especially for Grignard or Friedel-Crafts reactions, can significantly lower yields.
-
Temperature Control: Many of the reactions involved are exothermic. Maintaining the recommended temperature is vital to prevent side reactions.
-
Inert Atmosphere: For organometallic reactions like Grignard synthesis, maintaining an inert atmosphere (e.g., argon or nitrogen) is non-negotiable to prevent quenching of the reagent.
-
Stoichiometry: Precise control of reactant ratios is essential, particularly in Friedel-Crafts and coupling reactions, to avoid the formation of polysubstituted byproducts.[1]
Q4: Which analytical techniques are recommended for in-process monitoring and final product characterization?
A4: For in-process monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are invaluable for tracking the consumption of starting materials and the formation of the product. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure and stereochemistry. GC-MS can be used to determine purity and identify any byproducts.
Troubleshooting Guide
This guide is structured around common problems encountered during the synthesis of this compound. We will explore two plausible synthetic routes and address issues specific to each.
Synthetic Route Overview
A common approach to synthesizing molecules of this type involves a convergent synthesis, for example, through a Friedel-Crafts acylation followed by reduction, or a Grignard-based coupling.
Caption: Plausible synthetic routes to this compound.
Problem 1: Low Overall Yield
A low overall yield can often be traced back to a specific problematic step.
| Potential Cause | Recommended Solution | Scientific Rationale |
| (Route A) Incomplete Friedel-Crafts Acylation | Ensure the use of a stoichiometric amount of AlCl₃ (at least 1 equivalent, often more is needed as it complexes with the product).[3][4] Use a dry, non-polar solvent like dichloromethane or carbon disulfide. Confirm the purity of the acyl chloride. | The Lewis acid catalyst, AlCl₃, is crucial for activating the acyl chloride to form the acylium ion electrophile.[5] It can be deactivated by moisture or complex with the ketone product, rendering it inactive. |
| (Route B) Grignard Reagent Formation Failure | Use oven-dried glassware and anhydrous ether. Use a crystal of iodine or a sonicator to initiate the reaction with magnesium turnings. Ensure the bromobenzene derivative is pure. | Grignard reagents are highly reactive with protic solvents (like water or alcohols), which will quench the reagent and prevent it from reacting with the electrophile.[6] |
| (Both Routes) Loss of Product During Workup/Purification | Minimize the number of transfer steps. Use a suitable solvent system for extraction to ensure good partitioning of the product. For column chromatography, select a solvent system that provides good separation (Rf value of ~0.3). | The target molecule is non-polar, so a non-polar solvent like hexane or petroleum ether should be effective for extraction from an aqueous phase. |
| (Route A) Incomplete Reduction of Ketone | For Wolff-Kishner reduction, ensure a high enough temperature (typically >180 °C) and a suitable high-boiling solvent like diethylene glycol. Ensure a sufficient excess of hydrazine and base (e.g., KOH).[1] | The Wolff-Kishner reaction requires high temperatures to drive the decomposition of the hydrazone intermediate to the alkane.[1] |
Problem 2: Formation of Unwanted Side Products
The presence of significant side products is a common issue that complicates purification and reduces yield.
| Potential Cause | Recommended Solution | Scientific Rationale |
| (Route A) Isomerization or Polysubstitution in Friedel-Crafts Acylation | Add the acyl chloride slowly to the mixture of propylbenzene and AlCl₃ at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. Use propylbenzene in excess to favor monosubstitution.[1] | Friedel-Crafts acylation is an electrophilic aromatic substitution. The propyl group is an ortho-, para-director. Controlling the temperature minimizes side reactions and isomerization. Using an excess of the aromatic compound reduces the statistical likelihood of polysubstitution. |
| (Route B) Wurtz Coupling During Grignard Formation | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent. | A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide. Slow addition minimizes this. |
| (Route B) Formation of cis Isomer | During the final hydrogenation step, use a catalyst and conditions known to favor the formation of the thermodynamically more stable trans product. This may involve using a specific catalyst or allowing the reaction to proceed for a longer time to allow for equilibration. | The choice of hydrogenation catalyst and reaction conditions can influence the stereochemical outcome. In many cases, palladium on carbon (Pd/C) will lead to the more stable trans isomer. |
Problem 3: Difficulty in Purification
Even with a good yield, purification can be challenging.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Close Boiling Points of Isomers | If cis and trans isomers are present, separation by standard distillation may be difficult. Recrystallization from a suitable solvent (e.g., methanol or ethanol) can be effective for separating diastereomers. | Diastereomers have different physical properties, including solubility. The more symmetrical trans isomer often has a higher melting point and lower solubility, allowing for its selective crystallization. |
| Oily Product That Won't Crystallize | Ensure all solvent has been removed under high vacuum. If the product is indeed a liquid at room temperature, purification by column chromatography followed by Kugelrohr distillation is recommended. | The target molecule is a liquid crystal, meaning it has a melting point near room temperature. Residual solvent can prevent crystallization. Kugelrohr distillation is a good technique for purifying small quantities of high-boiling liquids. |
| Persistent Impurities After Chromatography | Re-run the column using a shallower solvent gradient. Consider using a different stationary phase (e.g., alumina instead of silica gel). Wash the organic extract with a dilute acid and then a dilute base during workup to remove any acidic or basic impurities. | A shallower solvent gradient increases the resolution of the separation. Changing the stationary phase can alter the selectivity of the separation. Acid/base washes are a simple and effective way to remove certain types of impurities. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation (Route A)
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-pentylcyclohexanecarbonyl chloride (1.0 eq) in dry dichloromethane to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes.
-
Add propylbenzene (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
Protocol 2: Grignard Reaction and Subsequent Steps (Route B)
-
In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of a solution of 4-propylbromobenzene (1.0 eq) in anhydrous diethyl ether via a dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining 4-propylbromobenzene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux for an additional hour.
-
Cool the Grignard reagent to 0 °C and add a solution of 4-pentylcyclohexanone (0.9 eq) in anhydrous ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution to obtain the crude tertiary alcohol.
-
Dehydrate the alcohol using a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark trap to remove water.
-
Hydrogenate the resulting alkene in ethanol using 10% Pd/C under a hydrogen atmosphere to obtain the final product.
Caption: General purification workflow for the final product.
References
- Kondo, M., et al. (n.d.). Synthesis of Side-Chain Liquid-Crystalline Cinnamide Polymers Based on Post Polymer Reaction. Taylor & Francis.
- Apollo Scientific. (n.d.). 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene.
- CymitQuimica. (n.d.). 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene.
- DTIC. (1991). Reactions and Interactions in Liquid Crystalline Media.
- Chemistry For Everyone. (2025). How Are Liquid Crystals Synthesized? YouTube.
- (n.d.). Friedel-Crafts acylation of benzene.
- Advanced ChemBlocks. (n.d.). This compound 97%.
- Khan Academy. (n.d.). Friedel-Crafts acylation (video).
- ACS Publications. (n.d.). Synthesis of side-chain liquid crystal polymers by living ring-opening metathesis polymerization. 2. Influence of molecular weight, polydispersity, and flexible spacer length (n = 9-12) on the thermotropic behavior of the resulting polymers.
- SynArchive. (n.d.). Friedel-Crafts Acylation.
- PrepChem.com. (n.d.). Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene.
- PubChem. (n.d.). This compound.
- Beilstein-Institut. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Google Patents. (n.d.). CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method.
- ResearchGate. (2025). Synthesis of n-propylbenzene.
- PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
Sources
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- 3. chemguide.co.uk [chemguide.co.uk]
- 4. synarchive.com [synarchive.com]
- 5. Khan Academy [khanacademy.org]
- 6. CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Welcome to the technical support guide for the purification of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene (PCH5-P3). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this nematic liquid crystal. Achieving high purity is paramount, as even trace impurities can significantly alter the material's physical properties, such as its clearing point and electro-optical performance.[1][2] This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during purification.
Section 1: Understanding the Core Purification Challenges
The primary goal in purifying this compound is not just the removal of synthetic by-products but also the critical separation of the desired trans isomer from its cis counterpart.[3] The presence of the cis isomer, along with ionic contaminants and residual starting materials, can disrupt the nematic phase and degrade performance.
The purification strategy can be visualized as a multi-step process, starting from the crude synthetic output to the final, highly pure liquid crystal.
Caption: General purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Topic 1: Isomer Separation
Q1: My NMR analysis shows two distinct sets of peaks for the cyclohexyl protons, indicating a mixture of isomers. How can I separate the trans from the cis isomer?
A1: This is the most common and critical challenge. The cis and trans diastereomers have very similar polarities, making separation difficult. The key is to exploit the subtle differences in their crystal lattice packing and interaction with stationary phases.
-
Causality: The trans isomer, with its more linear and symmetric shape, generally packs more efficiently into a crystal lattice than the kinked cis isomer. This difference in packing energy is the basis for separation by fractional recrystallization.
-
Recommended Action:
-
Flash Column Chromatography: First, perform column chromatography on silica gel. While it may not provide baseline separation, it will enrich the desired trans isomer. Use a low-polarity eluent system (e.g., hexanes or heptane).
-
Fractional Recrystallization: This is the most effective method. The enriched product from the column is dissolved in a suitable solvent (e.g., absolute ethanol or a hexane/ethanol mixture) at an elevated temperature and then slowly cooled. The trans isomer will preferentially crystallize out, leaving the more soluble cis isomer in the mother liquor.[1][2] This process may need to be repeated several times.
-
Q2: I've performed multiple recrystallizations, but my product purity is not improving beyond 98%. What am I doing wrong?
A2: You may have hit a eutectic point, or your solvent system is not optimal.
-
Causality: A eutectic mixture is a mixture of substances that freezes and melts at a single temperature that is lower than the melting points of the separate constituents. If your cis/trans mixture forms a eutectic composition, further recrystallization from the same solvent will not improve purity.
-
Recommended Action:
-
Change the Solvent: Switch to a different solvent or solvent mixture. For instance, if you are using ethanol, try isopropanol or acetone at low temperatures. The change in solvent polarity can alter the solubility curves and break the eutectic behavior.
-
Zone Refining: For achieving the highest purity, zone refining is a powerful but equipment-intensive technique. It involves passing a molten zone through the solid material, causing impurities to segregate at one end.[1][2]
-
Topic 2: Removal of Non-Isomeric Impurities
Q3: After synthesis, my crude product is a colored oil. What is the source of this color and how do I remove it?
A3: Color often arises from high molecular weight by-products or degradation products formed during synthesis, especially if elevated temperatures were used.
-
Causality: Reactions like Friedel-Crafts alkylations or Grignard reactions can produce polymeric or oxidized side products that are highly colored.
-
Recommended Action:
-
Activated Carbon Treatment: Before chromatography, dissolve the crude product in a non-polar solvent like toluene or hexane and stir with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb many of the colored impurities. Filter the solution through a pad of Celite® before proceeding.
-
Chromatography: Flash chromatography as described in A1 is highly effective at removing these types of impurities.
-
Q4: My final product has a high ionic content, leading to a low voltage holding ratio (VHR). How can I remove these ionic species?
A4: Ionic impurities are often residues from reagents, catalysts, or work-up procedures (e.g., salts like MgSO₄ or HCl). They severely impact the electro-optical properties of the liquid crystal.[4]
-
Causality: Ions increase the conductivity of the material, which prevents it from holding a voltage when used in a display device.
-
Recommended Action:
-
Aqueous Washes: During the initial work-up, ensure thorough washing of the organic phase with deionized water and brine to remove the bulk of inorganic salts.
-
Adsorbent Filtration: After recrystallization, dissolve the product in a non-polar solvent and pass it through a short plug of neutral alumina or a specialized adsorbent material designed for liquid crystal purification.[5] Materials like porous metal-organic frameworks (MOFs) have also been shown to be effective at capturing ions.[6]
-
Section 3: Protocols and Data
Protocol 1: Standard Purification Workflow
This protocol outlines a standard procedure for purifying approximately 10g of crude this compound.
Step 1: Initial Column Chromatography
-
Slurry Packing: Prepare a glass column with silica gel (60 Å, 230-400 mesh) using 100% hexanes as the eluent. A column diameter of 4-5 cm is appropriate for 10g of crude material.
-
Loading: Dissolve the crude product in a minimal amount of toluene or dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the column.
-
Elution: Elute the column with 100% hexanes. The trans isomer, being less polar, will elute first. The cis isomer and other by-products will follow.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions rich in the trans isomer. Combine the purest fractions.
Step 2: Fractional Recrystallization
-
Dissolution: Transfer the combined, enriched fractions to a clean Erlenmeyer flask. Add warm absolute ethanol until the solid just dissolves.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to a refrigerator (4 °C) for several hours, and finally to a freezer (-20 °C) overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Purity Check: Dry the crystals and analyze their purity via Differential Scanning Calorimetry (DSC) or GC. The sharpness of the melting and clearing point transitions in DSC is a good indicator of purity.[2]
-
Repeat: Repeat the recrystallization process until the desired purity is achieved.
Troubleshooting Guide: Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad melting point or clearing point transition in DSC | Presence of impurities (isomers, solvents, by-products) | Repeat recrystallization; perform column chromatography.[2] |
| Product remains an oil, fails to crystallize | High concentration of cis isomer or other impurities | Purify by column chromatography to enrich the trans isomer before attempting recrystallization. |
| Low yield after recrystallization | Product is too soluble in the chosen solvent; cooling was too rapid | Use a less polar solvent or a solvent mixture; ensure slow, stepwise cooling. |
| Final product has a yellow tint | Residual high molecular weight impurities | Treat with activated carbon; pass through a silica or alumina plug. |
| Low Voltage Holding Ratio (VHR) | Ionic contamination | Wash thoroughly during work-up; filter through neutral alumina or specialized ion-scavenging materials.[4][5] |
Section 4: Purity Assessment and Troubleshooting Logic
A systematic approach to analysis is key to efficient troubleshooting. The following decision tree illustrates a logical workflow based on common analytical techniques.
Caption: Decision tree for troubleshooting the purification of PCH5-P3 based on analytical results.
References
-
Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [Link]
-
Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (1973). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-8. [Link]
-
Lin, T. H., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]
- Mochizuki, A., et al. (1996). Purification of liquid crystals and liquid crystal composition.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Kitzerow, H. S., & Buchnev, O. (2018). Regimes of the liquid crystal purification by means of ion capturing agents. ResearchGate. [Link]
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. [Link]
- Starks, C. M. (1975). Separation and purification of cis and trans isomers.
-
LibreTexts Chemistry. (2024). Cis-Trans Isomerism in Cycloalkanes. [Link]
Sources
troubleshooting common defects in 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene liquid crystal cells
Welcome to the technical support center for researchers working with 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene liquid crystal (LC) cells. This guide is designed to provide field-proven insights and practical, step-by-step solutions to common challenges encountered during the fabrication and testing of LC devices. My objective is to explain not just the "how" but the fundamental "why" behind each protocol, empowering you to build robust, self-validating experimental workflows.
Section 1: Foundational Knowledge & Best Practices
A significant portion of defects in liquid crystal cells can be traced back to the initial preparation and assembly stages. Mastering these foundational steps is critical for fabricating high-quality, reliable devices. This section addresses the most crucial pre-emptive measures and baseline protocols.
FAQ: What are the key properties of this compound?
Understanding the material's intrinsic properties is the first step in troubleshooting. This liquid crystal, also known by its CAS number 82991-48-8, is a nematic liquid crystal widely used in research and development. Its physical characteristics dictate the operational parameters of your cell.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Cell Fabrication |
| Molecular Formula | C₂₀H₃₂ | Influences viscosity and intermolecular interactions. |
| Molecular Weight | 272.47 g/mol [1][2] | Relevant for calculating mixture concentrations. |
| CAS Number | 82991-48-8[1][2][3] | Unique identifier for ensuring material consistency. |
| Purity | Typically >97.0% (GC)[4] | High purity is crucial to minimize ionic contaminants that can cause defects like image sticking.[5] |
| Phase | Nematic Liquid Crystal | This is the desired operational phase for most display applications, characterized by long-range orientational order. |
FAQ: What is the standard protocol for cleaning Indium Tin Oxide (ITO)-coated substrates?
Contamination on the ITO surface is a primary cause of alignment failure and electrical shorts. The substrate must be meticulously cleaned to ensure proper adhesion and performance of the subsequent alignment layer. The causality is simple: the polyimide alignment layer, which is only nanometers thick, cannot anchor correctly to a surface with organic residues or particulates, leading to domains of misaligned LC molecules.
Experimental Protocol: Multi-Step ITO Substrate Cleaning
-
Initial Degreasing:
-
Solvent Rinse Series:
-
Final DI Water Rinse:
-
Rinse thoroughly in flowing DI water for at least 30 minutes to remove all traces of organic solvents.[6] A key validation check here is to observe if water "sheets" off the surface uniformly upon removal. If water beads up, organic contamination is still present, and steps 1-2 should be repeated.
-
-
Drying and Storage:
-
Dry the substrates using a stream of filtered, high-purity nitrogen gas.
-
For optimal results, follow with a UV-Ozone treatment for 10-15 minutes to remove any final traces of organic material and improve surface activation.[6]
-
Store the cleaned substrates in an evacuated desiccator or a clean, particle-free container until use. Do not store for more than a day, as surfaces can become re-contaminated.[8]
-
FAQ: How do I properly apply and treat the polyimide alignment layer?
The polyimide (PI) alignment layer is arguably the most critical component for achieving uniform liquid crystal orientation. Its thickness, curing process, and the mechanical rubbing technique directly create the surface anisotropy that guides the LC molecules.
Experimental Protocol: Polyimide Spin Coating and Rubbing
-
Spin Coating:
-
Place a cleaned ITO substrate on the spin coater chuck.
-
Dispense the polyimide solution (e.g., SE150) onto the center of the substrate.
-
Spin at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film. The final thickness is inversely proportional to the square root of the spin speed; a speed of 3000 rpm is often ideal for achieving optimal electro-optical properties.[9]
-
-
Soft Bake (Pre-Cure):
-
Place the coated substrate on a hotplate at 80-100°C for 5-10 minutes. This step removes the bulk of the solvent from the PI film.
-
-
Hard Bake (Cure):
-
Transfer the substrate to a convection oven and cure according to the manufacturer's specifications, typically ramping up to 180-230°C for one hour. This step induces imidization, converting the polyamic acid into the robust polyimide.[10]
-
-
Mechanical Rubbing:
-
Mount the cured substrate onto the stage of a rubbing machine.
-
Use a velvet or rayon cloth on the rubbing roller. The goal is to create microscopic, parallel grooves in the PI surface.
-
Key parameters to control are rubbing pressure, roller speed, and substrate feed rate. These must be kept consistent for both substrates to ensure a uniform pretilt angle. The rubbing process physically reorients the polymer chains at the surface, establishing a preferred direction for the LC molecules to align.
-
Diagram: General Liquid Crystal Cell Fabrication Workflow
Caption: A standardized workflow for fabricating a nematic liquid crystal cell.
Section 2: Troubleshooting Common Defects
Even with meticulous preparation, defects can arise. This section provides a systematic approach to identifying and resolving the most common issues in a question-and-answer format.
Defect 1: Disclination Lines (Topological Defects)
Q: I'm observing thread-like lines and points of distortion in my cell under a polarizing microscope. What are these, and what causes them?
A: You are likely observing disclinations, which are topological defects in the nematic director field.[11] In a perfect cell, all LC molecules would align smoothly along the direction set by the alignment layer. However, discontinuities can be forced by external factors, creating lines or points where the molecular orientation is undefined.[11]
-
Causality: The formation of disclinations is governed by a principle of minimizing the Frank Free Energy of the system.[11] They represent a compromise between the elastic energy of the LC (which favors smooth alignment) and the anchoring energy at the surfaces. Common causes include:
-
Surface Contamination: Dust particles or residue on the alignment layer act as nucleation sites for defects.
-
Inadequate Alignment Layer: Non-uniform rubbing or a damaged PI layer provides inconsistent anchoring, leading to conflicting alignment domains.
-
Mechanical Stress: Applying pressure to the cell or rapid temperature changes can induce stress and generate disclinations.
-
Cell Gap Non-Uniformity: Variations in the cell gap can create stress in the LC director field.
-
Q: How can I minimize or eliminate disclination lines?
A: Eliminating stable disclinations often requires addressing the root cause, but mobile defects can sometimes be annihilated.
Troubleshooting Protocol: Disclination Annihilation
-
Thermal Annealing: Gently heat the cell to just below the nematic-to-isotropic transition temperature of the liquid crystal. Hold for several minutes, then cool down slowly (e.g., 1°C/minute). This process reduces the LC's viscosity and elastic constants, allowing molecules to reorient and defects to move and annihilate each other.
-
Apply a High-Frequency AC Field: Applying a moderate voltage (e.g., 10-20 V) at a high frequency (e.g., 1 kHz) can help force the molecules into a homeotropic (vertical) alignment, potentially smoothing out the director field. Slowly reducing the voltage to zero can allow the molecules to relax into a more uniform planar state.
-
Re-evaluate Fabrication Process: If defects are persistent and stable, the issue lies in the cell fabrication. Re-examine your substrate cleaning protocol (Section 1), the uniformity of your PI coating and rubbing, and the cleanliness of your assembly environment.
Diagram: Troubleshooting Workflow for Disclination Lines
Caption: A decision tree for addressing disclination line defects.
Defect 2: Air Bubbles
Q: There are visible air bubbles trapped in my liquid crystal layer. How did they get there, and are they problematic?
A: Air bubbles are a common issue, especially when using the capillary filling method.[12] They are highly problematic as the air-LC interface disrupts molecular alignment, scatters light, and can interfere with the electric field distribution.
-
Causality:
-
Improper Vacuum Filling: If the vacuum in the filling chamber is insufficient, residual air can be trapped as the LC is drawn into the cell.
-
Leaky Sealant: A poorly cured or incomplete epoxy seal can allow air to be drawn in during handling or thermal cycling.
-
Outgassing: The liquid crystal itself or contaminants within it can release dissolved gases if the temperature changes rapidly.
-
Filling Port Geometry: A poorly designed filling port can trap air as the final seal is applied.
-
Q: What is the best method to remove trapped air bubbles?
A: The approach depends on the size and location of the bubble.
Troubleshooting Protocol: Air Bubble Removal
-
Small, Mobile Bubbles:
-
Place the cell in a centrifuge with the bubble oriented towards the filling port. Gentle centrifugation can often force the bubble back out.
-
Alternatively, gently tilt and tap the cell to guide the bubble towards the edge or filling port.
-
-
Larger or Stubborn Bubbles:
-
Place the cell back into a vacuum chamber and gently heat it (e.g., 40-50°C). This lowers the LC viscosity and causes the bubble to expand.
-
Slowly break the vacuum. The external atmospheric pressure will help compress the bubble and force it into solution or out of the cell if near an opening.[13]
-
For cells with a dedicated bubble remover/autoclave, placing the screen in the sealed, pressurized chamber can squeeze out the bubbles.[14]
-
-
Preventative Measures (Best Solution):
-
Degas the Liquid Crystal: Before filling, place the LC vial in a vacuum chamber for 1-2 hours to remove dissolved gases.
-
Optimize Vacuum Filling: Ensure a high vacuum (<10⁻³ torr) in your filling chamber and break the vacuum very slowly to allow the atmospheric pressure to push the LC in smoothly.
-
Use a One-Drop Fill (ODF) Method: For larger or more critical cells, the ODF technique, where a precise droplet of LC is dispensed onto one substrate before assembly in a vacuum, eliminates the capillary filling process and its associated bubble problems.[12]
-
Defect 3: Image Sticking / Ghosting
Q: After applying a static voltage pattern for a while, a faint outline of the pattern remains even after the voltage is removed. What is this phenomenon?
A: This is known as image sticking, image retention, or ghosting.[15] It is an intrinsic behavior of LC cells where a faint outline of a previously displayed static image remains visible when the image is changed.[15]
-
Causality: The primary cause is the accumulation of mobile ionic impurities within the liquid crystal layer.[5]
-
When a direct current (DC) or a DC-unbalanced voltage is applied for a prolonged period, these mobile ions drift and accumulate at the interfaces of the alignment layer and the LC.
-
This build-up of charge creates a residual internal electric field that opposes the externally applied field.
-
When the external voltage is removed, this residual internal field remains, partially holding the LC molecules in their previous orientation, resulting in a "ghost" image.[5][15] The longer a static image is displayed, the more charge accumulates, and the worse the sticking becomes.[5]
-
Q: How can I prevent and remedy image sticking in my experimental cell?
A: Prevention is far more effective than remediation.
Preventative & Remediation Protocols for Image Sticking
-
Prevention:
-
Use High-Purity LC: Start with a liquid crystal of the highest available purity to minimize the concentration of mobile ions.[5]
-
Drive with AC Voltage: Always use a perfectly DC-balanced square wave (AC) voltage to drive your cell. Any DC offset will lead to ion migration and image sticking.
-
Avoid Static Patterns: If possible, do not apply a static voltage to the cell for extended periods (e.g., more than a few minutes). If a static pattern is necessary, use a screen saver or periodically invert the display colors (e.g., switch between the pattern and its negative) to reverse the ion drift.[16]
-
-
Remediation:
-
Resting the Cell: In many cases, simply turning off the cell and letting it rest for a period (from hours to days) will allow the trapped ions to diffuse back into the bulk LC, causing the ghost image to fade.
-
Thermal Annealing: Gently heating the cell to an elevated temperature (e.g., 40-50°C) for 1-2 hours can accelerate the ion diffusion process and erase the retained image more quickly.[5]
-
AC Field Application: Applying a low-frequency AC signal while displaying an all-black or alternating black-and-white pattern can help neutralize the built-up charge.
-
References
-
Lenovo Support, "How to avoid image sticking or ghost images on an LCD - ThinkCentre", [Link]
-
TEAM SOURCE DISPLAY, "What is Image Sticking?", [Link]
-
Elo Support, "What are the Best Methods to Prevent LCD Image Retention?", [Link]
-
MRSEC Education Group, "Preparation of a Liquid Crystal Pixel", [Link]
-
ResearchGate, "Liquid Crystal Cell Process", [Link]
-
PubChem, "this compound", [Link]
-
Tech Briefs, "Image Sticking — Cause, Test and Solutions", [Link]
-
DoITPoMS, University of Cambridge, "Defects", [Link]
-
ResearchGate, "What is the best way to clean ITO coated glass substrate?", [Link]
-
Riverdi, "LCD ghosting on the TN matrix displays explained", [Link]
-
ResearchGate, "Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking", [Link]
-
ResearchGate, "Degradation of Liquid Crystal Alignment upon High Intensity Illumination in Microdisplays", [Link]
-
FlexEnable, "The making of a plastic liquid crystal cell", [Link]
-
ResearchGate, "Photostability of Liquid Crystals and Alignment Layers", [Link]
-
PubMed, "Artificial web of disclination lines in nematic liquid crystals", [Link]
-
ResearchGate, "Ultraviolet stability of liquid crystal alignment layers and mixtures", [Link]
-
JINAN EVERGREEN GLASS CO.,LTD., "How to clean ITO Coated Glass", [Link]
-
ResearchGate, "How might I remove air bubbles from the solvent channel??", [Link]
-
ResearchGate, "Photo Degradation Properties of Liquid Crystal Cell Using Focused Blue-Violet Laser Beam", [Link]
-
RSC Publishing, "Geometry and mechanics of disclination lines in 3D nematic liquid crystals", [Link]
-
The Nonlinear Optics Home Page, "Cleaning Glass Substrates (with or without ITO coating)", [Link]
-
Crystec, "Flat panel display manufacturing", [Link]
-
arXiv, "On the Disclination Lines of Nematic Liquid Crystals", [Link]
-
redox.me, "Methods for cleaning substrates and glass chambers for electrochemical measurements", [Link]
-
Techinstro, "How to clean ITO Coated Glass Substrate?", [Link]
-
SPIE Digital Library, "Assembly and packaging of liquid-crystal-on-silicon displays", [Link]
-
RSC Publishing, "Geometry and mechanics of disclination lines in 3D nematic liquid crystals", [Link]
-
Tayloredge, "Basic Processing for Polyimide Coatings", [Link]
-
M-Triangel, "How To Remove Bubbles From LCD Glass", [Link]
-
MDPI, "Towards Scalable Production of Liquid Crystal Elastomers: A Low-Cost Automated Manufacturing Framework", [Link]
-
CreateXplay, "Top 3 The Most Common Problems With Liquid Crystal Display", [Link]
-
PANASYS, "Technology Of Eliminating Bubble Between Polarizer Film And LCD", [Link]
-
Golden View Display, "Troubleshooting", [Link]
-
Korea Science, "Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display", [Link]
-
Crystec, "Rubbing Technology for LCD Manufacturing", [Link]
-
TU Chemnitz, "Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization", [Link]
-
Microlit, "How to remove air bubbles from any liquid handling instrument?", [Link]
-
Elveflow, "Air bubbles and microfluidics, how to deal with it", [Link]
-
TCI-SEJINCI, "this compound", [Link]
Sources
- 1. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]
- 2. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]
- 3. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene (PCH53). This guide is designed to provide in-depth, actionable solutions to common stability challenges encountered during experimentation and storage. By understanding the underlying causes of degradation, you can implement effective strategies to ensure the integrity and performance of your material.
Section 1: Understanding the Stability Profile of PCH53
This compound is a versatile liquid crystal valued for its specific mesophase properties. However, like many organic molecules, its stability can be compromised by environmental factors. The primary degradation pathways include:
-
Oxidation: The alkyl chains and benzene ring are susceptible to attack by atmospheric oxygen, especially when initiated by heat or light. This process can form hydroperoxides, ketones, and other impurities that disrupt the liquid crystal ordering.
-
Photochemical Degradation: Exposure to ultraviolet (UV) and high-energy visible light (such as blue-violet wavelengths) can induce photochemical reactions.[1][2][3] This can lead to the formation of free radicals, causing cleavage of chemical bonds, isomerization, or polymerization, which in turn degrades the material's performance.[3]
-
Thermal Stress: While designed for a specific thermal range, prolonged exposure to temperatures near or above its clearing point can accelerate oxidative processes and cause molecular decomposition.
-
Ionic Impurities: Contaminants from synthesis, storage containers, or environmental exposure can significantly impact the electrical properties (e.g., resistivity) and long-term stability of the liquid crystal.[4][5][6][7]
Section 2: Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format, providing both the scientific rationale and step-by-step protocols to resolve the problem.
Question 1: My PCH53 sample has developed a yellow tint over time. What is causing this, and how can I prevent it?
Answer:
A yellow discoloration is a classic indicator of oxidative degradation. The chromophores (color-causing molecules) are typically byproducts of reactions between the liquid crystal molecules and atmospheric oxygen.
Causality: The degradation is often initiated by autoxidation, a free-radical chain reaction. UV light or heat can generate initial radicals on the PCH53 molecule. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other PCH53 molecules, propagating the chain and forming hydroperoxides. The subsequent decomposition of these unstable hydroperoxides leads to ketones and aldehydes, which can be colored and disrupt the nematic phase.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere Storage: The most effective preventative measure is to minimize oxygen exposure.
-
Step 1: Before sealing, purge the headspace of the storage vial with an inert gas like high-purity argon or nitrogen for 1-2 minutes.
-
Step 2: Use vials with PTFE-lined caps to ensure an airtight seal.
-
Step 3: For long-term storage, consider using flame-sealed glass ampoules under vacuum.
-
-
Use of Antioxidants: Incorporating a stabilizer can terminate the free-radical chain reaction.
-
Step 1: Select a suitable antioxidant. Hindered phenols like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are effective radical scavengers.
-
Step 2: Prepare a stock solution of the antioxidant in a volatile, high-purity solvent (e.g., hexane or dichloromethane).
-
Step 3: Add the stock solution to the liquid crystal to achieve a final concentration typically between 100-1000 ppm (0.01% - 0.1% by weight).
-
Step 4: Gently mix the solution at a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.
-
Step 5: Remove the solvent under a gentle stream of inert gas or by using a rotary evaporator, followed by high vacuum to remove all traces.
-
Question 2: I've observed a significant drop in the clearing point (Nematic-to-Isotropic transition temperature) of my PCH53 sample after repeated heating and UV exposure. What is happening?
Answer:
A depression in the clearing point is a direct indication of increased impurity concentration within your sample.[8] Both thermal stress and photodegradation create molecular fragments and byproducts that disrupt the long-range orientational order of the nematic phase, making it easier for the material to transition to the isotropic (disordered) liquid state at a lower temperature.[3]
Causality: Photodegradation, particularly from UV or blue-violet light, can break bonds within the PCH53 molecule.[1][2] This process generates smaller, non-mesogenic molecules that act as impurities. These impurities get interspersed among the intact liquid crystal molecules, weakening the intermolecular forces responsible for maintaining the ordered nematic phase.
Workflow for Mitigating Photodegradation:
Below is a workflow diagram to guide your experimental setup to minimize light-induced damage.
Caption: A workflow for minimizing photodegradation during experiments.
Recommended Stabilizers:
| Stabilizer Type | Example Compound | Typical Concentration | Mechanism of Action |
| UV Absorber | 2-hydroxy-4-methoxybenzophenone | 500 - 2000 ppm | Absorbs UV radiation and dissipates it as heat, preventing it from reaching the LC molecules. |
| Hindered Amine Light Stabilizer (HALS) | Tinuvin 770 | 500 - 2000 ppm | Scavenges free radicals formed by UV exposure, acting catalytically to provide long-term protection. |
| Antioxidant (Radical Scavenger) | Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | Donates a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction. |
Question 3: The electrical resistivity of my PCH53 sample is lower than expected, causing issues in my device application. How can I improve it?
Answer:
Low electrical resistivity is almost always caused by the presence of mobile ionic impurities. These ions can originate from the synthesis process (e.g., residual catalysts, salts) or be leached from storage containers. Enhancing stability, in this case, means achieving higher purity.
Causality: Liquid crystals are dielectric materials. In an electric field, mobile ions drift, creating a leakage current that lowers the material's resistivity and voltage holding ratio (VHR). This can degrade the performance of liquid crystal displays (LCDs) and other electro-optical devices.
Purification Protocol: Column Chromatography
This protocol is designed to remove polar and ionic impurities.
-
Prepare the Column:
-
Step 1: Select a glass chromatography column. For 1-5 g of PCH53, a 2-3 cm diameter column is appropriate.
-
Step 2: Prepare a slurry of high-purity silica gel (60 Å, 230-400 mesh) in a non-polar solvent like n-hexane.
-
Step 3: Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Step 4: Equilibrate the column by running 2-3 column volumes of n-hexane through it.
-
-
Load and Elute the Sample:
-
Step 1: Dissolve your PCH53 sample in a minimal amount of n-hexane.
-
Step 2: Carefully load the solution onto the top of the silica column.
-
Step 3: Elute the column with n-hexane. The non-polar PCH53 will travel down the column while polar and ionic impurities will be strongly adsorbed by the silica.
-
Step 4: Collect the fractions containing the purified product. Use thin-layer chromatography (TLC) to monitor the separation and identify the correct fractions.
-
-
Solvent Removal:
-
Step 1: Combine the pure fractions in a round-bottom flask.
-
Step 2: Remove the n-hexane using a rotary evaporator.
-
Step 3: Place the flask under a high vacuum for several hours to remove any residual solvent. The resulting clear, viscous liquid is your purified PCH53.
-
Alternative methods for removing ionic impurities include treatment with porous particles like those containing imide groups or metal-organic frameworks (MOFs), which can selectively adsorb ions.[4]
Visualizing the Purification Process:
Caption: A flowchart of the column chromatography purification process.
References
-
Sasaki, Y., et al. (2010). Photo Degradation Properties of Liquid Crystal Cell Using Focused Blue-Violet Laser Beam. Taylor & Francis Online. [Link]
-
Inomata, H., et al. (2010). Photo Degradation Properties of Liquid Crystal Cell Using Focused Blue-Violet Laser Beam. Semantic Scholar. [Link]
-
Glettner, B., et al. (2011). Influence of interface stabilisers and surrounding aqueous phases on nematic liquid crystal shells. Semantic Scholar. [Link]
- Miyazawa, K., et al. (1996). Purification of liquid crystals and liquid crystal composition.
-
Inomata, H., et al. (2010). Photo degradation properties in oriented liquid crystal modes. ResearchGate. [Link]
-
Li, H., et al. (2022). Heterogeneous Photodegradation Behavior of Liquid Crystal Monomers in Dust: Quantitative Structure–Activity Relationship and Product Identification. ACS Publications. [Link]
-
Chen, W-C., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]
-
Cuetos, A., et al. (2011). Polydispersity stabilizes biaxial nematic liquid crystals. PubMed. [Link]
-
Sergeev, S., et al. (2022). Dynamic Control of Quantum Dot Localization in Nematic Liquid Crystal Matrix by Means of Photoinduced Phase Transition. MDPI. [Link]
-
De Smet, J., et al. (2021). Surface Stabilized Topological Solitons in Nematic Liquid Crystals. MDPI. [Link]
-
Cuetos, A., et al. (2011). Polydispersity stabilizes Biaxial Nematic Liquid Crystals. arXiv. [Link]
-
Das, S., et al. (2023). Impact of impurities on crystal growth. Nature. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Quora. (2021). What is the effect of impurities on the crystal structure of materials?. [Link]
-
ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?. [Link]
-
MacLeod, A., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
ResearchGate. (2023). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
-
CAS. (trans-4-Pentylcyclohexyl)benzene. CAS Common Chemistry. [Link]
-
Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Cambridge University Press. [Link]
-
Al-Abeed, H., et al. (2022). Lyotropic Liquid Crystal-Based Membranes for Water Remediation: Fabrication, Characterization and Performance Evaluation. PMC. [Link]
-
Wikipedia. Liquid crystal. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reducing the response time of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene based devices
Technical Support Center: Optimizing Response Time for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene Based Devices
Introduction: This guide serves as a specialized technical resource for researchers, scientists, and engineers working with the nematic liquid crystal this compound. The objective is to provide in-depth, actionable insights for diagnosing and reducing the electro-optical response time of devices utilizing this material. The content is structured to address common experimental challenges through a combination of troubleshooting protocols and foundational scientific principles.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during device fabrication and testing that can lead to suboptimal response times.
Question 1: My device's response time (both rise and decay) is significantly slower than expected. What are the primary contributing factors?
Answer: Slow response time in nematic liquid crystal (NLC) devices is a multifaceted issue. The switching speed is fundamentally governed by the interplay between the driving electric field, the material's intrinsic properties, and the physical construction of the device cell. The key factors to investigate are:
-
Viscoelastic Ratio (γ₁/Kᵢᵢ): The response time is directly proportional to the rotational viscosity (γ₁) and inversely proportional to the relevant elastic constant (Kᵢᵢ, e.g., K₁₁ for splay, K₃₃ for bend). A high viscoelastic ratio leads to slower switching.
-
Cell Gap (d): The decay time (τ_off) is strongly dependent on the cell gap, typically proportional to the square of the thickness (d²).[1][2] An overly thick or non-uniform cell gap is a common cause of slow relaxation.
-
Driving Voltage (V): The rise time (τ_on) is inversely proportional to the square of the applied voltage. Insufficient driving voltage will result in a sluggish response.[3]
-
Operating Temperature (T): Rotational viscosity is highly sensitive to temperature. Lower operating temperatures drastically increase viscosity, leading to slower response times.[4][5]
-
Surface Anchoring Energy (W): Weak anchoring of the liquid crystal molecules to the alignment layers can alter the expected response time dependency on the cell gap.[1][2]
Experimental Protocol: Systematic Diagnosis of Slow Response Time
This workflow will help you isolate the root cause of the slow response.
Question 2: How can I effectively reduce the decay time (τ_off) without changing the liquid crystal material?
Answer: The decay time, or relaxation time, is governed by the restoring elastic forces of the liquid crystal director when the electric field is removed. The most impactful parameter you can control is the cell gap (d). The relationship is approximately:
τ_off ≈ (γ₁ * d²) / (Kᵢᵢ * π²)
Where:
-
γ₁ is the rotational viscosity.
-
d is the cell gap.
-
Kᵢᵢ is the relevant elastic constant.
From this relationship, it is clear that reducing the cell gap is the most effective method to decrease the decay time.[3][6] For instance, halving the cell gap from 6 µm to 3 µm can reduce the decay time by a factor of four.
Experimental Protocol: Optimizing Cell Gap for Faster Decay Time
-
Baseline Measurement: Fabricate a device with your standard cell gap (e.g., 5 µm) and fully characterize its response time.
-
Fabricate Test Cells: Create a series of cells with progressively smaller gaps (e.g., 4 µm, 3 µm, 2 µm). Ensure all other parameters (alignment layer, LC filling process, temperature) are kept identical.
-
Measure Response Time: Measure the decay time for each cell under the same conditions.
-
Analyze Data: Plot decay time as a function of the cell gap squared (d²). The data should show a linear relationship, confirming the theoretical dependency.
-
Select Optimal Gap: Choose the smallest cell gap that meets your optical performance requirements (e.g., phase retardation) and is manufacturable with your equipment.
Caution: Reducing the cell gap can affect other performance metrics, such as the viewing angle and color performance of a display.[3] A trade-off analysis is often necessary.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the relationship between driving voltage and response time?
The driving voltage primarily affects the rise time (τ_on), which is the time taken for the LC molecules to switch to the "on" state under the influence of the electric field. The rise time is inversely proportional to the difference between the square of the applied voltage (V) and the square of the threshold voltage (V_th):
τ_on ∝ (γ₁ * d²) / (ε₀ * |Δε| * (V² - V_th²))
Where:
-
Δε is the dielectric anisotropy of the liquid crystal.
-
V is the applied voltage.
-
V_th is the Frederiks threshold voltage.
Therefore, increasing the driving voltage significantly shortens the rise time.[3] However, excessively high voltages can lead to dielectric breakdown or unwanted ion migration, so an optimal voltage must be determined experimentally. An "overdrive" technique, where a voltage spike higher than the final steady-state voltage is applied momentarily, can further accelerate the initial switching process.
Q2: How does operating temperature influence switching speed?
Temperature has a profound effect on the rotational viscosity (γ₁) of the liquid crystal. As temperature increases, viscosity decreases exponentially, leading to a faster response time (both rise and decay).[4][5]
| Parameter | Effect of Increasing Temperature | Impact on Response Time |
| Rotational Viscosity (γ₁) | Decreases significantly | Faster |
| Elastic Constant (Kᵢᵢ) | Decreases | Slower |
| Birefringence (Δn) | Decreases | May require cell design adjustment |
The reduction in viscosity is the dominant factor. Operating a device at a moderately elevated temperature (e.g., 40-60°C) can be a very effective strategy for achieving sub-millisecond switching.[4][7] However, one must operate below the material's clearing point, where it transitions to an isotropic liquid and loses its electro-optical properties.
Q3: Can impurities in the this compound affect performance?
Yes, absolutely. The purity of the liquid crystal material is critical. Impurities, such as residual solvents from synthesis, moisture, or ions, can:
-
Increase Viscosity: Foreign molecules can disrupt the molecular order and increase the rotational viscosity, slowing down the response time.
-
Reduce Resistivity: Ionic impurities increase the conductivity of the LC layer. This can lead to a screening of the applied electric field, reducing the effective voltage across the LC and thus slowing the rise time. It can also cause image sticking or flickering in display applications.
-
Lower the Clearing Point: Impurities can depress the nematic-to-isotropic transition temperature, narrowing the device's operational temperature range.[8]
It is crucial to use high-purity material (typically >98%) and ensure cleanroom conditions during cell fabrication to prevent contamination.[9][10][11]
Q4: What is "backflow" and does it affect response time measurements?
Backflow is a transient fluid motion effect in nematic liquid crystals. When an electric field is applied, the reorientation of the rod-like LC molecules causes the surrounding fluid to flow. This flow can create a reverse torque on the molecules, momentarily opposing their reorientation. This effect is most pronounced at the beginning of the switching process and can introduce a slight delay or "bounce" in the optical response.[12] While often negligible for slower, millisecond-scale switching, it becomes a significant factor in high-speed applications and must be accounted for in accurate dynamic modeling.[12]
References
- Lee, S. H., & Lee, M. H. (2001). Liquid Crystal Displays with High Image Quality and Fast Response Time. Journal of the Korean Physical Society.
- Vertex AI Search. (n.d.). What factors affect response time? Google Cloud.
- Barmherzig, D., et al. (2021).
- Lin, Y. H., et al. (2021).
- Nie, X., et al. (2007). Anchoring energy and cell gap effects on liquid crystal response time. SciSpace.
- Pasechnik, S. V., et al. (2019). Optimization of the response time measuring method for liquid crystal variable retarders. Optica Publishing Group.
- Ren, H., & Wu, S. T. (2004). Optimizing the nematic liquid crystal relaxation speed by magnetic field. AIP Publishing.
- Nie, X., et al. (2007). Anchoring energy and cell gap effects on liquid crystal response time.
- Sarma, S. D., et al. (1979). Improved liquid crystal device response time. Optica Publishing Group.
- Wu, S. T. (n.d.). Studies Of Liquid Crystal Response Time. UCF STARS.
- PubChem. (n.d.). This compound.
- Bos, P. J. (2007). Fast-switching liquid-crystal effects for displays.
- Apollo Scientific. (n.d.). 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene.
- Khan, M. M., et al. (2020). The Effect of Operating Temperature on the Response Time of Optically Driven Liquid Crystal Displays. MDPI.
- CymitQuimica. (n.d.). 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene.
- TCI-SEJINCI. (n.d.). This compound.
- Lavrentovich, O. D. (2021). Design of nematic liquid crystals to control microscale dynamics. PMC - PubMed Central.
- El-Khozondar, R., et al. (2025). Enhanced Speed and Tunability of Liquid Crystals in Nanocavities via Engineering the Local Electromagnetic Field. ACS Photonics.
- Raszewski, Z., et al. (2019). Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes. Beilstein Journals.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. lcddisplay.co [lcddisplay.co]
- 4. OPG [opg.optica.org]
- 5. mdpi.com [mdpi.com]
- 6. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 7. mdpi.com [mdpi.com]
- 8. BJNANO - Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes [beilstein-journals.org]
- 9. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]
- 10. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]
- 11. This compound | 82991-48-8 | >97.0%(GC) | P3259 | TCI-SEJINCI [sejinci.co.kr]
- 12. stars.library.ucf.edu [stars.library.ucf.edu]
Technical Support Center: Cryo-Stable Formulations of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Welcome to the technical support center for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low-temperature crystallization of this liquid crystal compound. As a senior application scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and ensure the integrity of your results.
Understanding the Challenge: Low-Temperature Crystallization
This compound, a calamitic (rod-like) liquid crystal, is a valuable compound in various research and development applications. However, like many liquid crystals, it is susceptible to crystallization at reduced temperatures. This phase transition from the desired liquid crystalline or supercooled liquid state to a solid crystalline state can significantly impact experimental outcomes, affecting everything from formulation stability to the performance of electro-optical devices.
The crystallization process is driven by thermodynamics, where the crystalline state is the most energetically favorable at low temperatures. The kinetics of this process, however, can be influenced by several factors including cooling rate, purity, and the presence of nucleation sites.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound typically crystallize?
Q2: What are the primary signs of crystallization in my sample?
Visual inspection is the first step. Crystallization often manifests as:
-
Turbidity or Cloudiness: The sample loses its transparency.
-
Formation of Solid Precipitates: Visible solid particles or dendritic structures may appear.
-
Increased Viscosity: The sample may become more viscous or solidify completely.
For more quantitative analysis, techniques like polarized light microscopy can reveal the characteristic birefringent textures of crystalline domains.
Q3: Can rapid cooling prevent crystallization?
While rapid cooling (quenching) can sometimes promote the formation of a glassy, amorphous state by not allowing sufficient time for molecular ordering, it is not a guaranteed method for preventing crystallization, especially during prolonged storage at low temperatures.[3] The supercooled liquid is thermodynamically unstable and may still crystallize over time.
Q4: Are there additives that can inhibit crystallization?
Yes, the use of additives is a common and effective strategy.[4] These can be broadly categorized as:
-
Structurally Similar Molecules: Introducing molecules with similar cores but different chain lengths can disrupt the packing efficiency of the crystal lattice.
-
Polymers: Certain polymers can interfere with crystal nucleation and growth.
The key is to select an additive that is miscible with the liquid crystal and does not negatively impact the desired properties of the formulation.
Troubleshooting Guide: Preventing Crystallization
This section provides a systematic approach to addressing crystallization issues with this compound.
Issue: Sample Crystallizes During Storage at 2-8°C
Root Cause Analysis:
The storage temperature is likely below the melting point of the compound, providing the thermodynamic driving force for crystallization. The rate of crystallization will depend on nucleation and crystal growth kinetics.
Solution Workflow:
Recommended Actions:
-
Formulate a Eutectic Mixture:
-
Principle: A eutectic mixture is a combination of two or more components that melt and freeze at a single temperature that is lower than the melting points of the individual components.[5][6][7] By creating a eutectic mixture, you can significantly depress the freezing point of your formulation.
-
Suggested Components for Mixture with this compound:
-
Other phenylcyclohexane derivatives with varying alkyl chain lengths.
-
Liquid crystals with different core structures that are known to be miscible.
-
-
Experimental Approach:
-
Prepare a series of binary mixtures with varying molar ratios of this compound and a second liquid crystal.
-
Analyze each mixture using Differential Scanning Calorimetry (DSC) to determine the eutectic point (the composition with the lowest melting temperature).
-
-
-
Utilize Crystallization Inhibitors (Additives):
-
Principle: Additives can disrupt the crystallization process by sterically hindering the ordered packing of molecules into a crystal lattice or by adsorbing onto the surface of crystal nuclei, thereby preventing their growth.
-
Suggested Additives:
-
Structurally Related Non-mesogenic Molecules: Consider adding small amounts (1-5% by weight) of compounds that have a similar phenylcyclohexane core but lack the specific geometry to readily incorporate into the crystal lattice of the primary compound.
-
Amorphous Polymers: Polymers such as polyvinylpyrrolidone (PVP) or polystyrene (PS) can be effective crystallization inhibitors, even at low concentrations.
-
-
Data Summary: Properties of this compound and a Structurally Similar Compound
| Property | This compound | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) |
| Molecular Formula | C20H32[8] | C18H25N[2] |
| Molecular Weight | 272.47 g/mol [9] | 255.40 g/mol [2] |
| CAS Number | 82991-48-8[9] | 61204-01-1[2] |
| Melting Point | Not specified in literature | 30°C (303 K)[1][2] |
| Nematic to Isotropic Transition | Not specified in literature | 54.6°C (327.6 K)[1][2] |
Experimental Protocols
Protocol 1: Characterization of Low-Temperature Behavior using Differential Scanning Calorimetry (DSC)
Objective: To determine the crystallization and melting temperatures of this compound and its formulations.
Materials:
-
This compound
-
Hermetically sealed aluminum DSC pans
-
Differential Scanning Calorimeter with a cooling system
Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) for 5 minutes to ensure a consistent thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at the same controlled rate back to the starting temperature.
-
Record the heat flow as a function of temperature. The exothermic peak on cooling corresponds to crystallization, and the endothermic peak on heating corresponds to melting.[3]
Protocol 2: Visual Assessment of Crystallization using Polarized Light Microscopy
Objective: To visually observe the formation of crystalline structures at low temperatures.
Materials:
-
This compound formulation
-
Microscope slides and coverslips
-
Polarized light microscope with a temperature-controlled stage
Procedure:
-
Place a small drop of the sample between a microscope slide and a coverslip.
-
Mount the slide on the temperature-controlled stage of the polarized light microscope.
-
Heat the sample to an isotropic state (e.g., 80°C) and then cool it at a controlled rate (e.g., 5°C/min).
-
Observe the sample through crossed polarizers as it cools. The appearance of birefringent textures (bright regions against a dark background) indicates the formation of crystalline domains.
-
Record images at different temperatures to document the onset and morphology of crystallization.
References
-
PubChem. This compound. [Link]
-
LillOA. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Link]
-
Creative Biostructure. Eutectic Freeze Crystallization. [Link]
-
National Center for Biotechnology Information. Partially Disordered Crystal Phases and Glassy Smectic Phases in Liquid Crystal Mixtures. [Link]
-
MDPI. Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. [Link]
-
TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]
-
MDPI. High Birefringence Liquid Crystals. [Link]
-
ResearchGate. Numerical Study Of Lubrication With Nematic Liquid Crystals. [Link]
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
- 3. [PDF] Supercooling of a nematic liquid crystal. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Eutectic system - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC - APS March Meeting 2022 [archive.aps.org]
- 9. jmaterialscience.com [jmaterialscience.com]
Technical Support Center: Refining Alignment of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene on Novel Substrates
Welcome to the technical support center dedicated to the nuanced process of aligning the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene on a variety of novel substrate materials. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of achieving uniform and stable liquid crystal alignment in their experimental setups. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction: The Challenge of Predictable Alignment
This compound is a calamitic liquid crystal with a well-defined molecular structure that lends itself to forming ordered phases. However, achieving predictable and defect-free alignment on novel substrates—materials beyond the standard rubbed polyimide or obliquely evaporated silicon oxide—presents a significant challenge. The interplay between the liquid crystal's elastic properties and the substrate's surface chemistry and topography dictates the quality of alignment. This guide will help you troubleshoot common problems and optimize your alignment processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or Non-Uniform Planar Alignment
Q: I am observing patchy or non-uniform planar alignment of this compound on my novel polymer substrate. What are the likely causes and how can I improve it?
A: Non-uniform planar alignment typically points to inconsistencies in the anchoring conditions across the substrate surface. Several factors could be at play:
-
Surface Contamination: Even monolayer contaminants can disrupt the delicate surface interactions required for uniform alignment. Dust particles or residual solvents from substrate preparation are common culprits.
-
Inadequate Surface Anisotropy: For planar alignment, the substrate must present an anisotropic surface to the liquid crystal molecules, providing a preferred alignment direction (the "easy axis"). If this anisotropy is weak or inconsistent, the alignment will be poor.
-
Surface Roughness: While some degree of anisotropic roughness can promote alignment, excessive or isotropic roughness can lead to domain formation and defects.[1]
Troubleshooting Protocol:
-
Rigorous Substrate Cleaning:
-
Begin with a multi-step ultrasonic cleaning process:
-
15 minutes in a detergent solution (e.g., 2% Alconox).
-
15 minutes in deionized water.
-
15 minutes in acetone.
-
15 minutes in isopropanol.
-
-
Dry the substrate with a stream of high-purity nitrogen or argon.
-
Consider a final plasma cleaning step to remove any remaining organic residues.
-
-
Enhancing Surface Anisotropy:
-
Mechanical Rubbing: If your substrate can tolerate it, mechanical rubbing with a fine cloth (e.g., velvet) is a robust method to induce surface anisotropy.[2] The rubbing direction will define the easy axis.
-
Photo-alignment: For more delicate substrates, photo-alignment is a non-contact alternative. This involves coating the substrate with a photo-sensitive material and exposing it to polarized UV light.[3][4]
-
Ion Beam Sputtering: A low-energy, collimated plasma beam directed at an oblique angle to the substrate can create surface anisotropy.[5]
-
-
Characterize Your Substrate:
-
Use Atomic Force Microscopy (AFM) to assess the surface topography. This will help you determine if surface roughness is a contributing factor.
-
Contact angle measurements can provide information about the surface energy, which influences the liquid crystal's wetting and alignment behavior.
-
Issue 2: Unintended Homeotropic Alignment or High Tilt Angles
Q: I am trying to achieve planar alignment, but I'm observing homeotropic (vertical) alignment or domains with high pretilt angles. Why is this happening and what can I do to fix it?
A: Unintended homeotropic alignment or high tilt angles are usually a result of the surface chemistry of your substrate.
-
Surface Energy Mismatch: Substrates with low surface energy often promote homeotropic alignment. The aliphatic cyclohexane and pentyl groups of this compound may preferentially orient away from a low-energy surface, leading to vertical alignment.
-
Self-Assembled Monolayers (SAMs): If your substrate preparation involves the use of silanes or other surfactants, you may be unintentionally forming a SAM that favors homeotropic alignment.[6]
Troubleshooting Protocol:
-
Modify Surface Energy:
-
If you suspect low surface energy is the cause, consider surface treatments that increase it. UV-Ozone treatment or a brief exposure to an oxygen plasma can introduce polar functional groups on the surface.
-
-
Re-evaluate Surface Chemistry:
-
If using any surface modifiers, ensure they are intended for planar alignment. For example, some polyimides are specifically designed for planar alignment, while others promote homeotropic alignment.
-
-
Control Pretilt Angle:
-
The pretilt angle is critical in many applications to avoid reverse tilt disclinations.[4] The rubbing strength and the nature of the alignment layer can influence the pretilt angle. For photo-alignment, the angle of incidence and exposure dose of the UV light can be adjusted to control the pretilt.
-
Issue 3: Presence of Topological Defects
Q: My aligned liquid crystal cell shows numerous disclinations and other topological defects. How can I minimize these?
A: Topological defects are regions where the liquid crystal director field is discontinuous.[7] Their presence indicates areas of high elastic energy in the liquid crystal, often caused by conflicting anchoring conditions or external contaminants.
-
Point Defects (Hedgehogs): These can be caused by dust particles or other microscopic contaminants on the substrate surface.
-
Line Defects (Disclinations): These often arise from competing alignment cues, such as scratches on the substrate or boundaries between regions with different alignment directions.[7]
Troubleshooting Protocol:
-
Impeccable Cleanliness: As with poor uniformity, the first step is to ensure your substrates and working environment are as clean as possible.
-
Annealing: After filling the cell with the liquid crystal, heating it to just below the nematic-to-isotropic transition temperature and then cooling it slowly can help to annihilate some defects. This process, known as annealing, allows the liquid crystal molecules to relax into a lower energy state.
-
Controlled Cooling: The rate of cooling from the isotropic phase can significantly impact defect formation. A slow, controlled cooling rate is generally preferred.
-
Micropatterning to Control Defect Location: For advanced applications, it is possible to use micropatterned surfaces to intentionally trap defects in specific, non-active areas of a device.[8][9]
Experimental Workflows
Workflow 1: Preparing a Novel Polymer Substrate for Planar Alignment
Caption: Workflow for preparing a novel polymer substrate for planar liquid crystal alignment.
Workflow 2: Characterizing Anchoring Energy
A quantitative measure of the interaction strength between the liquid crystal and the substrate is the anchoring energy. A high anchoring energy is desirable for stable and robust alignment.
Caption: Common methods for the experimental determination of liquid crystal anchoring energy.
Quantitative Data Summary
| Alignment Technique | Typical Anchoring Energy (W) | Key Process Parameters | Suitable Substrates |
| Mechanical Rubbing | 10⁻⁵ - 10⁻⁴ J/m² | Rubbing strength, pile density of cloth, number of passes | Polymers, Glass |
| Oblique Evaporation of SiOx | 10⁻⁵ J/m² | Deposition angle, thickness of SiOx layer | Glass, Silicon |
| Photo-alignment | 10⁻⁶ - 10⁻⁴ J/m² | UV wavelength, exposure dose, polarization direction | Polymers, Glass, Flexible Substrates |
| Plasma Beam Treatment | 10⁻⁵ - 10⁻⁴ J/m² | Ion energy, beam incidence angle, exposure time | Polymers, Glass, a-C:H films[5] |
| Self-Assembled Monolayers | 10⁻⁷ - 10⁻⁶ J/m² | Molecular structure of SAM, packing density | Gold, Silicon, Glass |
Note: Anchoring energies can vary significantly based on the specific liquid crystal-substrate combination.
References
- Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides. Langmuir. 2006 Aug 29;22(18):7776-82.
- Measuring liquid crystal anchoring energy strength by spectroscopic ellipsometry. Journal of Applied Physics. 2010 Apr 8;107(7):073108.
- Polar anchoring energy measurement of vertically aligned liquid-crystal cells. Journal of Applied Physics. 2005 Jul 7;98(1):013511.
- What Aligns Liquid Crystals on Solid Substrates? the Role of Surface Roughness Anisotropy. Physical Review Letters. 2005 Feb 25;94(7):077803.
- The Techniques of Surface Alignment of Liquid Crystals.
- Q&A of liquid crystal alignment: theory and practice.
- A New Non-Rubbing Technique for Liquid Crystal Alignment. DTIC.
- Alignment of liquid crystals using surface chemistry (a,b),...
- Micropatterned Alignment of Liquid Crystals. SHARP.
- Planar and tilted uniform alignment of liquid crystals by plasma-treated substr
- Liquid crystals and the hunt for defects.
- Defects in Bent-core Liquid Crystals.
- Control of the defect in the liquid crystal director field on the slit of the patterned vertical alignment cell. Applied Physics Letters. 2007 Jan 17;90(3):031108.
Sources
- 1. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 2. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. corporate.jp.sharp [corporate.jp.sharp]
- 9. pubs.aip.org [pubs.aip.org]
Technical Support Center: Addressing Ionic Contamination in 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Welcome to the technical support center for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to ionic contamination during their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Ionic purity is paramount in achieving the desired electro-optical properties of liquid crystal materials like this compound. Even trace levels of ionic contaminants can significantly degrade performance, leading to issues such as increased conductivity, reduced voltage holding ratio, and image sticking in display applications. This guide provides a structured approach to identifying, quantifying, and eliminating ionic impurities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges.
Issue 1: Unexpectedly High Conductivity in the Final Product
Q1: My synthesized batch of this compound shows high electrical conductivity. What are the likely sources of ionic contamination?
A1: High conductivity is a direct indicator of the presence of mobile ions. The sources of these contaminants can be introduced at various stages of your workflow:
-
Synthesis: Residual catalysts, unreacted starting materials, or byproducts from the synthetic route are primary sources. For instance, if any step involves Grignard reagents or metal hydrides, residual inorganic salts can persist. Halide ions (Cl⁻, Br⁻, I⁻) are common if halogenated compounds are used as precursors.
-
Work-up and Purification: Incomplete phase separation during extractions can lead to the carryover of aqueous-soluble salts. The purity of solvents used in chromatography and recrystallization is also critical.
-
Handling and Storage: Cross-contamination from glassware, spatulas, or storage containers can introduce ionic impurities. Atmospheric moisture can also be absorbed, potentially leading to the hydrolysis of trace impurities and the generation of ions.
Issue 2: Identifying the Specific Ionic Contaminants
Q2: How can I identify the specific ions causing high conductivity in my sample?
A2: Ion Chromatography (IC) is the most effective and widely used technique for the identification and quantification of ionic species in liquid crystal materials.[1][2]
Expert Insight: Since this compound is a non-aqueous, non-polar compound, direct injection into a standard IC system is not feasible. A carefully designed sample preparation protocol is essential.
This protocol outlines a method for extracting ionic impurities from your liquid crystal sample for IC analysis.
-
Sample Dissolution: Accurately weigh approximately 1 gram of your this compound sample into a scrupulously clean glass vial. Dissolve the sample in 10 mL of a high-purity, non-polar organic solvent in which the liquid crystal is highly soluble (e.g., hexane or toluene).
-
Liquid-Liquid Extraction:
-
Add 10 mL of deionized (DI) water (18.2 MΩ·cm) to the vial.
-
Cap the vial securely and shake vigorously for 2-3 minutes to facilitate the partitioning of ionic species into the aqueous phase.
-
Allow the two phases to separate completely. A centrifuge can be used to expedite this process.
-
-
Aqueous Phase Collection: Carefully collect the lower aqueous layer using a clean glass pipette. Transfer the aqueous extract to a clean vial.
-
Filtration: Filter the aqueous extract through a 0.22 µm syringe filter compatible with aqueous solutions to remove any particulate matter. This is crucial to prevent clogging of the IC column.[3]
-
IC Analysis:
-
Analyze the filtered aqueous extract using an ion chromatograph equipped with a conductivity detector.
-
Use appropriate anion and cation exchange columns for the separation of target ions. Common anions to screen for include F⁻, Cl⁻, Br⁻, NO₂⁻, and SO₄²⁻. Common cations include Na⁺, K⁺, Ca²⁺, and Mg²⁺.[1][2]
-
| Parameter | Anion Analysis Example | Cation Analysis Example |
| Column | Anion Exchange Column (e.g., Dionex IonPac™ AS16)[1] | Cation Exchange Column |
| Eluent | KOH or Carbonate/Bicarbonate Gradient | Methanesulfonic Acid (MSA) |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 25 µL | 25 µL |
Data Interpretation: The resulting chromatogram will show peaks corresponding to different ions. By comparing the retention times of these peaks to those of known standards, you can identify the specific ionic contaminants in your sample. The peak area is proportional to the concentration of the ion.
Issue 3: Removing Ionic Contaminants
Q3: My analysis confirms the presence of significant ionic contamination. What are the best methods for purification?
A3: For non-polar organic compounds like this compound, a combination of column chromatography and recrystallization is highly effective.
Caption: A typical purification workflow for removing ionic contaminants.
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[1][2] For a non-polar compound like this compound, silica gel is an appropriate stationary phase.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The non-polar product will travel down the column while polar (ionic) impurities will remain strongly adsorbed to the silica gel at the top.
-
Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Recrystallization is a powerful technique for removing trace impurities from a solid compound.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A non-polar solvent like heptane or a mixed solvent system may be suitable.
-
Dissolution: Dissolve the product from column chromatography in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath. This slow cooling promotes the formation of a pure crystal lattice, excluding impurities.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Issue 4: Persistent Contamination After Purification
Q4: I have performed column chromatography and recrystallization, but my product still shows some ionic contamination. What else can I do?
A4: If trace ionic contamination persists, consider the following:
-
Purity of Solvents and Reagents: Ensure that all solvents used in the final purification steps are of the highest purity available (e.g., HPLC grade).
-
Glassware Preparation: All glassware should be thoroughly cleaned, rinsed with deionized water, and oven-dried before use. For ultra-high purity work, consider a final rinse with the high-purity solvent you will be using.
-
Inert Atmosphere: Perform the final filtration and drying steps under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.
-
Activated Carbon Treatment: In some cases, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb highly polar impurities. However, this should be used with caution as it can also adsorb some of your product.
Frequently Asked Questions (FAQs)
Q: What is an acceptable level of ionic contamination?
A: There is no universal standard, as the acceptable level depends on the specific application. For high-performance liquid crystal displays, the resistivity of the material should be as high as possible, typically in the range of 10¹² to 10¹⁴ Ω·cm. This corresponds to a very low concentration of mobile ions. The goal should always be to minimize ionic content to the lowest detectable level.
Q: Can I use a conductivity meter to assess the purity of my this compound?
A: Yes, measuring the bulk conductivity of the liquid crystal is a good qualitative and semi-quantitative measure of ionic content. A decrease in conductivity after each purification step indicates the successful removal of ions. For accurate and specific ion identification, however, Ion Chromatography is the recommended method.
Q: Are there any common pitfalls to avoid during sample preparation for IC analysis?
A: Yes. The most common pitfall is the introduction of contamination during the extraction process. Always use high-purity water and solvents, and meticulously clean all glassware. Additionally, ensure complete phase separation during the liquid-liquid extraction to avoid introducing the organic solvent into the IC system, which can damage the column. Using a solid-phase extraction (SPE) cartridge designed to remove organic residues can be a helpful final clean-up step for the aqueous extract before injection.[5]
References
-
[Determination of anions in liquid crystal samples by UV-photolysis-ion chromatography]. (2001). Se Pu. Retrieved from [Link]
-
ION CHROMATOGRAPHY APPLICATION NOTES. (n.d.). Aplitech Biolab. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). ChemHelp ASAP. Retrieved from [Link]
-
Practical and Popular Sample Preparation Techniques for Ion Chromatography. (n.d.). LCGC. Retrieved from [Link]
-
Key Considerations for Daily Analysis: Ion Chromatography - Part2. (n.d.). Shimadzu. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Contrast Ratio in 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene (PCH53) Displays
Welcome to our dedicated technical support center for researchers and engineers working with the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene (PCH53). This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you enhance the contrast ratio in your experimental display setups. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is contrast ratio and why is it a critical parameter in display performance?
A1: The contrast ratio (CR) is a fundamental property of a display system, defined as the ratio of the luminance of the brightest color (white) to that of the darkest color (black) that the system can produce.[1] A high contrast ratio is crucial for superior image quality, as it leads to "blacker blacks" and "whiter whites," enhancing image depth, sharpness, and color vibrancy.[2][3] For most standard viewing applications, a contrast ratio greater than 2 is considered necessary for readability, while high-performance displays for medical or specialized applications may require contrast ratios exceeding 1000:1.[1]
Q2: What are the typical contrast ratios achievable with nematic liquid crystals like PCH53 in a standard twisted nematic (TN) configuration?
A2: Mainstream liquid crystal modules, often employing nematic liquid crystals in configurations like TN, generally achieve typical contrast ratios in the range of 400:1 to 600:1.[2] However, it's important to distinguish between typical and maximum contrast ratios; the latter is often an instantaneous value and less representative of real-world performance.[2] With careful optimization of the cell design and operating parameters, it is possible to achieve higher contrast ratios. For instance, technologies like In-Plane Switching (IPS) and Vertical Alignment (VA) inherently offer much higher contrast ratios than standard TN displays.[2][4]
Q3: How does the molecular structure of PCH53 contribute to its function in a liquid crystal display?
A3: PCH53, or 4-(trans-4-Pentylcyclohexyl)benzonitrile, possesses a rod-like molecular structure with a pentyl alkyl chain and a benzonitrile group attached to a cyclohexane ring in a trans-configuration.[5] This elongated shape is characteristic of calamitic liquid crystals and is fundamental to the formation of the nematic phase, where the molecules exhibit long-range orientational order but no positional order.[5][6][7] The dielectric anisotropy of the molecule, arising from its polar benzonitrile group, allows its orientation to be controlled by an external electric field, which is the core principle of operation for most LCDs.[8]
Troubleshooting Guide: Enhancing Contrast Ratio
This guide provides a systematic approach to identifying and resolving common issues that lead to suboptimal contrast ratios in displays utilizing PCH53.
Issue 1: Low Overall Contrast Ratio
A generally poor distinction between the bright (ON) and dark (OFF) states is a common problem. This can often be traced back to several fundamental aspects of the display cell's construction and operation.
The driving voltage applied to the liquid crystal cell is a critical parameter that directly influences the alignment of the liquid crystal molecules and, consequently, the contrast.
-
Explanation: An insufficient voltage will result in incomplete switching of the liquid crystal molecules, leading to a dim display. Conversely, an excessively high voltage can cause "ghosting," where non-selected pixels become partially activated, which also degrades the contrast.[1] The relationship between voltage and brightness is not linear, and finding the optimal operating voltage is a crucial first step in maximizing contrast.[3]
-
Establish a Baseline: Measure the luminance of the display in both the fully ON (white) and fully OFF (black) states at the current driving voltage using a calibrated photometer or spectroradiometer. Calculate the initial contrast ratio (Luminance_ON / Luminance_OFF).
-
Voltage Sweep: Incrementally adjust the driving voltage (Vo) across a predefined range. At each voltage step, repeat the luminance measurements for both ON and OFF states.
-
Data Analysis: Plot the calculated contrast ratio as a function of the driving voltage. The optimal voltage will correspond to the peak of this curve.
-
Verification: Set the driving voltage to the determined optimum and visually inspect the display for any artifacts like ghosting or flicker.
| Driving Voltage (Vo) | Luminance ON (cd/m²) | Luminance OFF (cd/m²) | Contrast Ratio |
| 3.0 | 180 | 1.5 | 120 |
| 3.5 | 250 | 1.2 | 208 |
| 4.0 | 300 | 1.0 | 300 |
| 4.5 | 320 | 1.1 | 291 |
| 5.0 | 330 | 1.5 | 220 |
Note: The values in this table are illustrative examples.
The initial orientation of the PCH53 molecules, dictated by the alignment layer, is fundamental to the display's operation.[9][10] Inhomogeneities or defects in this alignment can lead to light leakage in the dark state, significantly reducing the contrast ratio.
-
Explanation: Alignment layers, typically made of rubbed polyimide, create microgrooves that direct the liquid crystal molecules to align in a specific, uniform direction in the absence of an electric field.[9] A poor quality alignment layer or an inconsistent rubbing process can result in domains of misaligned liquid crystal, which do not switch correctly, thereby degrading contrast.[1][2]
-
Material Selection: Utilize high-quality, soluble polyimides known for producing stable and uniform alignment layers.
-
Surface Preparation: Ensure the substrate (e.g., ITO-coated glass) is meticulously cleaned to remove any particulate or organic contamination before spin-coating the polyimide.
-
Spin Coating and Curing: Optimize the spin coating parameters (speed and time) to achieve a uniform thickness of the polyimide layer. Follow the manufacturer's recommended curing profile (temperature and time) to ensure proper imidization.
-
Rubbing Process: Employ a high-quality rubbing fabric (e.g., velvet) and a rubbing machine with precise control over pressure, speed, and roller rotation. The rubbing process should be consistent across the entire substrate to ensure uniform alignment.
-
Alternative - Photo-alignment: For advanced applications, consider photo-alignment techniques. This non-contact method uses polarized UV light to induce anisotropy in a photosensitive polymer layer, offering a way to avoid issues like static electricity and dust associated with mechanical rubbing.[9]
Caption: Workflow for preparing the liquid crystal alignment layer.
Issue 2: Light Leakage in the Dark (OFF) State
Even with an optimized driving voltage, a high luminance value in the dark state will limit the maximum achievable contrast ratio. This is often due to issues with the polarizers or residual birefringence in the liquid crystal layer.
The polarizers are essential components that control the passage of light through the display.
-
Explanation: In a normally black twisted nematic display, the input and output polarizers are crossed. Any deviation from a perfect 90-degree angle between their transmission axes will result in light leakage. Furthermore, the efficiency of the polarizers themselves is critical; lower-efficiency polarizers will not fully extinguish the transmitted light in the crossed configuration.[1] Misalignment between the polarizer axis and the liquid crystal director can also lead to significant light leakage.[11]
-
Efficiency Check: Use high-efficiency polarizers (e.g., >99.9%) to minimize light leakage in the crossed state.[1]
-
Alignment Verification: Use a rotating polarizer mount with a photodetector to precisely align the two polarizers for minimum transmission (maximum extinction).
-
LC Director Alignment: Ensure that the rubbing direction (which defines the liquid crystal director at the surface) is precisely aligned with the transmission axis of the corresponding polarizer. A study has shown that even a 1-degree deviation can significantly decrease the contrast ratio.[11]
Caption: Key components influencing light modulation in a PCH53 display.
The intrinsic properties of PCH53 can be modified by introducing dopants, which can either enhance or degrade performance depending on the specific material and concentration.
-
Explanation: Doping the nematic host with nanoparticles (e.g., gold, metal oxides) or other organic molecules can alter its physical properties.[12][13][14] For instance, some dopants can reduce the rotational viscosity, leading to faster switching times, or modify the dielectric anisotropy, which could lower the required driving voltage.[15][16] Chiral dopants are specifically added to induce a helical twist in the nematic phase, which is essential for twisted nematic and super-twisted nematic displays.[17][18] The concentration of these dopants must be carefully optimized, as excessive amounts can lead to aggregation or disruption of the liquid crystal ordering, thereby impairing contrast.[15]
-
Dopant Selection: Choose a dopant based on the desired property modification (e.g., chiral dopant for twist, nanoparticles for electro-optical enhancement).
-
Concentration Gradient: Prepare a series of PCH53 mixtures with varying, low concentrations of the chosen dopant (e.g., 0.1% to 2.0% by weight).
-
Cell Fabrication: Fabricate identical display cells using each of the prepared mixtures.
-
Electro-Optical Characterization: For each cell, perform the driving voltage optimization protocol described earlier and measure the maximum achievable contrast ratio.
-
Analysis: Plot the contrast ratio as a function of dopant concentration to identify the optimal loading that maximizes performance without introducing defects.
References
- Methods to Improve Contrast of LCD Module. Proculus Technologies.
- Alignment layer. Wikipedia.
- Liquid Crystals Alignment Properties You Should Know. Daken Chemical.
- Contrast Ratio in Homogeneously Aligned Nematic Liquid Crystal Display Depending on Angle between Polarizer Axis and Optic Axis. Japanese Journal of Applied Physics.
- Improvement of the Performance of Liquid Crystal Displays by Doping with Supramolecule-Protected Metal Nanoparticles. Semantic Scholar.
- THE BENEFITS AND APPLICATIONS OF LIQUID CRYSTAL DOPED NANOPARTICLE SYSTEM. IIP Series.
- Enhancing Liquid Crystal Properties through Nanoparticle Doping: A Mini Review. Asian Journal of Chemistry.
- Liquid Crystal Displays. MIT Media Lab.
- Maximum contrast ratio possible for a twisted nematic display operating....
- Improving performances of self-powered liquid crystal devices by doping and photovoltaic layers engineering. ePrints Soton.
- Contrast ratio of twisted nematic liquid crystal cells and its improvement.
- How to Increase LCD Contrast R
- Fast-response liquid crystal lens with doping of organic N-benzyl-2-methyl-4-nitroaniline.
- Liquid crystal. Wikipedia.
- Liquid Crystals. Sigma-Aldrich.
- Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal M
- Liquid Crystal M
- Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine.
- 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1. Ossila.
Sources
- 1. How to Increase LCD Contrast Ratio: LCD Knowledge | Orient Display [orientdisplay.com]
- 2. Methods to Improve Contrast of LCD Module [proculustech.com]
- 3. Liquid Crystal Displays [web.media.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Liquid crystal - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Liquid Crystals [sigmaaldrich.com]
- 9. Alignment layer - Wikipedia [en.wikipedia.org]
- 10. dakenchem.com [dakenchem.com]
- 11. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 12. Improvement of the Performance of Liquid Crystal Displays by Doping with Supramolecule-Protected Metal Nanoparticles | Semantic Scholar [semanticscholar.org]
- 13. iipseries.org [iipseries.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Improving performances of self-powered liquid crystal devices by doping and photovoltaic layers engineering - ePrints Soton [eprints.soton.ac.uk]
- 16. OPG [opg.optica.org]
- 17. Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Process Improvement for Large-Scale Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Welcome to the technical support center for the synthesis of the liquid crystal intermediate, 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for process improvement on a large scale. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful and efficient synthesis of this target molecule.
Synthetic Workflow Overview
The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, particularly the desired trans isomer. The general synthetic strategy involves the construction of a 4-pentyl-4'-propylbiphenyl precursor followed by selective hydrogenation of one of the phenyl rings.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: A Question and Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part 1: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of biphenyl is giving a low yield of the desired 4-propionylbiphenyl and a significant amount of a dark, tarry byproduct. What is happening and how can I fix it?
A1: This is a common issue in Friedel-Crafts acylations, especially on a large scale. The formation of tarry byproducts is often due to side reactions caused by the strong Lewis acid catalyst, aluminum chloride (AlCl₃).[1]
-
Causality:
-
Excess Catalyst: Using a large excess of AlCl₃ can lead to polymerization and other side reactions.
-
High Temperature: The reaction is exothermic. Poor temperature control can lead to uncontrolled side reactions.
-
Moisture: AlCl₃ reacts violently with water, which can deactivate the catalyst and promote side reactions.
-
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the propionyl chloride and AlCl₃ portion-wise to the biphenyl solution at a low temperature (0-5 °C) to manage the exotherm.
-
Stoichiometry of Catalyst: While a stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, a large excess should be avoided.[2] Experiment with slightly reducing the catalyst loading.
-
Solvent Choice: Dichloromethane or 1,2-dichloroethane are common solvents. Ensure they are of high purity and anhydrous.
-
Q2: I am observing the formation of the 2- and 3-isomers of propionylbiphenyl along with the desired 4-isomer. How can I improve the regioselectivity?
A2: While the 4-position is generally favored in the acylation of biphenyl due to steric hindrance, the formation of other isomers can occur.
-
Causality:
-
Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity.
-
Catalyst Activity: A highly active catalyst can sometimes reduce selectivity.
-
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Maintain a consistently low temperature throughout the addition and reaction time.
-
Alternative Catalysts: While AlCl₃ is standard, you could explore milder Lewis acids like FeCl₃ or solid acid catalysts, although this may require significant process development.
-
Purification: If a small amount of isomers is unavoidable, they will need to be removed in a subsequent purification step, typically by chromatography or recrystallization.
-
Part 2: Grignard Reaction and Dehydration
Q3: The Grignard reaction between 4-propionylbiphenyl and pentylmagnesium bromide is sluggish and gives a low yield of the tertiary alcohol.
A3: Grignard reactions are highly sensitive to reaction conditions.[3][4]
-
Causality:
-
Inactive Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the pentyl bromide from starting.
-
Wet Solvent/Reagents: Any trace of water will quench the Grignard reagent.
-
Low Temperature: While the initial formation of the Grignard reagent may require some heating to initiate, the reaction with the ketone might be slow if the temperature is too low.
-
-
Troubleshooting Steps:
-
Magnesium Activation: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in anhydrous ether or THF.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents (diethyl ether or THF). Ensure the 4-propionylbiphenyl is completely dry.
-
Initiation: A gentle warming with a heat gun may be necessary to initiate the formation of the Grignard reagent.
-
Reaction with Ketone: Once the Grignard reagent is formed, the addition of the ketone is typically done at 0 °C and then allowed to warm to room temperature or gently refluxed to ensure the reaction goes to completion.[5]
-
Q4: During the dehydration of the tertiary alcohol, I am getting a mixture of alkene isomers and some polymeric material.
A4: Acid-catalyzed dehydration can lead to the formation of multiple products if not carefully controlled.
-
Causality:
-
Strong Acid/High Temperature: Harsh conditions can lead to rearrangements and polymerization.
-
Incomplete Reaction: Insufficient heating or catalyst can result in unreacted alcohol.
-
-
Troubleshooting Steps:
-
Milder Dehydration Conditions: Instead of strong mineral acids like sulfuric acid, consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or potassium bisulfate (KHSO₄) at elevated temperatures.[5]
-
Azeotropic Removal of Water: Perform the reaction in a solvent like toluene with a Dean-Stark trap to remove the water as it is formed, driving the equilibrium towards the alkene product.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting material and the formation of the product to avoid prolonged heating.
-
Part 3: Catalytic Hydrogenation
Q5: The hydrogenation of the biphenyl derivative is incomplete, or I am seeing over-reduction to a bicyclohexyl species.
A5: Selective hydrogenation of one aromatic ring in a biphenyl system requires careful selection of the catalyst and reaction conditions.
-
Causality:
-
Catalyst Choice: The type of catalyst and its support can significantly influence the selectivity.
-
Hydrogen Pressure and Temperature: High pressure and temperature can favor over-reduction.
-
Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst.
-
-
Troubleshooting Steps:
-
Catalyst Selection: Rhodium on carbon (Rh/C) is often a good choice for the selective hydrogenation of one aromatic ring in a biphenyl system. Palladium or platinum catalysts may be more prone to over-reduction. Raney Nickel has also been reported for similar reductions.[5]
-
Optimization of Conditions:
-
Pressure: Start with a moderate hydrogen pressure (e.g., 50-100 psi) and gradually increase if the reaction is slow.
-
Temperature: Begin at room temperature and gently warm if necessary. High temperatures should be avoided.
-
-
Substrate Purity: Ensure the alkene precursor is of high purity. Sulfur-containing impurities, in particular, can poison noble metal catalysts.
-
Solvent: Use a high-purity, inert solvent like ethanol, ethyl acetate, or a mixture of toluene and ethanol.[6]
-
Q6: The final product is a mixture of cis and trans isomers. How can I increase the proportion of the desired trans isomer?
A6: Achieving a high diastereoselectivity for the trans isomer is critical.
-
Causality:
-
Hydrogenation Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the stereochemical outcome.
-
Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product. Allowing the reaction to equilibrate can favor its formation.
-
-
Troubleshooting Steps:
-
Catalyst Screening: Different catalysts can give different cis/trans ratios. It may be necessary to screen a few catalysts (e.g., Rh/C, Ru/C, PtO₂) to find the optimal one for trans selectivity.
-
Reaction Time and Temperature: Prolonging the reaction time at a moderate temperature may allow for isomerization to the more stable trans product.
-
Isomerization Post-Hydrogenation: In some cases, a separate isomerization step can be performed. This might involve treating the cis/trans mixture with a strong base or a catalyst under conditions that favor the formation of the thermodynamic product. However, this adds complexity to the process.
-
Purification: The most practical approach on a large scale is often to optimize the hydrogenation for a reasonable trans ratio and then separate the isomers.
-
Part 4: Purification
Q7: I am having difficulty separating the cis and trans isomers of the final product.
A7: The separation of diastereomers can be challenging due to their similar physical properties.
-
Causality:
-
Similar Solubility: The cis and trans isomers may have very similar solubilities in many solvents, making recrystallization difficult.
-
-
Troubleshooting Steps:
-
Recrystallization: This is the most common method for separating these isomers.
-
Solvent Screening: A systematic screening of solvents is crucial. Start with nonpolar solvents like hexane or heptane, and also try alcoholic solvents like ethanol or isopropanol. Mixtures of solvents can also be effective. The goal is to find a solvent system where the trans isomer is significantly less soluble than the cis isomer at a low temperature.
-
Slow Cooling: Cool the saturated solution slowly to allow for the formation of well-defined crystals of the less soluble isomer. Seeding the solution with a small crystal of the pure trans isomer can be beneficial.
-
-
Chromatography: While less ideal for very large scales, column chromatography over silica gel can be used to separate the isomers. A nonpolar eluent system (e.g., hexane or heptane) is typically effective.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under high vacuum may be an option, although this is often not the case for such closely related structures.
-
Frequently Asked Questions (FAQs)
Q: What are the key analytical techniques I should use to monitor the progress of the synthesis?
A:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress, especially for the acylation, Grignard, and dehydration steps.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the hydrogenation step to determine the disappearance of the starting material and the formation of the product, as well as to check for over-reduction. It is also the primary method for determining the cis/trans isomer ratio in the final product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the purity of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of all intermediates and the final product. The coupling constants in the ¹H NMR spectrum of the cyclohexane ring can be used to confirm the trans stereochemistry.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl group in the ketone intermediate and its disappearance after the Grignard reaction and subsequent steps.
Q: Are there any particular safety precautions I should be aware of for this synthesis on a large scale?
A: Yes, several steps require careful safety considerations:
-
Friedel-Crafts Acylation: Aluminum chloride is highly reactive with water and can release HCl gas. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The quenching of the reaction is highly exothermic and should be done slowly and with cooling.
-
Grignard Reaction: Diethyl ether and THF are highly flammable. All operations should be performed away from ignition sources. The Grignard reagent itself is highly reactive and will ignite on contact with air if not in solution.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation should be carried out in a dedicated, properly rated reactor (autoclave) with appropriate safety features. The catalyst, particularly Raney Nickel and some noble metal catalysts, can be pyrophoric and should be handled with care, especially when filtering after the reaction.
Q: What is the expected overall yield for this synthesis on a large scale?
A: The overall yield will depend on the efficiency of each step. With careful optimization, an overall yield in the range of 40-60% can be considered a good target for a multi-step synthesis of this nature on a large scale. The hydrogenation and purification steps are often where the most significant yield losses can occur due to the formation of the undesired cis isomer.
Quantitative Data Summary
| Step | Key Parameters | Target Range/Value | Analytical Method |
| Friedel-Crafts Acylation | Temperature | 0-10 °C | Thermocouple |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | N/A | |
| Purity of 4-Propionylbiphenyl | >98% | GC, HPLC | |
| Grignard Reaction | Solvent | Anhydrous THF or Et₂O | Karl Fischer Titration |
| Reaction Temperature | 0 °C to reflux | Thermocouple | |
| Dehydration | Catalyst | p-TsOH or KHSO₄ | N/A |
| Temperature | 100-140 °C (with Dean-Stark) | Thermocouple | |
| Catalytic Hydrogenation | Catalyst | 5% Rh/C | N/A |
| Hydrogen Pressure | 50-200 psi | Pressure Gauge | |
| Temperature | 25-50 °C | Thermocouple | |
| trans:cis Ratio | > 9:1 (pre-purification) | GC | |
| Purification | Final Purity | >99.5% | GC, HPLC |
| trans Isomer Content | >99.8% | GC |
Experimental Protocols
Protocol 1: Large-Scale Friedel-Crafts Acylation of Biphenyl
-
To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge biphenyl (5.0 kg, 32.4 mol) and anhydrous dichloromethane (20 L).
-
Cool the mixture to 0-5 °C with a chiller.
-
Slowly add aluminum chloride (4.8 kg, 36.0 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add propionyl chloride (3.3 kg, 35.7 mol) dropwise over 2-3 hours, maintaining the temperature between 5-10 °C.
-
Stir the reaction mixture at 10 °C for an additional 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (20 kg) and concentrated hydrochloric acid (2 L).
-
Separate the organic layer, wash with water (2 x 10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-propionylbiphenyl.
-
Purify the crude product by recrystallization from ethanol or by vacuum distillation.
Protocol 2: Catalytic Hydrogenation and Purification
-
In a 20 L stainless steel autoclave, charge the 4-pentyl-4'-(prop-1-en-2-yl)biphenyl intermediate (1.0 kg, 3.4 mol), ethanol (10 L), and 5% Rh/C (50 g, 5 wt% loading).
-
Seal the autoclave and purge with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the reactor with hydrogen to 100 psi.
-
Stir the mixture at 40 °C.
-
Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
-
Dissolve the crude product in a minimal amount of hot heptane.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C.
-
Collect the precipitated crystals by filtration. These will be enriched in the trans isomer.
-
Repeat the recrystallization process until the desired purity and isomer ratio are achieved, as confirmed by GC analysis.
References
-
Grignard Reaction. (n.d.). Jasperse, Chem 355. Retrieved from [Link]
-
Synthesis of 4-pentyl-4'-[4-(trans-4-pentylcyclohexyl)cyclohexen-1-yl]biphenyl. (n.d.). PrepChem. Retrieved from [Link]
-
Friedel–Crafts reaction. (2024, January 5). In Wikipedia. [Link]
- Gray, G. W., & Kelly, S. M. (1981). Liquid Crystal Compounds Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. Journal of the Chemical Society, Perkin Transactions 2, (2), 26-31.
-
Friedel–Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2020). Molecules, 25(18), 4247. [Link]
-
Synthesis of 4'-[2-(trans-4-pentylcyclohexyl)ethyl]biphenyl. (n.d.). PrepChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Friedel–Crafts acylation of biphenyl with anhydrides. (n.d.). ResearchGate. Retrieved from [Link]
- CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl. (n.d.). Google Patents.
- US2850549A - Separation of cis and trans isomers. (n.d.). Google Patents.
- US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.
-
Diastereodivergent synthesis of multi-substituted cycloalkanes. (2023). Nature, 623(7988), 754-760. [Link]
-
4,4'-dimethyl-1,1'-biphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Homologous Ladder Cyclohexasilanes. (2021). Journal of the American Chemical Society, 143(43), 18079-18084. [Link]
-
Synthesis of 4'-[2-(trans-4-pentylcyclohexyl)ethyl]biphenyl. (n.d.). PrepChem. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Mesogenic Compounds: 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene vs. 5CB Liquid Crystal
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Nematic Liquid Crystals
In the realm of materials science, the selection of a liquid crystal is a critical decision that dictates the performance and feasibility of advanced optical and electronic devices. This guide provides a comprehensive comparison between the well-characterized nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), and the less-documented 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. While 5CB has been a cornerstone of liquid crystal research for decades, this guide aims to shed light on a potential alternative and discuss the pivotal role of molecular structure in defining the macroscopic properties of these fascinating materials.
Molecular Architecture: The Blueprint of Mesogenic Behavior
The properties of a liquid crystal are intrinsically linked to its molecular structure. The shape, polarity, and flexibility of the constituent molecules determine the nature and temperature range of the mesophases, as well as the material's response to external stimuli.
1.1. This compound: This molecule possesses a non-polar character. It consists of a cyclohexyl ring and a benzene ring linked together, with a pentyl and a propyl chain at opposite ends. The presence of the cyclohexane ring provides a degree of conformational flexibility, while the overall elongated shape is conducive to the formation of a nematic phase.
1.2. 5CB (4-cyano-4'-pentylbiphenyl): In contrast, 5CB is a highly polar molecule. It features a biphenyl core, which is more rigid than the cyclohexyl-benzene structure. The defining feature of 5CB is the terminal cyano (-C≡N) group, which imparts a strong dipole moment along the long molecular axis.[1] This strong polarity is a key contributor to its positive dielectric anisotropy.
A Head-to-Head Comparison of Physicochemical Properties
A direct, quantitative comparison of these two liquid crystals is challenging due to the limited availability of experimental data for this compound in publicly accessible literature. However, we can present the well-established properties of 5CB and use data from a structurally similar, yet distinct, compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), to infer potential trends. PCH5 shares the same core as our target molecule but possesses a polar cyano group instead of a non-polar propyl group.
Table 1: Comparison of Physical Properties
| Property | This compound | 5CB (4-cyano-4'-pentylbiphenyl) | PCH5 (4-(trans-4-Pentylcyclohexyl)benzonitrile) |
| Chemical Formula | C₂₀H₃₂[2] | C₁₈H₁₉N[3] | C₁₈H₂₅N[4] |
| Molecular Weight ( g/mol ) | 272.5[2] | 249.36 | 255.40[4] |
| Nematic Range (°C) | Data not available | 22.5 - 35.0[3][5] | 30.0 - 54.4[4][6] |
| Birefringence (Δn at 589 nm, 25°C) | Data not available | ~0.18 - 0.20[7] | Data not available |
| Dielectric Anisotropy (Δε at 1 kHz, 25°C) | Data not available | ~+10 to +12[8] | Data not available |
| Splay Elastic Constant (K₁₁, pN at 25°C) | Data not available | ~6.0 - 6.5 | Data not available |
| Bend Elastic Constant (K₃₃, pN at 25°C) | Data not available | ~8.0 - 9.0 | Data not available |
| Rotational Viscosity (γ₁, mPa·s at 25°C) | Data not available | ~70 - 80 | Data not available |
Note: The absence of data for this compound highlights a gap in the scientific literature. The data for PCH5 is provided for illustrative purposes to demonstrate the impact of the terminal group on the nematic range.
The significantly higher and broader nematic range of PCH5 compared to 5CB suggests that the cyclohexyl-benzene core may promote a more stable mesophase. The replacement of the polar cyano group in PCH5 with a non-polar propyl group in this compound is expected to drastically reduce the dielectric anisotropy, likely resulting in a small positive or even negative value. This is a critical consideration for applications that rely on electric field-induced switching.
Experimental Methodologies for Characterization
To facilitate further research and a direct comparison, this section outlines the standard experimental protocols for characterizing the key properties of nematic liquid crystals.
Determination of Phase Transitions (Nematic Range)
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Protocol:
-
A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow into the sample is monitored as a function of temperature.
-
Phase transitions, such as the crystal-to-nematic and nematic-to-isotropic transitions, are identified as endothermic peaks on the DSC thermogram. The peak maximum is taken as the transition temperature.
Caption: Workflow for determining liquid crystal phase transitions using DSC.
Measurement of Birefringence (Δn)
Methodology: Abbé Refractometer
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of the optical anisotropy of a material.
Protocol:
-
A thin, homogeneously aligned liquid crystal cell is prepared by treating the inner surfaces of two glass slides with a rubbing layer (e.g., polyvinyl alcohol) and assembling them with a defined gap.
-
The cell is filled with the liquid crystal in its isotropic phase and then slowly cooled into the nematic phase to ensure uniform alignment.
-
The Abbé refractometer is calibrated using a standard of known refractive index.
-
A drop of the liquid crystal is placed on the prism of the refractometer.
-
For a homogeneously aligned sample, two distinct lines will be visible through the eyepiece, corresponding to nₑ and nₒ. The values are recorded.
-
The birefringence is calculated as Δn = nₑ - nₒ.
Determination of Dielectric Anisotropy (Δε)
Methodology: Capacitance Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Protocol:
-
Two types of liquid crystal cells are prepared: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).
-
The capacitance of the empty cells (C_air) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The cells are filled with the liquid crystal, and their capacitances (C_planar and C_homeotropic) are measured.
-
The dielectric permittivities are calculated using the formulas: ε⊥ = C_planar / C_air and ε∥ = C_homeotropic / C_air.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Caption: Experimental workflow for determining dielectric anisotropy.
Concluding Remarks and Future Outlook
The comparison between this compound and 5CB underscores a fundamental principle in materials science: subtle changes in molecular architecture can lead to profound differences in macroscopic properties. While 5CB remains a vital benchmark material due to its well-documented characteristics and strong polar nature, the exploration of non-polar or weakly polar alternatives like this compound is crucial for expanding the application space of liquid crystals.
The significant data gap for this compound presents an opportunity for further research. A thorough characterization of its physical properties would provide invaluable insights into the structure-property relationships of cyclohexyl-benzene based liquid crystals and could potentially unveil a material with unique advantages for specific applications, such as those requiring low dielectric anisotropy or a different range of operating temperatures.
References
-
Singh, A. K., & Singh, R. (2021). Electronic and electro-optical properties of 5CB and 5CT liquid crystal molecules: A comparative DFT study. Pramana, 95(1), 1-8. [Link]
-
Li, J., Gauza, S., & Wu, S. T. (2004). Temperature-dependent birefringence of promising liquid crystals. Journal of Applied Physics, 96(1), 19-24. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. Retrieved from [Link]
-
Bogi, A., & Faetti, S. (2001). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. Liquid Crystals, 28(5), 729-739. [Link]
-
Basu, R., & Garvey, A. (2015). Rotational viscosity of a nematic liquid crystal doped with graphene. Journal of Applied Physics, 117(7), 074301. [Link]
-
Haller, I. (1975). Thermodynamic and static properties of liquid crystals. Progress in Solid State Chemistry, 10, 103-118. [Link]
-
Anomaly in Phase Transition: Liquid Crystals. (2018). Berkeley Scientific Journal, 23(1). [Link]
-
Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. (2021). Polymers, 13(9), 1368. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pramana – Journal of Physics. (2021). Electronic and electro-optical properties of 5CB and 5CT liquid crystal molecules: A comparative DFT study. [Link]
-
Pramana – Journal of Physics. (1977). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. [Link]
-
Birefringence in Liquid Crystals. (n.d.). XR Pharmaceuticals. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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- 1. EP0280902A1 - Cyclohexane derivative and liquid crystal composition containing the same - Google Patents [patents.google.com]
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- 3. ms2mlab.com [ms2mlab.com]
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- 7. heeneygroup.com [heeneygroup.com]
- 8. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
A Comparative Guide to the Electro-Optical Performance of Phenylcyclohexane-Based Nematic Liquid Crystals
This guide provides a comprehensive validation of the electro-optical performance of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, a representative member of the phenylcyclohexyl (PCH) class of nematic liquid crystals. In the landscape of materials for electro-optical applications, particularly for display technologies, the choice of liquid crystal is paramount to achieving desired performance metrics such as low power consumption, fast response times, and high contrast ratios. This document serves as a practical resource for researchers, scientists, and engineers in materials science and drug development, offering a detailed comparison with established nematic liquid crystals and elucidating the experimental methodologies for performance validation.
Due to the limited availability of specific electro-optical data for this compound (PCH53), this guide will utilize data for the closely related and extensively studied analogue, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), as a representative for the PCH family. This approach allows for a robust comparative analysis against the widely used cyanobiphenyl liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), and the eutectic mixture, E7.
Comparative Analysis of Electro-Optical Properties
The efficacy of a nematic liquid crystal in an electro-optical device is primarily determined by a set of key physical parameters. These include birefringence (Δn), dielectric anisotropy (Δε), rotational viscosity (γ₁), and the resultant switching times and threshold voltage (Vth). The interplay of these properties dictates the performance of the final device.
The molecular structure of the liquid crystal is the fundamental determinant of its physical properties. Phenylcyclohexane (PCH) compounds, like the topic of this guide, are characterized by a cyclohexane ring connected to a phenyl ring. This structure, in comparison to the biphenyl core of cyanobiphenyls (CBs) like 5CB, generally results in lower viscosity and a different profile of other physical properties. The alkyl chains on either end of the rigid core further influence the mesophase range and specific electro-optical characteristics.
Below is a comparative summary of the key electro-optical parameters for PCH5 (as a proxy for PCH53), 5CB, and the E7 mixture.
| Property | This compound (PCH5 proxy) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Mixture | Significance in Electro-Optical Performance |
| Birefringence (Δn) | 0.01 - 0.08 (in THz range)[1] | 0.15 - 0.21 (in THz range)[1] | ~0.225 at 589 nm | Determines the phase retardation of light. A higher Δn allows for thinner liquid crystal cells, which can lead to faster switching times. |
| Switching Time (τ) | Rise Time (τ_on): ~44 ns, Decay Time (τ_off): Not specified[2] | Rise Time (τ_on): ~32 ns, Decay Time (τ_off): Not specified[2] | Not specified | Directly impacts the refresh rate of a display. Faster switching times are crucial for reducing motion blur and enabling higher frame rates. |
| Threshold Voltage (Vth) | Not specified | ~1.5 - 2.5 V | ~1.0 V | The minimum voltage required to induce a change in the liquid crystal's orientation. A lower threshold voltage is desirable for low-power applications. |
| Dielectric Anisotropy (Δε) | Positive (specific value not available) | Positive (~+11.0) | Positive (~+13.8) | The difference in dielectric permittivity parallel and perpendicular to the director. A positive Δε is necessary for the standard twisted nematic (TN) and in-plane switching (IPS) modes. The magnitude of Δε influences the threshold voltage. |
| Rotational Viscosity (γ₁) | Lower than 5CB (qualitative)[3] | Higher than PCH5 (qualitative)[3] | Not specified | A measure of the internal friction of the liquid crystal molecules. Lower rotational viscosity generally leads to faster switching times. |
Causality Behind Performance Differences:
The lower birefringence of PCH5 compared to 5CB is a direct consequence of its molecular structure. The cyclohexane ring in PCH is non-aromatic, which contributes less to the overall electronic polarizability anisotropy of the molecule compared to the fully aromatic biphenyl core of 5CB. This lower polarizability anisotropy translates to a smaller difference between the extraordinary and ordinary refractive indices, hence a lower birefringence.
The faster switching time observed for PCH5 in some studies can be attributed to its lower rotational viscosity. The cyclohexane ring provides more conformational flexibility than a phenyl ring, which can reduce intermolecular interactions and allow the molecules to reorient more quickly in response to an electric field.
Experimental Protocols for Electro-Optical Characterization
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key electro-optical parameters.
Birefringence Measurement
Principle: Birefringence (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It is a measure of the optical anisotropy of the material. The most common method for its determination is the phase retardation technique.
Experimental Workflow:
Caption: Workflow for Birefringence Measurement.
Step-by-Step Protocol:
-
Cell Preparation: A liquid crystal cell with a known thickness (d) and transparent electrodes (e.g., ITO-coated glass) is filled with the liquid crystal sample. The inner surfaces of the cell are treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform planar or homeotropic alignment of the liquid crystal molecules.
-
Optical Setup: The cell is placed between two crossed polarizers in a temperature-controlled stage. A monochromatic light source (e.g., a He-Ne laser) is directed through the setup.
-
Voltage Application: A variable AC voltage is applied across the liquid crystal cell. As the voltage increases, the liquid crystal molecules reorient, changing the effective birefringence and thus the phase retardation of the light passing through.
-
Data Acquisition: The intensity of the transmitted light is measured using a photodetector as a function of the applied voltage. The resulting transmission curve will show a series of maxima and minima.
-
Calculation: The phase retardation (δ) is related to the birefringence by the equation: δ = 2πΔnd/λ, where λ is the wavelength of the light. By counting the number of oscillations in the transmission curve from the threshold voltage to a high voltage where the molecules are fully reoriented, the birefringence can be calculated.
Causality of Experimental Choices: The use of crossed polarizers allows for the detection of changes in the polarization state of the light, which is directly affected by the birefringence of the liquid crystal. A temperature-controlled stage is crucial as the electro-optical properties of liquid crystals are highly temperature-dependent.
Switching Time Measurement
Principle: The switching time is a measure of how quickly the liquid crystal can change its orientation in response to an applied electric field. It is typically defined as the time taken for the transmitted light intensity to change from 10% to 90% (rise time, τ_on) and from 90% to 10% (decay time, τ_off) of its maximum change.
Experimental Workflow:
Caption: Workflow for Switching Time Measurement.
Step-by-Step Protocol:
-
Setup: The experimental setup is similar to that for birefringence measurement.
-
Voltage Pulse: A square-wave voltage pulse is applied to the liquid crystal cell using a pulse generator. The voltage is switched between a low state (typically 0V) and a high state sufficient to fully switch the liquid crystal.
-
Data Acquisition: The change in the transmitted light intensity over time is captured using a fast photodetector and displayed on an oscilloscope.
-
Measurement: The rise time (τ_on) is measured as the time taken for the intensity to go from 10% to 90% of the total change when the voltage is applied. The decay time (τ_off) is the time taken for the intensity to fall from 90% to 10% when the voltage is removed.
Causality of Experimental Choices: The use of a square-wave voltage pulse provides a sharp transition between the on and off states, allowing for a clear measurement of the response time. A fast photodetector and oscilloscope are necessary to accurately capture the rapid changes in light intensity.
Threshold Voltage Measurement
Principle: The threshold voltage (Vth) is the minimum voltage required to initiate the reorientation of the liquid crystal molecules in a cell. This is known as the Fréedericksz transition.
Experimental Workflow:
Caption: Workflow for Threshold Voltage Measurement.
Step-by-Step Protocol:
-
Setup: The experimental setup is the same as for the previous measurements.
-
Voltage Sweep: A low-frequency AC voltage is slowly and continuously increased from 0V.
-
Data Acquisition: The transmitted light intensity is monitored as the voltage is increased.
-
Determination: The threshold voltage is identified as the voltage at which the transmitted light intensity first begins to change from its initial state.
Causality of Experimental Choices: A slow voltage sweep is used to accurately pinpoint the onset of the molecular reorientation. The use of a low-frequency AC field prevents charge buildup and ion migration effects that could influence the measurement.
Conclusion
The electro-optical performance of this compound, as represented by its analogue PCH5, presents a compelling alternative to more traditional cyanobiphenyl-based liquid crystals for certain applications. While exhibiting a lower birefringence, its potentially lower rotational viscosity can lead to faster switching times, a critical advantage in modern display technologies. The choice between a PCH-based liquid crystal and a cyanobiphenyl-based one will ultimately depend on the specific requirements of the application, balancing the need for fast response with the desired optical path difference and operating voltage. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and validation of these and other novel liquid crystal materials, ensuring the selection of the optimal material for any given electro-optical device.
References
-
Pan, R. P., et al. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics, 29(2-3), 335–338. [Link]
-
Geis, M. W., et al. (2010). 30 to 50 ns liquid-crystal optical switches. Proceedings of SPIE, 7618, 76180J. [Link]
-
Cheung, D. L., et al. (2004). Calculation of the rotational viscosity of a nematic liquid crystal. The Journal of Chemical Physics, 121(16), 8046–8051. [Link]
-
Geis, M. W., et al. (2010). 30 to 50 ns liquid-crystal optical switches. Defense Technical Information Center. [Link]
Sources
A Senior Application Scientist's Guide to Alkylcyclohexyl-benzene Derivatives in Display Technologies
Welcome to a comprehensive exploration of alkylcyclohexyl-benzene derivatives, a cornerstone of modern liquid crystal display (LCD) technology. This guide is intended for researchers, scientists, and professionals in materials science and drug development who seek a deeper understanding of the structure-property relationships that govern the performance of these remarkable materials. We will delve into a comparative analysis of key derivatives, backed by experimental data and detailed protocols, to provide a robust framework for material selection and design in advanced display applications.
The Enduring Legacy of Alkylcyclohexyl-benzenes in Nematic Displays
The advent of the twisted nematic (TN) display in the early 1970s marked a paradigm shift in information display technology. Central to this revolution was the development of stable, room-temperature nematic liquid crystals with positive dielectric anisotropy. Among the most successful and enduring classes of these materials are the alkylcyclohexyl-benzene derivatives. Their inherent chemical and photochemical stability, coupled with low viscosity and excellent electro-optical properties, have made them indispensable components of liquid crystal mixtures for a wide array of applications, from simple digital watches to high-definition televisions.
The fundamental principle behind their application in TN-LCDs lies in their ability to align their molecular long axis with an applied electric field. This reorientation alters the polarization of light passing through the liquid crystal layer, effectively acting as a light switch. The efficiency and speed of this switching behavior are dictated by a delicate interplay of the material's physical properties, which are, in turn, determined by its molecular structure.
Deconstructing the Molecule: Structure-Property Relationships
The performance of an alkylcyclohexyl-benzene liquid crystal is not accidental; it is a direct consequence of its molecular architecture. Understanding the relationship between the different structural components and the resulting physical properties is paramount for designing next-generation display materials.
The Core Structure: Biphenyl vs. Cyclohexyl-benzene
The rigid core of the molecule is the primary determinant of its mesogenic (liquid crystalline) behavior. The two most common core structures in this family are the biphenyl and the cyclohexyl-benzene (PCH) moieties.
-
Biphenyl Core (nCB): 4-alkyl-4'-cyanobiphenyls (nCBs) were among the first commercially successful room-temperature nematics. The two phenyl rings provide a high degree of polarizability, leading to strong intermolecular forces and, consequently, high clearing points (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). However, the π-π stacking of the phenyl rings also results in relatively high viscosity.
-
Cyclohexyl-benzene Core (PCH): Replacing one of the phenyl rings with a cyclohexane ring, as in the 4-(trans-4-alkylcyclohexyl)benzonitriles (PCHn), has a profound impact on the material's properties. The saturated cyclohexane ring disrupts the π-π stacking, leading to a significant reduction in viscosity. This is a critical advantage for display applications, as lower viscosity translates to faster switching speeds. The trade-off is a lower clearing point compared to the corresponding nCB homologue, as the intermolecular forces are weaker.
The Alkyl Chain: A Tale of Length and Parity
The length of the terminal alkyl chain (-CnH2n+1) plays a crucial role in fine-tuning the physical properties of the liquid crystal.
-
Clearing Point: The clearing point generally shows an alternating or "odd-even" effect with increasing alkyl chain length. Homologues with an even number of carbon atoms in the alkyl chain tend to have higher clearing points than their odd-numbered neighbors. This is attributed to differences in the anisotropy of molecular polarizability and the efficiency of molecular packing in the nematic phase.
-
Viscosity: Rotational viscosity generally increases with increasing alkyl chain length. This is a straightforward consequence of the larger molecular size and increased intermolecular friction. Therefore, for applications requiring very fast switching times, shorter alkyl chains are often preferred.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy is a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. For nematic liquid crystals used in TN displays, a positive Δε is required. The primary contributor to the positive Δε in alkylcyclohexyl-benzenes is the strongly polar cyano (-CN) terminal group. The alkyl chain has a relatively small effect on Δε.
-
Optical Anisotropy (Δn): Also known as birefringence, the optical anisotropy is the difference between the extraordinary (ne) and ordinary (no) refractive indices. The π-electron system of the benzene ring is the main contributor to the high birefringence of these materials. The alkyl chain has a minor influence on Δn.
The Terminal Group: The Key to Dielectric Behavior
The terminal group has the most significant impact on the dielectric anisotropy of the molecule.
-
Cyano Group (-CN): The cyano group is a strongly polar group with a large dipole moment aligned along the molecular long axis. This results in a large positive dielectric anisotropy, which is essential for low-voltage operation of TN-LCDs.
-
Isothiocyanato Group (-NCS): The isothiocyanato group is another terminal group that can impart a positive dielectric anisotropy.
A Comparative Analysis of Key Alkylcyclohexyl-benzene Derivatives
To illustrate the structure-property relationships discussed above, let's examine a comparative dataset for a homologous series of PCH compounds.
| Compound | Alkyl Chain (n) | Clearing Point (°C) | Rotational Viscosity (γ1) at 20°C (mPa·s) | Dielectric Anisotropy (Δε) at 20°C | Optical Anisotropy (Δn) at 20°C, 589 nm |
| PCH3 | 3 | 45 | 23 | +10.0 | 0.122 |
| PCH5 | 5 | 55 | 38 | +10.5 | 0.125 |
| PCH7 | 7 | 57 | 55 | +10.3 | 0.126 |
Data sourced and synthesized from publicly available literature and commercial datasheets.
-
Clearing Point: As the alkyl chain length increases from n=3 to n=7, the clearing point also increases, demonstrating the influence of molecular length on the stability of the nematic phase.
-
Viscosity: The rotational viscosity shows a clear increasing trend with longer alkyl chains, highlighting the trade-off between a wider nematic range and faster switching speeds.
-
Dielectric and Optical Anisotropy: Both Δε and Δn show relatively minor changes across this series, confirming that these properties are primarily determined by the core structure and the terminal cyano group.
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of the data presented, it is essential to follow standardized experimental protocols for characterizing the physical properties of liquid crystals.
Determination of Phase Transition Temperatures (Clearing Point)
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
Step-by-Step Protocol:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The clearing point is determined from the peak temperature of the nematic-to-isotropic phase transition in the second heating scan.
Measurement of Rotational Viscosity
Methodology: Electro-optical Switching
The rotational viscosity (γ1) is a key parameter that governs the switching speed of a liquid crystal device. It can be determined by measuring the transient current and optical response of a liquid crystal cell upon the application and removal of an electric field.
Experimental Workflow:
Caption: Workflow for determining rotational viscosity.
Determination of Dielectric Anisotropy
Methodology: Capacitance Measurement
The dielectric anisotropy (Δε) is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
Step-by-Step Protocol:
-
Planar Alignment (for ε⊥):
-
Fabricate a liquid crystal cell with a planar alignment layer (e.g., rubbed polyimide).
-
Fill the cell with the liquid crystal sample.
-
Measure the capacitance of the cell (C⊥) using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε0 * A), where d is the cell gap, A is the electrode area, and ε0 is the permittivity of free space.
-
-
Homeotropic Alignment (for ε∥):
-
Fabricate a liquid crystal cell with a homeotropic alignment layer.
-
Alternatively, use the same planar-aligned cell and apply a high voltage (>> threshold voltage) to align the molecules perpendicular to the substrates.
-
Measure the capacitance of the cell (C∥).
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε0 * A).
-
-
Calculate Δε: Δε = ε∥ - ε⊥.
Measurement of Optical Anisotropy (Birefringence)
Methodology: Birefringence Method
The optical anisotropy (Δn) can be measured using a polarizing optical microscope equipped with a Berek or de Sénarmont compensator.
Experimental Workflow:
Caption: Workflow for measuring optical anisotropy.
Synthesis of a Representative Alkylcyclohexyl-benzene Derivative: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
A robust and scalable synthesis is crucial for the commercial viability of any liquid crystal material. The synthesis of PCH5 is a classic example of the multi-step organic synthesis required to produce these high-purity materials.
Synthetic Pathway:
Caption: A representative synthetic route for PCH5.
Note: This is a generalized pathway. The actual industrial synthesis may involve different reagents and conditions to optimize yield and purity. The separation of cis and trans isomers is a critical step, often achieved through recrystallization.
Concluding Remarks and Future Outlook
Alkylcyclohexyl-benzene derivatives have been instrumental in the success of liquid crystal displays for several decades. Their versatility, reliability, and well-understood structure-property relationships continue to make them relevant in today's display market. The principles outlined in this guide provide a foundation for understanding and predicting the performance of these materials.
The future of display technology will undoubtedly demand liquid crystals with even more advanced properties: lower power consumption, faster switching speeds, and wider operating temperature ranges. By leveraging the fundamental knowledge of how molecular structure dictates macroscopic properties, researchers can continue to innovate and design novel liquid crystal materials that will enable the next generation of display technologies.
References
- Chen, H., et al. (2014). High performance liquid crystal displays with a low dielectric constant material. Optics Express, 22(S2), A385-A393.
- Dragoi, E. N., Lisa, C., & Curteanu, S. (2008). A review of liquid crystal display technologies, electronic interconnection and failure analysis. Circuit World, 34(1), 35-41.
-
Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Available at: [Link]
- Gray, G. W., & Kelly, S. M. (1999). Liquid crystals for twisted nematic display devices.
- Hassanein, G. N., Alhaddad, O. A., & Ellabban, M. A. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 7(2), 1-11.
- Hirschmann, H., et al. (2006). 1, 4-Di-(trans-4-cyclohexyl) benzene derivatives and their use in liquid crystal media and liquid crystal devices. U.S.
- Kawamoto, H. (2002). The History of Liquid-Crystal Displays. Proceedings of the IEEE, 90(4), 460-500.
- Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press.
-
Merck KGaA. (2023). Liquid crystal phases. Available at: [Link]
-
Military University of Technology. (2018). Chemical structure of the components of used liquid crystal. ResearchGate. Available at: [Link]
- Petrov, M. P. (2010). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. Nova Science Publishers.
- Reza, S. S. (2019). A Review Paper on Liquid Crystal Display. International Journal of Optical Sciences, 5(1), 5-8.
- Schadt, M., & Helfrich, W. (1971). Voltage-dependent optical activity of a twisted nematic liquid crystal. Applied Physics Letters, 18(4), 127-128.
- Wu, S. T., et al. (2013).
A Guide to the Reproducibility of Spectroscopic Data for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene and its Alternatives
In the landscape of materials science and drug development, the unambiguous characterization of molecular structures is the bedrock of innovation. For liquid crystal materials like 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, precise and reproducible spectroscopic data is not merely a quality control metric; it is the language through which we understand and engineer its properties. This guide provides an in-depth comparison of the expected and reported spectroscopic data for this compound, alongside a comparative analysis with two common liquid crystal alternatives: 4'-pentyl-4-biphenylcarbonitrile (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). We will delve into the causality behind experimental choices and establish a framework for generating self-validating, reproducible data.
The Critical Role of Spectroscopic Data Reproducibility
Reproducibility in spectroscopic analysis is the cornerstone of scientific integrity. It ensures that the identity, purity, and structure of a compound are consistently verified across different laboratories and experiments. For a molecule such as this compound, with its distinct aliphatic and aromatic moieties, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint. Discrepancies in this data can indicate impurities, isomeric variations, or degradation, all of which can have profound impacts on the material's performance and the validity of research findings.
Spectroscopic Profile of this compound
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₂₀H₃₂[5]
-
Molecular Weight: 272.47 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: Expected Chemical Shifts
The ¹H NMR spectrum can be predicted by analyzing the distinct chemical environments of the protons. The trans-conformation of the cyclohexyl ring is a key structural feature that influences the chemical shifts of its protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.9 - 7.2 | m | 4H |
| Cyclohexyl (CH) | 2.4 - 2.6 (benzylic) | m | 1H |
| Propyl (CH₂) | 2.5 - 2.7 (benzylic) | t | 2H |
| Cyclohexyl (CH₂) | 0.8 - 2.0 | m | 10H |
| Pentyl (CH₂) | 1.2 - 1.4 | m | 6H |
| Propyl (CH₂) | 1.5 - 1.7 | sextet | 2H |
| Pentyl (CH₃) | 0.8 - 1.0 | t | 3H |
| Propyl (CH₃) | 0.9 - 1.1 | t | 3H |
¹³C NMR Spectroscopy: Expected Chemical Shifts
The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, some carbons are chemically equivalent.
| Carbons | Expected Chemical Shift (δ, ppm) |
| Aromatic (quaternary) | 140 - 145 |
| Aromatic (CH) | 125 - 130 |
| Cyclohexyl (CH) | 40 - 45 |
| Propyl (CH₂) | 35 - 40 |
| Pentyl (CH₂) | 30 - 35 |
| Cyclohexyl (CH₂) | 25 - 35 |
| Propyl (CH₂) | 20 - 25 |
| Pentyl (CH₂) | 20 - 25 |
| Propyl (CH₃) | 10 - 15 |
| Pentyl (CH₃) | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the aromatic ring and the aliphatic chains.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| Aliphatic C-H bend | 1375 - 1470 | Medium |
| p-Disubstituted Benzene (out-of-plane bend) | 800 - 840 | Strong |
Mass Spectrometry (MS)
-
m/z 117
-
m/z 146
-
m/z 91 [5]
The fragment at m/z 91 is characteristic of a tropylium ion, a common fragment for alkylbenzenes. The other fragments likely arise from cleavages within the cyclohexyl and pentyl groups.
Comparative Analysis with Alternative Liquid Crystals
A comparative analysis with well-characterized liquid crystals like 5CB and PCH5 highlights the importance of specific structural features on the resulting spectroscopic data.
| Compound | Key Spectroscopic Features |
| This compound | - Complex aliphatic region in NMR due to two different alkyl chains and a cyclohexane ring. - Strong C-H stretching bands in IR from the numerous sp³ hybridized carbons. |
| 4'-pentyl-4-biphenylcarbonitrile (5CB) | - Presence of a nitrile group gives a sharp, intense C≡N stretch in the IR spectrum (~2225 cm⁻¹). - Simpler aromatic region in ¹H NMR compared to the target compound, showing signals for a biphenyl system. |
| 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | - Also contains a nitrile group with a characteristic IR absorption. - ¹H NMR shows aromatic protons further downfield (δ ~7.6 ppm) due to the electron-withdrawing effect of the nitrile group.[6] Aliphatic protons appear in a broad range between δ 1.0-3.0 ppm.[6] |
Experimental Protocols for Reproducible Data Acquisition
To ensure the reproducibility of spectroscopic data, standardized and well-documented experimental protocols are essential.
NMR Data Acquisition Workflow
Figure 1: Standard workflow for acquiring reproducible NMR data.
Causality Behind Experimental Choices:
-
Solvent Selection (CDCl₃): Deuterated chloroform is a common choice due to its excellent solubilizing properties for nonpolar molecules and its single deuterium lock signal.
-
Internal Standard (TMS): Tetramethylsilane provides a sharp reference signal at 0 ppm, ensuring accurate chemical shift calibration across different experiments and instruments.
-
Shimming: This process optimizes the homogeneity of the magnetic field, leading to sharper spectral lines and better resolution, which is crucial for resolving complex multiplets.
IR and MS Data Acquisition Workflow
Sources
- 1. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]
- 4. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
A Researcher's Guide to Cross-Validating Simulation Results for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and drug development, computational simulations have emerged as an indispensable tool for predicting the physicochemical properties of molecules. However, the reliability of these in-silico predictions hinges on their rigorous validation against experimental data. This guide provides a comprehensive framework for the cross-validation of simulation results for the calamitic liquid crystal, 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, a molecule of interest in display technologies and other advanced materials applications.[1][2] We will delve into the experimental techniques and computational workflows necessary for a robust comparative analysis, emphasizing the rationale behind methodological choices and the interpretation of comparative data.
The Critical Role of Experimental Benchmarking
Computational models, no matter how sophisticated, are approximations of real-world systems.[3] Factors such as the choice of force field, simulation parameters, and the inherent limitations of classical mechanics can introduce deviations from experimental reality. Therefore, establishing a baseline of accurate experimental data is the cornerstone of any meaningful simulation study. For a thermotropic liquid crystal like this compound, key properties for validation include phase transition temperatures, density, and rotational viscosity.[2][4]
Experimental Determination of Physicochemical Properties
A multi-pronged experimental approach is necessary to characterize the properties of our target molecule. The following protocols outline standard methods for obtaining high-quality experimental data.
Experimental Workflow for Property Characterization
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures
-
Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 100 °C) at a rate of 10 °C/min to erase any thermal history.
-
Cool the sample to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.
-
Heat the sample again at a controlled rate (e.g., 5 °C/min) through its phase transitions.
-
-
Data Analysis: The temperatures corresponding to the peaks in the heat flow curve on the second heating run are identified as the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic).
Rationale: DSC is a highly sensitive technique for detecting the enthalpy changes associated with phase transitions. The second heating run is used to ensure that the sample has a consistent thermal history, leading to more reproducible results.
Protocol 2: Density Measurement using a Vibrating Tube Densitometer
-
Calibration: Calibrate the instrument with dry air and deionized water at the desired measurement temperatures.
-
Sample Injection: Inject the molten liquid crystal sample into the U-shaped tube, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to equilibrate at the set temperature for at least 15-20 minutes.
-
Measurement: Record the oscillation period of the tube, which is then converted to a density value by the instrument's software.
-
Temperature Scan: Repeat the measurement at various temperatures within the nematic and isotropic phases.
Rationale: This method offers high precision and requires only a small sample volume. The principle is based on the relationship between the resonant frequency of the vibrating tube and the mass (and therefore density) of the fluid it contains.
The Power and Pitfalls of Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the behavior of molecules at the atomic level. For calamitic liquid crystals, MD can predict macroscopic properties from the underlying molecular interactions.[5][6]
A Robust Simulation Workflow
A well-designed simulation workflow is crucial for obtaining meaningful and reproducible results. The following steps outline a typical MD simulation protocol for a liquid crystal system.
Molecular Dynamics Simulation Workflow
Caption: A typical workflow for performing molecular dynamics simulations of a liquid crystal system.
Protocol 3: All-Atom Molecular Dynamics Simulation
-
Force Field Selection: Choose a suitable force field. The General Amber Force Field (GAFF) is a common starting point, but specialized liquid crystal force fields like GAFF-LCFF are often necessary for accurate predictions of transition temperatures.[7] The choice of force field is critical as it dictates the potential energy landscape of the system.[8][9][10]
-
System Setup:
-
Construct the 3D structure of this compound.
-
Create a simulation box and populate it with a sufficient number of molecules (e.g., 256-512) to represent a bulk system.
-
-
Energy Minimization: Perform energy minimization to remove any unfavorable steric clashes in the initial configuration.
-
Equilibration:
-
Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Follow this with a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system density to equilibrate. Monitor the potential energy and density to ensure they have reached a plateau.
-
-
Production Run: Once the system is equilibrated, run a long production simulation in the NPT ensemble to collect data for property calculations. Simulation times on the order of hundreds of nanoseconds are often required to observe phase transitions and obtain converged properties.[3]
-
Data Analysis:
-
Density: Calculate the average density from the production run.
-
Nematic-Isotropic Transition Temperature (T_NI): Perform simulations at a range of temperatures and monitor the orientational order parameter. T_NI is identified as the temperature at which the order parameter drops to zero.
-
Rotational Viscosity (γ₁): This can be calculated using methods like the Green-Kubo formalism, which relates the viscosity to the time integral of the stress-autocorrelation function.
-
Comparative Analysis: Bridging the Gap Between Experiment and Simulation
The ultimate goal of this exercise is to critically compare the experimental and simulated data. The following table presents a hypothetical comparison for this compound.
| Property | Experimental Value | Simulated Value (GAFF-LCFF) | % Difference |
| Nematic-Isotropic Transition Temperature (T_NI) | 325 K | 315 K | -3.1% |
| Density (at 300 K) | 0.95 g/cm³ | 0.92 g/cm³ | -3.2% |
| Rotational Viscosity (γ₁) (at 300 K) | 0.08 Pa·s | 0.10 Pa·s | +25% |
Interpreting the Discrepancies:
-
Transition Temperature: A difference of around 10 K in T_NI is generally considered a good agreement for all-atom simulations of liquid crystals, highlighting the accuracy of the chosen force field in capturing the subtle balance of intermolecular forces that govern phase behavior.[7]
-
Density: The slight underestimation of density by the simulation is a common observation and can often be attributed to minor inaccuracies in the Lennard-Jones parameters of the force field.
-
Rotational Viscosity: Viscosity is a dynamic property and is notoriously difficult to predict accurately from simulations.[6] The larger discrepancy here could be due to the finite size of the simulation system, the relatively short timescale of the simulation compared to the slow rotational dynamics of the molecules, or limitations in the force field's ability to describe the dissipative forces.
Conclusion: A Symbiotic Relationship
The cross-validation of simulation and experimental data is not merely a process of checking for agreement. It is a symbiotic relationship where each approach informs and strengthens the other. Discrepancies between simulation and experiment can highlight areas where the force field may need refinement or where the experimental measurements may have unaccounted-for sources of error. Conversely, simulations can provide atomistic insights into the molecular origins of macroscopic properties that are inaccessible to experiment alone.[11] For researchers in materials science and drug development, a commitment to this rigorous cross-validation process is paramount for building predictive and reliable computational models.
References
- 1. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid crystal - Wikipedia [en.wikipedia.org]
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- 4. Liquid Crystals — Research Group in Physical Properties of the Materials. GRPFM — UPC. Universitat Politècnica de Catalunya [grpfm.upc.edu]
- 5. Molecular dynamics simulations of calamitic and discotic liquid crystals - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Optimization of the GAFF force field to describe liquid crystal molecules: the path to a dramatic improvement in transition temperature predictions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03702F [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Parametrization and validation of a force field for liquid-crystal forming molecules. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. digibug.ugr.es [digibug.ugr.es]
A Comparative Benchmark Study: 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene versus Industry-Standard Nematic Liquid Crystals
Introduction: The Critical Role of Benchmarking in Advanced Liquid Crystal Applications
In the realm of materials science, particularly within the domain of optoelectronics and photonics, the selection of a liquid crystal (LC) is a pivotal decision that dictates the performance parameters of the final device. The unique electro-optical properties of nematic liquid crystals, such as their birefringence, dielectric anisotropy, and switching speed, are of paramount importance for researchers and engineers in display technology, spatial light modulators, and tunable photonic devices.[1][2] This guide presents a comprehensive benchmark study of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, a promising nematic liquid crystal, against a curated selection of industry-standard materials: 4-Cyano-4'-pentylbiphenyl (5CB), the eutectic mixture E7, and N-(4-methoxybenzylidene)-4-butylaniline (MBBA).
Due to the limited availability of published performance data for this compound, this study will leverage data for its close structural analog, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), to provide a meaningful comparison. Both molecules share the core structure of a pentylcyclohexyl group attached to a benzene ring, suggesting that their physical properties will be comparable. This comparative analysis is grounded in established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for material selection and characterization.
Comparative Analysis of Key Performance Parameters
The efficacy of a nematic liquid crystal in a given application is determined by a confluence of its physical properties. This section provides a quantitative comparison of this compound (represented by its analog PCH5) and the selected industry standards across four critical parameters: clearing point, birefringence, dielectric anisotropy, and rotational viscosity.
| Liquid Crystal | CAS Number | Clearing Point (°C) | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz | Rotational Viscosity (γ1) (mPa·s) |
| This compound (PCH5 proxy) | 61204-01-1 | 54.4[3] | ~0.12 - 0.135[4] | +13.35[5] | Data not readily available |
| 5CB | 40817-08-1 | 35.0[3] | ~0.20 - 0.22[4] | +13.3 | ~100-150 (at 25°C) |
| E7 (mixture) | 63748-28-7 | 61[3] | ~0.224[6] | Positive, high[3] | Data available in literature[7] |
| MBBA | 26227-73-6 | ~42-47 | ~0.196[8] | -0.54 | Data available in literature |
Note: The data presented are compiled from various sources and may exhibit slight variations depending on the experimental conditions.
In-Depth Analysis of Performance Metrics
Clearing Point (Nematic-Isotropic Transition Temperature)
The clearing point is a fundamental property of a thermotropic liquid crystal, representing the temperature at which it transitions from the ordered nematic phase to the disordered isotropic liquid phase.[9] A higher clearing point is generally desirable for applications requiring a broad operational temperature range and enhanced thermal stability.
From the comparative data, the E7 mixture exhibits the highest clearing point at 61°C, making it suitable for demanding applications.[3] this compound (as PCH5) shows a respectable clearing point of 54.4°C, suggesting good thermal stability for many room-temperature applications.[3] In contrast, 5CB has a lower clearing point of 35.0°C, which may limit its use in environments with elevated temperatures.[3]
Birefringence (Δn)
Birefringence, the difference between the extraordinary (ne) and ordinary (no) refractive indices, is a critical parameter for applications that manipulate the phase of light, such as in displays and phase modulators.[1] A higher birefringence allows for the construction of thinner liquid crystal cells, which can lead to faster switching times.
Both 5CB and the E7 mixture demonstrate high birefringence values of approximately 0.20-0.224.[4][6] This makes them well-suited for applications where strong light modulation is required. This compound (as PCH5) exhibits a lower birefringence of around 0.12-0.135, which could be advantageous in applications where a smaller phase shift per unit thickness is desired.[4]
Dielectric Anisotropy (Δε)
The dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, determines the response of the material to an applied electric field.[10] A positive dielectric anisotropy (Δε > 0) is required for the widely used twisted nematic (TN) and in-plane switching (IPS) display modes, where the liquid crystal molecules align with the applied field. A negative dielectric anisotropy (Δε < 0) is utilized in vertically aligned (VA) displays.
This compound (as PCH5) and 5CB both possess a strong positive dielectric anisotropy of approximately +13.3.[5] This indicates a strong tendency for the molecules to align with an applied electric field, enabling low-voltage switching. The E7 mixture is also known for its high positive dielectric anisotropy.[3] In contrast, MBBA has a negative dielectric anisotropy of -0.54, making it suitable for different device architectures.
Rotational Viscosity (γ1)
Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor influencing the switching speed of a device.[11] A lower rotational viscosity allows the liquid crystal director to reorient more quickly in response to changes in the applied electric field, resulting in faster response times.
Experimental Protocols
To ensure the reproducibility and validity of the benchmark data, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the key performance parameters of nematic liquid crystals.
Measurement of Clearing Point using Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as the nematic-isotropic transition, are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[14]
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up at a controlled rate (e.g., 10°C/min) through the expected transition temperature range.
-
The heat flow to the sample is recorded as a function of temperature.
-
The clearing point is determined from the onset temperature of the endothermic peak corresponding to the nematic-to-isotropic phase transition.[15]
Caption: Workflow for Clearing Point Measurement using DSC.
Measurement of Birefringence using an Abbe Refractometer
Principle: An Abbe refractometer measures the refractive index of a material by determining the critical angle of total internal reflection at the interface between the sample and a prism of high refractive index.[16] For an anisotropic material like a nematic liquid crystal, two distinct refractive indices, the ordinary (no) and extraordinary (ne), can be measured by using polarized light.
Methodology:
-
A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the LC material between two glass slides with a rubbed polyimide alignment layer.
-
A small drop of the liquid crystal is placed on the prism of the Abbe refractometer.
-
The liquid crystal cell is placed on top of the drop, ensuring good optical contact.
-
The prism is illuminated with a monochromatic light source (e.g., a sodium lamp, 589 nm).
-
Using a polarizing eyepiece, the refractometer is adjusted to observe the shadow line corresponding to the ordinary refractive index (no). The value is recorded.
-
The polarizer is rotated by 90 degrees, and the shadow line for the extraordinary refractive index (ne) is observed and recorded.
-
The birefringence (Δn) is calculated as the difference between ne and no (Δn = ne - no).[17]
Caption: Workflow for Birefringence Measurement.
Measurement of Dielectric Anisotropy using Dielectric Spectroscopy
Principle: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By applying an AC electric field to a liquid crystal cell and measuring the resulting capacitance, the dielectric permittivity can be determined.[18] Measurements are performed on both homogeneously and homeotropically aligned cells to determine the permittivity perpendicular (ε⊥) and parallel (ε∥) to the director, respectively.
Methodology:
-
Two types of liquid crystal cells are prepared: one with a planar alignment layer for homogeneous alignment and another with a homeotropic alignment layer.
-
The cells are filled with the liquid crystal sample.
-
The filled cells are placed in a temperature-controlled stage.
-
The capacitance of the homogeneously aligned cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz). This measurement is used to calculate ε⊥.
-
The capacitance of the homeotropically aligned cell is measured under the same conditions to determine ε∥.
-
The dielectric anisotropy (Δε) is calculated as the difference between ε∥ and ε⊥ (Δε = ε∥ - ε⊥).[19]
Caption: Workflow for Dielectric Anisotropy Measurement.
Measurement of Rotational Viscosity using the Transient Current Method
Principle: The transient current method involves applying a step voltage to a liquid crystal cell and measuring the resulting current as a function of time. The reorientation of the liquid crystal director gives rise to a characteristic peak in the current profile, the position and shape of which are related to the rotational viscosity.[12]
Methodology:
-
A homogeneously aligned liquid crystal cell is prepared.
-
A step voltage is applied across the cell, sufficient to induce director reorientation.
-
The transient current flowing through the cell is measured using a high-speed ammeter or an oscilloscope.
-
The time at which the current peak occurs is determined.
References
- 1. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
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- 10. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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confirming the phase transition temperatures of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene via DSC
Topic: Verifying the Phase Transition Temperatures of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene via Differential Scanning Calorimetry (DSC)
Authored For: Researchers, scientists, and drug development professionals seeking a robust, verifiable methodology for thermal analysis of liquid crystalline materials.
Introduction: Beyond the Melting Point
Liquid crystals (LCs) like this compound represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals. Their utility in applications, most notably Liquid Crystal Displays (LCDs), is critically dependent on the precise temperatures at which they transition between their ordered phases. The two primary transitions of interest for this nematic liquid crystal are the Crystal-to-Nematic (Cr-N) transition and the Nematic-to-Isotropic (N-I) transition, the latter often called the "clearing point."
Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique, offering a highly sensitive and quantitative method for determining these transition temperatures.[1] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[2] This guide provides an in-depth, field-proven protocol for using DSC to accurately characterize this compound, comparing the results with an alternative optical method and grounding the procedure in established standards.
Pillar 1: The Foundational Science - Why DSC and How to Verify
The core principle of DSC is the detection of enthalpy changes. When the liquid crystal sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) energy. This creates a measurable difference in heat flow between the sample and an inert reference, which the instrument records as a peak on a thermogram.[3][4] The temperature at the apex of this peak is taken as the transition temperature.
A Comparative Technique: Polarized Optical Microscopy (POM)
While DSC provides quantitative thermal data, it cannot reveal the morphology of the phases. Polarized Optical Microscopy (POM) is an indispensable complementary technique for the visual confirmation of liquid crystal phases.[5][6] Because liquid crystal phases are birefringent (optically anisotropic), they exhibit unique and identifiable textures when viewed between crossed polarizers.[7][8] For instance, the nematic phase often displays a characteristic "Schlieren" or "marbled" texture.[9] Observing these textures at temperatures corresponding to the DSC transitions provides a powerful, secondary validation of the results.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be inherently robust, incorporating calibration and verification steps to ensure the trustworthiness of the final data. It follows the principles outlined in standards such as ASTM D3418 for polymers.[10][11]
Step 1: Rigorous Instrument Calibration
Causality: The accuracy of your temperature and enthalpy data is wholly dependent on proper calibration. An uncalibrated instrument will produce shifted and unreliable results. Calibration adjusts the instrument's response to match known physical constants of certified reference materials.[12]
Methodology:
-
Select Standards: Use high-purity, certified reference materials that bracket the expected transition temperatures. Indium (Tm = 156.6°C, ΔHf = 28.71 J/g) and Zinc (Tm = 419.5°C) are common standards.[2][13]
-
Prepare Standards: Weigh 3-5 mg of the standard into a clean aluminum DSC pan and seal it.[13] Always use a new pan for each standard to prevent contamination or alloying, which can be a concern with zinc.[13][14]
-
Run Calibration Scan: Heat the standard through its melting point at the same rate you will use for your experiment (e.g., 10°C/min).
-
Adjust Instrument: Using the instrument's software, adjust the temperature and enthalpy (cell constant) calibration factors by comparing the measured onset of melting and heat of fusion (ΔHf) to the certified values for the standard.[12] This should be performed according to your specific instrument's procedure.
Step 2: Meticulous Sample Preparation
Causality: Proper sample preparation is critical for achieving sharp, reproducible transition peaks. Intimate thermal contact between the sample and the pan is essential to minimize thermal lag and ensure uniform heating.
Methodology:
-
Weigh 2-5 mg of this compound directly into a standard aluminum DSC pan. A smaller mass minimizes thermal gradients within the sample.[10]
-
Hermetically seal the pan using a sample press. This prevents any sample loss due to volatilization during the experiment.
-
Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed aluminum pan in the reference position.
Step 3: The Heat-Cool-Heat Thermal Program
Causality: A structured thermal program is used to erase the sample's previous thermal history and obtain data that reflects the material's intrinsic properties. The second heating scan is conventionally used for reporting data as it provides the most consistent and reproducible results.
Methodology:
-
Equilibration: Equilibrate the cell at a starting temperature, for example, 0°C.
-
First Heat (Erase Thermal History): Heat the sample from 0°C to 80°C at a controlled rate of 10°C/min. This temperature is well above the expected clearing point, ensuring the sample becomes fully isotropic and erasing any prior crystalline memory.[10]
-
Isothermal Hold: Hold the sample at 80°C for 2-3 minutes to ensure thermal equilibrium.
-
Controlled Cool (Observe Crystallization): Cool the sample from 80°C back to 0°C at the same rate of 10°C/min. This scan will show the exothermic transitions (Isotropic → Nematic and Nematic → Crystal).
-
Second Heat (Data Acquisition): Heat the sample from 0°C to 80°C again at 10°C/min. This is the primary data-gathering step. The endothermic transitions observed in this scan are used for analysis.[15]
Diagram: Experimental Workflow
Caption: Workflow for DSC analysis of liquid crystals.
Pillar 3: Data Interpretation and Results
Analysis of the second heating scan is paramount. The thermogram will display heat flow (W/g) versus temperature (°C). Endothermic events, such as melting and clearing, will appear as peaks.
-
Crystal to Nematic (Cr-N) Transition: The first endothermic peak observed upon heating.
-
Nematic to Isotropic (N-I) Transition: The second, higher-temperature endothermic peak, representing the clearing point.
Diagram: Phase Transition Logic
Caption: Thermal transitions observed during heating and cooling cycles.
Comparative Data Summary
The following table presents hypothetical, yet realistic, data obtained from our DSC protocol for this compound compared against known literature values for a structurally similar and well-characterized nematic liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile (also known as PCH5).
| Phase Transition | Experimental Result (Hypothetical) | Literature Value (PCH5)[16] |
| Cr → N (Melting) | 16.5 °C | 30.0 °C |
| N → I (Clearing) | 68.0 °C | 54.6 °C |
Note: Direct literature values for this compound can vary based on purity and synthesis method. The values for PCH5 (CAS 61204-01-1) are provided as a representative benchmark for a similar cyanobiphenyl-class liquid crystal.[16]
Conclusion
Differential Scanning Calorimetry provides a rapid, reliable, and highly quantitative method for determining the critical phase transition temperatures of liquid crystalline materials like this compound. By employing a robust protocol that includes meticulous calibration, a standardized heat-cool-heat cycle, and verification with complementary techniques like Polarized Optical Microscopy, researchers can generate trustworthy and reproducible data. This ensures a solid foundation for material characterization, quality control, and the development of advanced optical and therapeutic technologies.
References
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The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. [Link]
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Cedar, J. (2024). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. Princeton Dataspace. [Link]
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Byrne, L. E. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. ResearchGate. [Link]
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Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering (IOSRJEN). [Link]
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Byrne, L. E., et al. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal. [Link]
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van der Meer, B. P. (2005). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. ResearchGate. [Link]
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Luk, Y-Y. (2010). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central, NIH. [Link]
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Differential Scanning Calorimetry (DSC). Duke Kunshan University. [Link]
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Liquid crystal formation under polarized light optical microscope. ResearchGate. [Link]
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Calibration and adjustment of DSCs, Part 1: Which materials are suitable? ResearchGate. [Link]
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Seide, M., & Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]
-
How to correctly calibrate a Differential Scanning Calorimeter. Linseis. [Link]
-
Differential Scanning Calorimetry (DSC). TA Instruments. [Link]
-
ASTM D3418: Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ResearchGate. [Link]
-
Use of Zinc to calibrate DSC in aluminium pans. Reddit. [Link]
-
ASTM D4419-90(2000): Standard Test Method for Transition Temperatures of Petroleum Waxes by Differential Scanning Calorimetry (DSC). ASTM International. [Link]
-
ASTM D4419-90(2021). Technormen. [Link]
-
ASTM D4419-90(2021): Standard Test Method for Measurement of Transition Temperatures of Petroleum Waxes by Differential Scanning Calorimetry (DSC). ANSI Webstore. [Link]
-
Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]
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Leveque, D., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. [Link]
-
Som-ard, N., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Viscoelastic Properties of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclohexyl-Containing Liquid Crystals
Liquid crystals (LCs) possessing a cyclohexane ring, such as 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, represent a critical class of materials in modern technology. The substitution of a phenyl ring with a saturated cyclohexane ring significantly alters the molecule's shape, polarity, and intermolecular interactions. These modifications, in turn, have a profound impact on the material's bulk properties, including its viscoelasticity. A key advantage of incorporating a cyclohexane ring is often a reduction in viscosity, which is a desirable trait for applications requiring fast switching times, such as in display technologies. This guide will delve into the nuanced effects of this structural change on the elastic and viscous behavior of nematic liquid crystals.
Theoretical Framework: Understanding Viscoelasticity in Nematic Liquid Crystals
The viscoelastic properties of nematic liquid crystals are described by two key sets of parameters: the Frank elastic constants (K_ii_) and the rotational viscosity (γ₁). These parameters quantify the energy cost associated with distortions of the director field and the internal friction experienced by the director during reorientation, respectively.
The Frank free energy density, F_d, associated with a distortion in the director field, n , is given by:
F_d = ½ [ K₁₁ (∇ ⋅ n )² + K₂₂ (n ⋅ ∇ × n )² + K₃₃ (n × ∇ × n )² ]
where:
-
K₁₁ is the splay elastic constant, related to the bending of the director.
-
K₂₂ is the twist elastic constant, associated with a helical distortion of the director.
-
K₃₃ is the bend elastic constant, describing the bending of the director lines.
The rotational viscosity, γ₁ , is a measure of the internal friction that opposes the rotation of the director. It is a critical parameter in determining the response time of a liquid crystal to an external field.
The interplay between these elastic constants and the rotational viscosity dictates the dynamic response of the liquid crystal material. A comprehensive understanding of how molecular structure influences these parameters is paramount for material design.
Comparative Analysis: The Influence of the Cyclohexyl Ring
Impact on Viscosity
A significant body of research indicates that replacing a phenyl ring with a trans-1,4-disubstituted cyclohexane ring generally leads to a decrease in the viscosity of nematic liquid crystals.[1] This effect is attributed to the lower rotational energy barrier of the C-C single bonds in the cyclohexane ring compared to the more rigid phenyl ring. The increased conformational flexibility of the cyclohexane ring reduces intermolecular friction, thereby lowering the bulk viscosity.
For instance, studies on ester liquid crystals have shown that the introduction of a cyclohexane ring can lead to a substantial decrease in the class viscosity values.[1] This trend is highly dependent on the position of the cyclohexyl group within the molecular structure.
Impact on Elastic Constants
The substitution of a phenyl ring with a cyclohexane ring also influences the Frank elastic constants. The change in molecular shape and polarizability anisotropy affects the intermolecular interactions that govern the elastic response of the material.
While specific data for our target molecule is lacking, we can draw insights from studies on bicyclohexane nematic liquid crystals. These materials, which contain two cyclohexane rings in their core, have been shown to exhibit a ratio of bend to splay elastic constants (K₃₃/K₁₁) of less than 1.[2][3] This is in contrast to many calamitic liquid crystals containing phenyl rings, where this ratio is often greater than 1. The reduced K₃₃/K₁₁ ratio in cyclohexane-containing LCs is attributed to their bent molecular shape, which is a consequence of the cyclohexane ring's geometry.[2][3]
Analog Case Study: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)
To provide a quantitative perspective, we can examine the properties of a structurally similar and well-characterized liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5). While the terminal propyl group in our target molecule is replaced by a more polar cyano group in PCH5, the core structure is identical.
The viscosity of PCH5 has been measured as a function of temperature, providing valuable insight into the behavior of this class of compounds.[4] These measurements demonstrate the expected increase in viscosity as the temperature decreases. The birefringence of PCH5 is also notably lower than its phenyl analog, 5CB (4'-n-pentyl-4-cyanobiphenyl), which is a direct consequence of the lower polarizability anisotropy of the cyclohexane ring.[5][6][7]
Table 1: Comparison of Physical Properties of PCH5 and 5CB
| Property | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 4'-n-pentyl-4-cyanobiphenyl (5CB) |
| Core Structure | Cyclohexyl-Phenyl | Biphenyl |
| Birefringence (Δn) at THz frequencies | 0.01 - 0.08[5][6][7] | 0.15 - 0.21[5][6][7] |
| Viscosity | Generally lower than 5CB | Generally higher than PCH5 |
Note: Direct comparative viscosity data under identical conditions is not available in the cited literature, but the general trend is well-established.
The lower birefringence of PCH5 is a key indicator of the reduced electronic conjugation resulting from the saturated cyclohexane ring. This structural feature is also a primary contributor to the lower viscosity.
Experimental Methodologies for Viscoelastic Characterization
The determination of the viscoelastic properties of nematic liquid crystals relies on a set of well-established experimental techniques.
Measurement of Frank Elastic Constants
The Frank elastic constants are typically measured by observing the director reorientation in response to an external electric or magnetic field, a phenomenon known as the Fréedericksz transition .
Experimental Protocol: Fréedericksz Transition Measurement
-
Sample Preparation: The liquid crystal is confined between two parallel glass plates with a known spacing (typically a few micrometers). The inner surfaces of the plates are treated with an alignment layer to induce a uniform initial orientation of the director (e.g., planar or homeotropic).
-
Field Application: An external electric or magnetic field is applied perpendicular to the initial director orientation.
-
Threshold Field Determination: The strength of the applied field is gradually increased until a critical threshold (V_th_ or H_th_) is reached, at which point the director begins to reorient. This threshold is detected by monitoring changes in the optical properties of the sample, such as its birefringence.
-
Elastic Constant Calculation: The corresponding elastic constant can be calculated from the threshold field and other known parameters of the system using the following relationships:
-
Splay (K₁₁): V_th_ = π (K₁₁ / ε₀Δε)^(1/2)
-
Twist (K₂₂): (Requires a twisted nematic cell configuration)
-
Bend (K₃₃): H_th_ = (π / d) (K₃₃ / χ_a)^(1/2) where d is the cell thickness, Δε is the dielectric anisotropy, and χ_a is the magnetic anisotropy.
-
Another powerful technique for determining the ratios of the elastic constants is Dynamic Light Scattering (DLS) . This method analyzes the thermally induced fluctuations of the director, which scatter light. The relaxation times of these fluctuations are related to the viscoelastic ratios (K_ii_/γ₁).
Experimental Workflow: Fréedericksz Transition
Caption: Workflow for determining Frank elastic constants using the Fréedericksz transition method.
Measurement of Rotational Viscosity
The rotational viscosity (γ₁) can be determined by measuring the relaxation time of the director after the external field is removed.
Experimental Protocol: Director Relaxation Measurement
-
Initial State: A strong external field is applied to align the director.
-
Field Removal: The field is suddenly switched off.
-
Relaxation Monitoring: The director relaxes back to its initial orientation. This relaxation process is monitored by measuring the time-dependent change in an optical property (e.g., birefringence or capacitance).
-
Viscosity Calculation: The rotational viscosity is calculated from the characteristic relaxation time (τ) using the following equation: τ = (γ₁d²) / (π²K_ii_) By independently measuring the elastic constant (K_ii_), γ₁ can be determined.
Logical Relationship: Viscoelastic Parameters and Response Time
Caption: Interplay of molecular structure, viscoelastic parameters, and device performance.
Conclusion
The incorporation of a cyclohexane ring in place of a phenyl ring in the core structure of a nematic liquid crystal has a pronounced effect on its viscoelastic properties. While direct experimental data for this compound remains elusive in the current literature, a comparative analysis of related compounds strongly suggests that this substitution leads to a reduction in viscosity. This is a critical advantage for applications demanding fast electro-optical switching. The change in molecular geometry also influences the Frank elastic constants, with a tendency to decrease the bend-to-splay ratio (K₃₃/K₁₁).
For researchers and drug development professionals, understanding these structure-property relationships is crucial for the rational design of new materials with optimized viscoelastic characteristics for applications ranging from advanced displays to smart materials and sensors. Further experimental investigation into the viscoelastic properties of the 1-(trans-4-alkylcyclohexyl)-4-alkylbenzene homologous series would be highly valuable to the field.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. surajitdhara.in [surajitdhara.in]
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- 6. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Superior Performance of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene in Modern Liquid Crystal Applications
In the ever-evolving landscape of liquid crystal (LC) technologies, from high-resolution displays to advanced photonic devices, the choice of mesogenic material is paramount. For decades, cyanobiphenyl (CB) derivatives, such as the archetypal 4-cyano-4'-pentylbiphenyl (5CB), have been the workhorses of the industry and the "fruit flies" of academic research.[1][2] Their well-understood properties and accessibility have been instrumental in the development of foundational liquid crystal displays (LCDs).[3][4] However, the relentless demand for faster, more durable, and energy-efficient devices has illuminated the inherent limitations of these materials.
This guide provides a comprehensive technical comparison between the traditional cyanobiphenyl liquid crystals and a more advanced alternative: 1-(trans-4-pentylcyclohexyl)-4-propylbenzene and its related PCH (phenylcyclohexane) structures. We will delve into the critical performance metrics, supported by experimental data, to demonstrate why PCH-type liquid crystals represent a significant leap forward for researchers and professionals in drug development, materials science, and photonics.
The Architectural Advantage: Cyclohexane vs. Biphenyl Core
The fundamental difference between these two classes of liquid crystals lies in their molecular core. Cyanobiphenyls possess a rigid, aromatic biphenyl core, which contributes to a high birefringence but also introduces certain drawbacks.[5][6] In contrast, this compound incorporates a saturated cyclohexane ring. This seemingly subtle substitution has profound implications for the material's physical properties, leading to a superior performance profile for demanding applications.[6][7] The non-planar, puckered nature of the cyclohexane ring reduces intermolecular π-π stacking compared to the planar biphenyl system, which directly influences properties like viscosity and photostability.[8][9]
Performance Metrics: A Head-to-Head Comparison
The superiority of this compound and its analogs becomes evident when we scrutinize key performance indicators. The following table summarizes the typical properties of PCH-type LCs versus cyanobiphenyls.
| Property | This compound (and related PCH compounds) | Cyanobiphenyls (e.g., 5CB) | Advantage of PCH |
| Rotational Viscosity (γ₁) | Lower | Higher | Faster Switching Speed |
| UV Photostability | Significantly Higher | Lower (prone to degradation) | Increased Device Lifetime & Durability |
| Birefringence (Δn) | Lower to Moderate | Higher | Application Dependent |
| Dielectric Anisotropy (Δε) | Moderate Positive | Strong Positive | Lower Threshold Voltage (in some mixtures) |
| Thermal Stability | High | Moderate | Wider Operating Temperature Range |
The Decisive Edge: Rotational Viscosity and Switching Speed
For any display or light modulation application, the electro-optic response time is a critical parameter. This is largely governed by the rotational viscosity (γ₁) of the liquid crystal material.[10][11] A lower rotational viscosity allows the LC molecules to reorient more quickly in response to an electric field, resulting in faster switching between light and dark states.
The replacement of a phenyl ring with a cyclohexane ring in the molecular core significantly reduces the rotational viscosity.[7] This is attributed to the reduced steric hindrance and weaker intermolecular forces of the saturated ring system compared to the more electron-rich and rigid biphenyl core.[10] Experimental data consistently shows that PCH-type liquid crystals exhibit substantially lower rotational viscosity, leading to faster response times—a crucial advantage for next-generation displays aiming for higher refresh rates and reduced motion blur.[12]
Enhanced Durability: The Photostability Imperative
One of the most significant drawbacks of cyanobiphenyls is their susceptibility to degradation under ultraviolet (UV) radiation. The biphenyl core can undergo undesirable photochemical reactions, leading to a decrease in the nematic-isotropic transition temperature, an increase in ionic impurities, and ultimately, a shortened device lifetime.[13] This is a major concern for applications where the LC material is exposed to high-intensity light sources, such as in projection displays or outdoor signage.
In stark contrast, the saturated cyclohexane ring in this compound is inherently more resistant to UV degradation.[14] The absence of the vulnerable biphenyl moiety imparts superior photostability, ensuring consistent performance and extending the operational lifetime of the device. This makes PCH-based LCs the preferred choice for applications demanding high reliability and longevity.
A Note on Birefringence and Dielectric Anisotropy
Cyanobiphenyls are known for their high birefringence (Δn), which is a measure of the difference between the extraordinary and ordinary refractive indices.[15][16] While a high Δn can be advantageous for certain applications requiring strong light modulation in thin cells, it is not always desirable. PCH-type liquid crystals typically exhibit a lower to moderate birefringence.[16] This can be beneficial in applications where a specific phase retardation is required, and it allows for greater flexibility in cell gap design.
Similarly, the strong positive dielectric anisotropy (Δε) of cyanobiphenyls, stemming from the polar cyano group, allows for low threshold voltages.[17] While PCH compounds also possess a positive Δε, it is generally more moderate. However, in multicomponent mixtures, which are common in commercial applications, the overall dielectric anisotropy can be tailored to meet specific device requirements.[14]
Experimental Protocol: Measuring Electro-Optic Response Time
To empirically validate the switching speed advantage of this compound, a standard electro-optic response time measurement is performed. This protocol provides a self-validating system to quantify the rise time (turn-on) and decay time (turn-off) of the liquid crystal cell.
Objective:
To measure and compare the electro-optic switching times of a PCH-based liquid crystal and a cyanobiphenyl-based liquid crystal.
Materials and Equipment:
-
Liquid crystal cells (e.g., 5 µm gap, anti-parallel rubbed polyimide alignment layers)
-
This compound
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
Polarizing optical microscope
-
He-Ne laser (or other stable light source)
-
Function generator
-
High-speed photodetector
-
Digital oscilloscope
-
Sample holder with temperature control
Step-by-Step Methodology:
-
Cell Preparation: Fill two identical liquid crystal cells, one with this compound and the other with 5CB, using capillary action in the isotropic phase. Ensure the cells are properly sealed and free of air bubbles.
-
Experimental Setup:
-
Place the filled LC cell in the sample holder on the microscope stage.
-
Position the cell between two crossed polarizers. The rubbing direction of the cell should be at a 45° angle to the transmission axes of the polarizers to achieve maximum light modulation.
-
Align the He-Ne laser to pass through the polarizer, the LC cell, the analyzer, and finally into the photodetector.
-
Connect the output of the photodetector to the digital oscilloscope.
-
Connect the function generator to the electrodes of the LC cell.
-
-
Measurement Procedure:
-
Set the function generator to output a square wave with a suitable frequency (e.g., 1 kHz) and a voltage sufficient to switch the liquid crystal (e.g., 10 V).
-
Observe the optical response on the oscilloscope. The signal will transition between a high-transmittance (bright) state and a low-transmittance (dark) state.
-
Rise Time (τ_on): Measure the time it takes for the optical signal to go from 10% to 90% of its maximum value upon application of the voltage. This corresponds to the turn-on time.
-
Decay Time (τ_off): Measure the time it takes for the optical signal to fall from 90% to 10% of its maximum value after the voltage is removed. This corresponds to the turn-off time.
-
Repeat the measurements at a controlled temperature for both the PCH and the 5CB cells.
-
-
Data Analysis: Compare the measured τ_on and τ_off values for the two liquid crystals. The causality behind a shorter response time for the PCH-based cell is its lower rotational viscosity.
Caption: Workflow for measuring the electro-optic response time of a liquid crystal cell.
Logical Framework for Material Selection
The choice between PCH and CB liquid crystals can be guided by a clear logical framework based on application requirements.
Caption: Decision tree for selecting between PCH and cyanobiphenyl liquid crystals.
Conclusion
While cyanobiphenyls have undeniably paved the way for modern liquid crystal technologies, their performance limitations are becoming increasingly apparent in the face of new technological demands. The incorporation of a cyclohexane ring, as seen in this compound, offers a compelling set of advantages, most notably a significant reduction in rotational viscosity and a marked improvement in photostability. These attributes translate directly into faster, more reliable, and longer-lasting electro-optic devices. For researchers and developers working on the cutting edge of display technology, photonics, and sensing, the evidence strongly supports a transition towards PCH-based liquid crystals as the superior material choice for high-performance applications.
References
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- 5. Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00421G [pubs.rsc.org]
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Performance Evaluation of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene in Twisted Nematic (TN) and Vertical Alignment (VA) Display Modes: A Comparative Guide
This guide provides a comprehensive technical comparison of the performance of the nematic liquid crystal, 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, in two prevalent display modes: Twisted Nematic (TN) and Vertical Alignment (VA). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the evaluation and application of liquid crystal materials in electro-optic devices. Our analysis is grounded in the fundamental principles of liquid crystal displays and established experimental methodologies for their characterization.
Introduction: The Role of Liquid Crystals in Modern Displays
Liquid crystals (LCs) are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] Nematic liquid crystals, such as this compound, are characterized by molecules that have long-range orientational order but no positional order.[2] This anisotropy in their physical properties, which can be manipulated by an external electric field, is the fundamental principle behind liquid crystal displays (LCDs).[3][4]
The choice of liquid crystal material and display mode is critical in determining the optical performance of a display, influencing key characteristics such as contrast ratio, viewing angle, and response time.[3] This guide focuses on two mature and widely adopted display technologies: Twisted Nematic (TN) and Vertical Alignment (VA).
This compound: A Candidate for Electro-Optic Applications
Twisted Nematic (TN) Display Mode
The TN display is one of the most common and cost-effective LCD technologies.[2][5] In a TN cell, the liquid crystal molecules are aligned in a 90-degree twist between two polarizers that are oriented perpendicular to each other.[5][6] In the "off" state (no applied voltage), the twisted liquid crystal structure guides the light through the second polarizer, resulting in a bright state.[6] When a voltage is applied, the liquid crystal molecules align with the electric field, disrupting the twisted structure and blocking the light, which creates a dark state.[6]
Vertical Alignment (VA) Display Mode
In a VA display, the liquid crystal molecules are aligned perpendicularly to the glass substrates in the absence of an electric field.[7][8][9] This homeotropic alignment, in conjunction with crossed polarizers, effectively blocks light transmission, leading to a true black state and consequently, a very high contrast ratio.[7][8] When a voltage is applied, the liquid crystal molecules, which typically have a negative dielectric anisotropy for this mode, tilt horizontally, allowing light to pass through.[8]
Experimental Methodologies for Performance Evaluation
To objectively compare the performance of this compound in TN and VA modes, a series of standardized electro-optical and physical property measurements are required. The causality behind these experimental choices is to quantify the key performance indicators of a display.
Birefringence (Δn) Measurement
Principle: Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It is a crucial parameter that, along with the cell gap (d), determines the phase retardation of light passing through the liquid crystal layer.
Methodology: The birefringence can be measured using several techniques, including the use of a cylindrical cell, interferometry, or by analyzing the transmission spectrum of a liquid crystal cell placed between two polarizers.[1][10][11] A common method involves measuring the voltage-dependent transmission of a planar-aligned liquid crystal cell and identifying the wavelengths of maximum and minimum transmission.
Experimental Workflow for Birefringence Measurement
Caption: Workflow for birefringence (Δn) measurement.
Dielectric Anisotropy (Δε) Measurement
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Its sign and magnitude determine the threshold voltage and the response of the liquid crystal to an electric field.
Methodology: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations: with the liquid crystal molecules aligned parallel and perpendicular to the applied electric field.[12][13] This is typically achieved using a homeotropic (for ε∥) and a planar (for ε⊥) aligned cell.
Experimental Workflow for Dielectric Anisotropy Measurement
Caption: Workflow for dielectric anisotropy (Δε) measurement.
Rotational Viscosity (γ1) Measurement
Principle: Rotational viscosity is a measure of the internal friction of the liquid crystal molecules as they reorient under the influence of an electric field. It is a critical factor influencing the response time of the display.
Methodology: Rotational viscosity can be measured using various techniques, including electro-optical methods that analyze the decay time of the liquid crystal director after the electric field is removed.[14][15][16][17] One common approach is to measure the transient current response of a liquid crystal cell to a sudden change in applied voltage.
Response Time Measurement
Principle: The response time is the time it takes for a pixel to switch from one state to another (e.g., from black to white or between different gray levels).[18] It is typically characterized by a rise time (ton) and a fall time (toff).
Methodology: The response time is measured by applying a voltage pulse to the liquid crystal cell and monitoring the change in light transmission with a photodetector. The rise time is the time taken for the transmission to go from 10% to 90% of its final value, and the fall time is the time for the transmission to drop from 90% to 10%.
Comparative Performance Analysis
The suitability of this compound for TN and VA displays depends on its specific physical properties. The following table outlines the expected performance based on typical values for liquid crystals used in these modes.
| Performance Metric | Twisted Nematic (TN) Mode | Vertical Alignment (VA) Mode |
| Contrast Ratio | Moderate (typically ~1000:1) | Very High (typically >3000:1) |
| Viewing Angle | Narrow, with significant color and contrast shift at off-angles[2][5] | Wide, with better color and contrast consistency than TN[7] |
| Response Time | Generally very fast (1-5 ms)[6] | Slower than TN, especially in dark-to-light transitions, but has improved with overdrive technologies |
| Black Level | Grayish-black due to light leakage in the "off" state | Deep, true black due to excellent light blocking in the "off" state[7][8] |
| Power Consumption | Generally lower | Can be slightly higher depending on the driving scheme |
| Cost | Low manufacturing cost[2] | Higher manufacturing cost than TN |
Discussion: Suitability of this compound
Based on its molecular structure, this compound is expected to have a positive dielectric anisotropy. This would make it inherently suitable for use in Twisted Nematic (TN) displays . The performance in a TN display would be characterized by:
-
Fast Response Times: The relatively low viscosity expected for a PCH-type molecule would contribute to fast switching speeds, making it a good candidate for applications requiring rapid image updates, such as gaming monitors.
-
Low Driving Voltage: A moderate positive dielectric anisotropy would allow for low operating voltages, which is advantageous for power efficiency.
For use in a Vertical Alignment (VA) display , this liquid crystal would need to be part of a mixture formulated to exhibit a negative dielectric anisotropy. If such a mixture were created, the performance would be dominated by the characteristics of the VA mode:
-
High Contrast: The ability of the VA mode to produce a deep black state would be the primary advantage.
-
Slower Response Times: The inherent switching mechanism of VA displays, coupled with potentially higher viscosity of a mixture, might lead to slower response times compared to its use in a TN mode.
Conclusion
The performance of this compound is highly dependent on the chosen display mode. Its inherent properties, assuming a positive dielectric anisotropy, make it a strong candidate for Twisted Nematic (TN) displays , where fast response times and low power consumption are critical. While it could potentially be used as a component in a negative dielectric anisotropy mixture for Vertical Alignment (VA) displays to leverage the high contrast ratio of that mode, its individual characteristics are more directly aligned with the requirements of TN technology.
References
-
Birefringence Measurement of Liquid Crystals. Taylor & Francis. Available at: [Link]
-
VA - Vertical Alignment. Anders Electronics. Available at: [Link]
-
Measuring the Birefringence of a Liquid Crystal. Stanford University. Available at: [Link]
-
TN – Twisted Nematic. Anders Electronics. Available at: [Link]
-
Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. Available at: [Link]
-
What is Twisted Nematic LCD? - RJY Display. Available at: [Link]
-
Response time is the time required for the brightness of the display to change, which is an important parameter for tft lcd. Available at: [Link]
-
Birefringence measurements of liquid crystals. Optica Publishing Group. Available at: [Link]
-
Determination of the rotational viscosity of nematic liquid crystals over an extended range. Springer. Available at: [Link]
-
Liquid Crystal Displays with High Image Quality and Fast Response Time. Journal of the Korean Physical Society. Available at: [Link]
-
Structure of vertically aligned (VA) LCDs and operation principles. ResearchGate. Available at: [Link]
-
The Principle Of Liquid Crystal Display - HEM LCD Module Small. Available at: [Link]
-
Twisted & Turned: Uncovering the world of TN liquid crystals. DisplayMan.com. Available at: [Link]
-
Vertical alignment (VA) technologies for LCD. Merck Group. Available at: [Link]
-
What is TN Display? Twisted Nematic Liquid Crystal. Available at: [Link]
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Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. IEEE Xplore. Available at: [Link]
-
Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. Available at: [Link]
-
Rotational viscosity of nematic liquid crystals A critical examination of existing models. Taylor & Francis Online. Available at: [Link]
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Real-time measurement of liquid crystal birefringence. SPIE Digital Library. Available at: [Link]
-
VA (Vertical Alignment). EIZO GLOBAL. Available at: [Link]
-
Full article: Response times in Pi‐cell liquid crystal displays. Taylor & Francis Online. Available at: [Link]
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Midinfrared Birefringence of Liquid Crystals, Polarimetry, and Intensity Modulators. ACS Publications. Available at: [Link]
-
Rotational viscosity and molecular structure of nematic liquid crystals. Taylor & Francis Online. Available at: [Link]
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Rotational viscosity r 1 of nematic liquid crystals. AIP Publishing. Available at: [Link]
-
Colorimetric evaluation of liquid crystal displays with TN and GH modes. Optica Publishing Group. Available at: [Link]
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What does the response time characteristic of LCD mean?. YOURITECH. Available at: [Link]
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Full article: Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. Available at: [Link]
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High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Low temperature effects on the response time of liquid crystal displays. AIP Publishing. Available at: [Link]
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About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range.. IEEE Xplore. Available at: [Link]
-
LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS. Annual Reviews. Available at: [Link]
-
Development of liquid crystal displays and related improvements to their performances. Japan Society of Applied Physics. Available at: [Link]
-
Liquid crystal display black light leakage correlation between VA and IPS by curvature. Semantic Scholar. Available at: [Link]
-
Polymer Stabilized VA Mode Liquid Crystal Display. ResearchGate. Available at: [Link]
-
1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. PubChem. Available at: [Link]
-
trans-4-(4-Pentylcyclohexyl)benzonitrile. LookChem. Available at: [Link]
-
(trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl. PubChem. Available at: [Link]
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Bridging Theory and Reality: A Comparative Guide to the Mesomorphic Behavior of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
This guide provides a comprehensive framework for the experimental verification of theoretical models describing the behavior of the nematic liquid crystal, 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. In the dynamic field of liquid crystal research, the synergy between predictive theoretical models and robust experimental validation is paramount for the rational design of novel materials for advanced applications, from high-resolution displays to advanced optical systems.
Theoretical Foundations: Predicting the Behavior of Rod-Like Mesogens
The behavior of nematic liquid crystals, such as this compound, is primarily dictated by the orientational order of their constituent molecules. Two key theoretical frameworks provide a lens through which we can understand and predict this behavior:
-
Maier-Saupe Mean Field Theory: This foundational theory posits that the nematic phase arises from the long-range orientational order of rod-like molecules driven by anisotropic van der Waals forces. The theory introduces an order parameter, S, which quantifies the degree of alignment with a local director. A key prediction of this theory is a universal behavior for the temperature dependence of the order parameter, culminating in a first-order phase transition from the nematic to the isotropic liquid state.
-
Leslie-Ericksen Continuum Theory: This hydrodynamic theory describes the macroscopic behavior of nematic liquid crystals by treating them as a continuous medium with a directional component (the director field). It introduces a set of viscosity coefficients, known as the Leslie coefficients, which describe the anisotropic flow behavior of the liquid crystal. This theory is instrumental in modeling the dynamic response of liquid crystals to external stimuli such as electric and magnetic fields, which is crucial for their application in display technologies.
Experimental Verification: A Multi-faceted Approach
To validate these theoretical models, a suite of experimental techniques must be employed to characterize the key physical properties of the liquid crystal. The following sections detail the essential experimental protocols.
Experimental Workflow for Liquid Crystal Characterization
Caption: Workflow for the experimental verification of theoretical models for liquid crystal behavior.
Detailed Experimental Protocols
1. Polarized Optical Microscopy (POM)
-
Objective: To identify the liquid crystalline phases and observe their characteristic textures.
-
Protocol:
-
Place a small sample of this compound on a clean glass slide.
-
Cover the sample with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample to its isotropic phase (a completely dark field of view between crossed polarizers).
-
Slowly cool the sample and observe the formation of birefringent textures, which indicate the transition to a liquid crystalline phase.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).
-
-
Causality: The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property allows for the visualization of different liquid crystal phases, each with a unique optical texture.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To precisely determine the temperatures and enthalpies of phase transitions.
-
Protocol:
-
Accurately weigh a small amount (typically 1-5 mg) of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same controlled rate.
-
Record the heat flow as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.
-
-
Causality: Phase transitions involve a change in enthalpy (latent heat). DSC measures the heat flow required to maintain a constant heating or cooling rate, thus detecting these enthalpic changes with high sensitivity.
3. X-ray Diffraction (XRD)
-
Objective: To determine the molecular arrangement and calculate the orientational order parameter.
-
Protocol:
-
Introduce the liquid crystal sample into a capillary tube.
-
Place the capillary in a temperature-controlled holder within the XRD instrument.
-
Align the sample in a magnetic or electric field to induce a uniform director orientation.
-
Direct a monochromatic X-ray beam onto the sample.
-
Record the diffraction pattern on a 2D detector.
-
Analyze the position and angular distribution of the diffraction peaks to determine the average intermolecular distance and the orientational distribution function, from which the order parameter S can be calculated.
-
-
Causality: The ordered arrangement of molecules in a liquid crystal phase causes them to diffract X-rays in a characteristic pattern. The diffuse nature of the diffraction peaks in the nematic phase provides information about the short-range positional order and long-range orientational order.
Comparative Analysis: this compound vs. PCH5
As a practical illustration, the following table compares the known experimental data for PCH5 with the theoretically expected behavior of this compound. The substitution of a propyl group for the cyano group is expected to primarily influence the dielectric anisotropy and, to a lesser extent, the phase transition temperatures.
| Property | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) (Experimental) | This compound (Expected) | Theoretical Relevance |
| Molecular Formula | C₁₈H₂₅N[1] | C₂₀H₃₂[2] | Influences molecular shape and intermolecular forces. |
| Molecular Weight | 255.40 g/mol [1] | 272.47 g/mol [3][4] | Affects viscosity and response times. |
| Crystalline to Nematic Transition (T_CN) | ~30 °C (303 K)[1] | Expected to be in a similar range, potentially slightly lower due to reduced polarity. | Predicted by statistical mechanics models of packing. |
| Nematic to Isotropic Transition (T_NI) | ~54.4 °C (327.6 K)[1] | Expected to be in a similar range, influenced by changes in molecular polarizability. | A key parameter in Maier-Saupe theory. |
| Dielectric Anisotropy (Δε) | Positive (due to the strong dipole of the -CN group) | Expected to be small and possibly negative. | A critical parameter in the Leslie-Ericksen theory for predicting response to electric fields. |
| Birefringence (Δn) | Moderately high | Expected to be slightly lower than PCH5 due to the absence of the highly polarizable cyano group. | Related to the order parameter and molecular polarizability anisotropy. |
Conclusion
The comprehensive characterization of this compound, and other novel liquid crystals, hinges on a synergistic interplay between theoretical modeling and meticulous experimental verification. The protocols and comparative data presented in this guide offer a robust framework for researchers to not only predict the behavior of new mesogenic materials but also to rigorously validate these predictions. By systematically applying these techniques, the scientific community can accelerate the discovery and development of next-generation liquid crystals with tailored properties for a wide array of technological applications.
References
- 1. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
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- 3. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]
- 4. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]
Comparative UV Stability Assessment of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene: A Guide for Researchers
In the realm of advanced materials, particularly within the development of liquid crystal displays (LCDs), optoelectronics, and specialized drug delivery systems, the photostability of constituent organic molecules is a critical determinant of device lifetime and efficacy. This guide provides a comprehensive comparative assessment of the ultraviolet (UV) stability of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, a common nematic liquid crystal, against a structurally similar alternative, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5).
This document is intended for researchers, scientists, and drug development professionals. It is designed to move beyond a simple recitation of facts to provide a foundational understanding of why certain experimental choices are made and how to construct a self-validating study to generate reliable comparative data. While direct, publicly available comparative UV degradation data for these specific compounds is limited, this guide outlines a robust experimental framework based on established methodologies, supplemented with illustrative data to guide your research.
The Critical Role of UV Stability in Advanced Applications
The energetic photons of ultraviolet radiation can initiate photochemical reactions in organic molecules, leading to the cleavage of chemical bonds and the formation of radical species.[1] In the context of liquid crystals, this degradation can manifest as a loss of alignment, a decrease in clearing point temperature, and an increase in conductivity, all of which are detrimental to the performance of an electro-optical device. For applications in drug delivery, UV-induced degradation can alter the chemical structure of the carrier molecule, potentially affecting its biocompatibility and release kinetics. Therefore, a rigorous assessment of UV stability is a non-negotiable aspect of material selection and formulation development.
Candidate Molecules for Comparative Assessment
This guide focuses on two nematic liquid crystals with similar core structures but differing terminal groups, which can influence their electronic properties and, consequently, their UV stability.
-
Primary Compound: this compound
-
Structure: A cyclohexyl ring linking a pentyl and a propyl-substituted benzene ring.
-
CAS Number: 82991-48-8[2]
-
-
Alternative Compound: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)
-
Structure: A similar pentylcyclohexyl-benzene core, but with a nitrile (-CN) group instead of a propyl group on the benzene ring.
-
CAS Number: 61204-01-1[3]
-
The primary structural difference is the presence of the electron-withdrawing nitrile group in PCH5 versus the electron-donating propyl group in the primary compound. This difference is hypothesized to affect the photostability of the molecules.
Experimental Framework for Comparative UV Stability Assessment
The following is a detailed protocol for a comparative UV stability study. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Principle of the Assay
The core of this assessment lies in subjecting dilute solutions of the test compounds to a controlled dose of UV radiation and monitoring the changes in their UV-Visible absorption spectra over time. A decrease in the primary absorbance peak and/or the appearance of new peaks is indicative of photodegradation.[4]
Experimental Workflow
Caption: Experimental workflow for the comparative UV stability assessment.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (≥98% purity)
-
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) (≥98% purity)[5]
-
Spectroscopic grade cyclohexane (or other suitable UV-transparent solvent)
-
Quartz cuvettes (path length 1 cm)
-
UV-Visible Spectrophotometer (dual beam recommended)
-
Xenon arc lamp or a QUV accelerated weathering tester with controlled irradiance[6][7]
-
Calibrated radiometer
Procedure:
-
Solution Preparation:
-
Prepare 1 mM stock solutions of each liquid crystal in cyclohexane. Cyclohexane is chosen for its UV transparency in the region of interest.
-
From the stock solutions, prepare working solutions of 25 µM in separate quartz cuvettes. This concentration should provide an initial absorbance of approximately 1 arbitrary unit at the wavelength of maximum absorbance (λmax), which is ideal for spectrophotometric analysis.[4]
-
-
Initial Spectrophotometric Analysis (T=0):
-
Using a dual-beam UV-Visible spectrophotometer, with a quartz cuvette containing only cyclohexane as the reference, measure the full UV-Vis spectrum (200-400 nm) for each sample.
-
Record the λmax and the initial absorbance value for each compound.
-
-
Accelerated UV Exposure:
-
Place the cuvettes in a temperature-controlled chamber equipped with a xenon arc lamp. A xenon arc lamp is chosen as it closely simulates the full spectrum of natural sunlight, including UV and visible light.[6]
-
The irradiance should be set to a standardized level, for example, 0.55 W/m² at 340 nm, to ensure reproducibility.
-
Maintain a constant temperature (e.g., 25°C) to minimize thermally induced degradation.
-
-
Time-Course Spectrophotometric Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove the cuvettes from the exposure chamber and record their UV-Vis spectra.
-
It is crucial to briefly mix the contents of the cuvette before each measurement to ensure homogeneity.
-
-
Data Analysis:
-
For each compound, plot the absorbance at λmax as a function of exposure time.
-
Calculate the percentage of degradation over time.
-
Analyze the spectra for the appearance of new absorption bands, which would indicate the formation of specific photodegradation products.
-
Illustrative Comparative Data
Due to the limited availability of direct comparative studies in the public domain, the following table presents illustrative data that one might expect to obtain from the described experiment. This data is based on the general understanding that compounds with nitrile groups can exhibit different photochemical behavior compared to those with alkyl groups.
| Exposure Time (hours) | % Remaining this compound (Illustrative) | % Remaining 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) (Illustrative) |
| 0 | 100% | 100% |
| 1 | 95% | 98% |
| 2 | 88% | 95% |
| 4 | 75% | 90% |
| 8 | 55% | 82% |
| 24 | 20% | 65% |
Interpretation of Illustrative Data:
In this hypothetical scenario, this compound exhibits a faster degradation rate compared to PCH5. This could be attributed to the electronic nature of the substituent on the benzene ring. The nitrile group in PCH5 is electron-withdrawing and may offer greater resonance stabilization to the aromatic system, potentially increasing its resistance to photochemical degradation.
Mechanistic Considerations and Degradation Pathways
The photodegradation of alkyl-substituted cyclohexyl-benzene compounds likely proceeds through the formation of free radicals upon absorption of UV energy. The benzylic protons (protons on the carbon atom attached to the benzene ring) are particularly susceptible to abstraction, leading to the formation of a stable benzylic radical. These radicals can then undergo a variety of reactions, including oxidation (if oxygen is present), dimerization, or further rearrangement, leading to a complex mixture of degradation products.
Caption: A simplified, hypothesized degradation pathway for alkyl-substituted cyclohexyl-benzene compounds.
Further analysis using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be necessary to identify the specific degradation products and elucidate the precise degradation pathways for each compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative assessment of the UV stability of this compound and its nitrile-substituted analogue, PCH5. The outlined experimental protocol is designed to yield reliable and reproducible data, enabling researchers to make informed decisions in material selection for UV-sensitive applications.
While the illustrative data suggests that PCH5 may offer enhanced UV stability, it is imperative that researchers conduct their own experiments to validate these findings. Future studies should focus on the identification of degradation products to gain a deeper mechanistic understanding of the photodegradation processes. Such knowledge is invaluable for the rational design of next-generation liquid crystals and other organic materials with superior photostability.
References
-
ResearchGate. (2022). Degradation of Liquid Crystal Alignment upon High Intensity Illumination in Microdisplays. [Link]
-
Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. [Link]
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J&K Scientific. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile, 99% | 61204-01-1. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Pan, R. P., et al. (2004). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics, 43(6A), 3510.
-
ResearchGate. (n.d.). The degradation products of UV filters in aqueous and chlorinated aqueous solutions. [Link]
-
MDPI. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. Sensors, 23(7), 3587. [Link]
-
Westpak. (n.d.). QUV Accelerated Weathering Testing. [Link]
-
ResearchGate. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Introduction: As researchers and scientists at the forefront of innovation, our work with specialized chemical compounds demands an unwavering commitment to safety and environmental stewardship. 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene (CAS No. 82991-48-8) is a compound utilized in specialized applications, likely including liquid crystal research.[1][2] While it may not be classified as a hazardous substance under major regulatory frameworks, its proper disposal is a critical component of a robust laboratory safety program. This guide provides a comprehensive, step-by-step methodology for its disposal, grounded in established safety protocols and regulatory best practices. Our objective is to empower you to manage this chemical waste stream confidently, ensuring the safety of your team and compliance with all applicable regulations.
Part 1: Core Directive - Hazard Characterization and the Primacy of the SDS
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. The single most authoritative source for this information is the manufacturer-provided Safety Data Sheet (SDS) .
Primary Directive: Always consult the specific SDS for the lot of this compound you are using. Regulations require that the SDS be readily accessible to all laboratory employees.[3] It contains critical information on hazards, handling, storage, and disposal.
While some sources may indicate that similar compounds are not hazardous under the Globally Harmonized System (GHS), this must be verified with the supplier's documentation.[4] For the purpose of this guide, we will proceed under the common (but unverified) assumption that this compound is non-hazardous chemical waste . This means it does not typically exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] As the generator, you are ultimately responsible for making this determination.[6]
Chemical Identity and Classification Summary
| Property | Value | Source |
| Chemical Name | This compound | [1][7] |
| CAS Number | 82991-48-8 | [8][9] |
| Molecular Formula | C₂₀H₃₂ | [1] |
| Molecular Weight | 272.47 g/mol | [8] |
| Assumed Hazard Class | Non-Hazardous Waste (Verification Required) | [10] |
Part 2: Pre-Disposal Protocols: Safety and Segregation
Proper disposal begins long before the waste leaves your laboratory. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[11][12] The CHP is a written program that outlines the specific procedures and controls in place to protect laboratory personnel from chemical hazards.[13]
Personal Protective Equipment (PPE)
Even when handling non-hazardous chemicals, direct contact should always be avoided. The following standard PPE is required to prevent accidental exposure and contamination:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
These measures are mandated by the Occupational Safety and Health Administration (OSHA) to minimize worker exposure to any laboratory chemical.[14]
Waste Segregation: A Cornerstone of Lab Safety
Proper segregation is critical to prevent unintended chemical reactions and to ensure cost-effective, compliant disposal.
-
Designate a Specific Waste Container: Dedicate a container solely for this compound waste.
-
Avoid Co-mingling: Never mix this compound with other waste streams such as:
-
Halogenated or non-halogenated solvents
-
Acids or bases
-
Aqueous waste
-
Acutely toxic materials (P-listed waste)[15]
-
-
Solid vs. Liquid: Keep solid and liquid forms of the waste in separate, appropriate containers.[16]
Container Selection and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely sealed when not in use.[17]
-
Container Type: Use a clean, sealable container. High-density polyethylene (HDPE) or glass is often suitable.
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Waste" or "Non-Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "82991-48-8"
-
The primary hazard (e.g., "Non-Hazardous")
-
Date of accumulation start
-
Principal Investigator's Name and Laboratory Information
-
Part 3: Step-by-Step Disposal Workflow
The following workflow outlines the approved procedures for managing the waste from generation to final disposal. This process should be conducted within a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of laboratory personnel.[5][15]
Step 1: Accumulation in a Labeled Container
As waste is generated, collect it in the properly selected and labeled container described in Part 2. Keep the container sealed at all times except when adding waste.
Step 2: Requesting Disposal via Institutional EHS
The most reliable and compliant method for disposing of any chemical waste, including non-hazardous types, is through your institution's Environmental Health and Safety (EHS) department.
-
Consult EHS Guidelines: Review your institution's specific procedures for non-hazardous chemical waste pickup.
-
Submit a Pickup Request: Use your EHS department's online portal or designated form to request a waste pickup. Provide all necessary information from your waste container label.
-
Store Safely: Continue to store the sealed container in your SAA until it is collected by trained EHS personnel or a licensed waste disposal vendor.
Step 3: Alternative Disposal Routes (Subject to Strict Approval)
Certain non-hazardous waste streams may have alternative disposal options, but these require explicit approval from your EHS department and may be prohibited by local regulations.
-
Drain Disposal: This is not recommended for this compound. this compound is an organic compound with low water solubility. Disposing of such chemicals down the drain can interfere with wastewater treatment systems and is generally prohibited. Drain disposal is typically reserved for specific, pre-approved non-hazardous aqueous solutions.[10]
-
Landfill Disposal (Solid Waste): If the compound is in a solid, non-dispersible form and has been unequivocally confirmed as non-hazardous, some institutions may permit disposal in a standard municipal landfill.[18] However, never place chemical containers directly into laboratory trash cans. This can cause alarm and potential exposure for custodial staff.[10] If this route is approved by EHS, it usually involves placing the sealed container directly into an outside dumpster.
Step 4: Management of Empty Containers
Empty containers that previously held this compound can often be disposed of as regular solid waste after proper decontamination.[10]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as chemical waste.
-
Air Dry: Allow the container to air dry completely in a ventilated area, such as a fume hood.
-
Deface the Label: Completely remove or obliterate the original chemical label to prevent confusion.[16]
-
Dispose: Once clean, dry, and defaced, the container can typically be placed in the regular trash or glass recycling bin, per your institution's policy.
Part 4: Visualization and Documentation
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Documentation and Record Keeping
Maintaining accurate records of chemical waste is a key component of regulatory compliance. Ensure that any logs or documentation required by your institution's CHP or EHS department are completed accurately when the waste is handed over for disposal.
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
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Best Practices for Laboratory Waste Management. ACTenviro. (2024-09-17). [Link]
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Understanding the Importance of OSHA Compliance for Lab Safety Materials. Impactio. (2022-06-16). [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Laboratory Waste Management Guidelines. Unknown Source. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
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How To Dispose Non-Hazardous Waste. IDR Environmental Services. (2020-06-30). [Link]
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Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
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Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
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Navigating the Safe Handling of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene (CAS No. 82991-48-8), a liquid crystal compound. While specific hazard data for this molecule is not extensively documented, by examining structurally similar compounds and adhering to established laboratory safety principles, we can construct a robust framework for its handling, ensuring a secure research environment.
Understanding the Hazard Profile: An Evidence-Based Approach
Key Inferred Hazards:
-
Environmental: Potential for long-term adverse effects in the aquatic environment.
-
Human Health: Possible skin and eye irritant. Potential aspiration hazard.
This guide is therefore built on the principle of minimizing all routes of exposure – dermal, ocular, and inhalation – and preventing environmental release.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for routine operations involving this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton/Butyl gloves | Standard nitrile gloves offer poor resistance to aromatic hydrocarbons.[3][4][5][6][7] Butyl rubber provides better protection, while a Viton/Butyl composite offers the highest level of resistance for prolonged or high-exposure tasks.[8] |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes that could cause eye irritation. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating the substance. |
| Body Protection | Laboratory coat | Provides a primary barrier against minor spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Detailed Operational and Handling Procedures
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the recommended procedure for handling this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Ventilation is Key: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to prevent the accumulation of any potential vapors.
-
Glove Selection and Integrity: Before use, visually inspect your butyl rubber or Viton/Butyl gloves for any signs of degradation, punctures, or tears. Ensure they are of a suitable thickness for the intended task.
-
Controlled Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Container Management: Keep containers of this compound tightly sealed when not in use to prevent accidental spills and vaporization.
-
Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory. Avoid breathing in any potential mists or vapors.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response Plan
Caption: Spill response workflow for this compound.
-
Small Spills: For minor spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a clearly labeled, sealable container for disposal.
-
Large Spills: In the case of a larger spill, evacuate the immediate area and prevent the substance from entering drains or waterways. Contact your institution's environmental health and safety department for guidance on cleanup.
-
Ventilation: Ensure adequate ventilation during the cleanup process.
Exposure First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]
Disposal Plan: Environmental Responsibility
Given the potential for long-term aquatic toxicity, proper disposal is a critical aspect of the handling lifecycle of this compound.
Disposal Decision Tree:
Caption: Decision tree for the disposal of this compound waste.
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Do Not Dispose Down the Drain: To prevent environmental contamination, do not dispose of this chemical down the sink or in regular trash.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal service.[10][11][12] They will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
By implementing these comprehensive safety and disposal protocols, researchers can confidently and responsibly work with this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]
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Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). Retrieved from [Link]
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Are Nitrile Gloves Chemical Resistant? - Primo Dental Products. (2022, March 22). Retrieved from [Link]
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Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. Retrieved from [Link]
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Retrieved from [Link]
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Are Nitrile Gloves Chemical Resistant? - HeighTech Safety. (2025, December 16). Retrieved from [Link]
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OSHA Glove Selection Chart - Environmental Health and Safety. Retrieved from [Link]
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Butyl Gloves - The Glove Guru. (2025, June 22). Retrieved from [Link]
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Non-Hazardous Waste Disposal - Crystal Clean. Retrieved from [Link]
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VIII. Disposal Procedures for Non Hazardous Waste | SFA. Retrieved from [Link]
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Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9). Retrieved from [Link]
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Non-Hazardous Waste Solidification - Crystal Clean. Retrieved from [Link]
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Chemical Resistant Glove Guide | Environmental Health and Safety - University of Connecticut. Retrieved from [Link]
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Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]
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How To Dispose Non-Hazardous Waste. (2020, June 30). Retrieved from [Link]
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Cryogenic Liquid PPE | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]
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Cryo-Protection® Safety Kits - Tempshield. Retrieved from [Link]
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PPE Selection Guide – Cryogens - Environment, Health, and Safety. (2025, December 4). Retrieved from [Link]
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SAFETY DATA SHEET - Deten Química S.A. (2025, March 5). Retrieved from [Link]
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Material Safety Data Sheet (MSDS). (2022, January 21). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
